molecular formula C33H43FN10O6 B3062090 Nemifitide CAS No. 173240-15-8

Nemifitide

Numéro de catalogue: B3062090
Numéro CAS: 173240-15-8
Poids moléculaire: 694.8 g/mol
Clé InChI: SGXPTOACEHQGHL-RCNLLYRESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nemifitide is a useful research compound. Its molecular formula is C33H43FN10O6 and its molecular weight is 694.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

173240-15-8

Formule moléculaire

C33H43FN10O6

Poids moléculaire

694.8 g/mol

Nom IUPAC

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1

Clé InChI

SGXPTOACEHQGHL-RCNLLYRESA-N

SMILES isomérique

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O

SMILES canonique

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O

Séquence

XXRGW

Origine du produit

United States

Foundational & Exploratory

Nemifitide's Enigmatic Antidepressant Action: A Technical Whitepaper on its Putative Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Nemifitide (INN-00835) is a pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1) that has demonstrated a rapid onset of antidepressant effects in clinical trials for major depressive disorder (MDD). Despite reaching Phase III studies, its precise mechanism of action remains to be fully elucidated. This technical guide synthesizes the available preclinical and clinical data to construct a putative mechanistic framework. The prevailing hypothesis suggests this compound's antidepressant properties arise from a multi-target engagement of key neuropeptidergic and serotonergic systems, primarily through weak antagonism of the 5-HT2A receptor and potential modulation of the melanocortin and neuropeptide Y (NPY) systems. This document provides a detailed overview of the proposed signaling pathways, a summary of quantitative data from relevant studies, and outlines the experimental protocols employed in the investigation of this compound.

Introduction

This compound is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. Developed for the treatment of MDD, it has shown mixed efficacy but is notable for its rapid onset of action, typically within 5-7 days, and a favorable safety profile in clinical trials involving over 430 individuals. Administered via subcutaneous injection, this compound has a remarkably short half-life of 15-30 minutes, yet demonstrates clinical efficacy with once-daily dosing. The mechanism of action is thought to be analogous to its parent compound, MIF-1.

Putative Mechanism of Action

The antidepressant effect of this compound is likely not attributable to a single, high-affinity target but rather a synergistic modulation of multiple neurotransmitter systems. The leading hypotheses center on its interaction with serotonergic, melanocortin, and NPY pathways.

Serotonergic System Modulation: 5-HT2A Receptor Antagonism

This compound has been shown to act as an antagonist at the 5-HT2A receptor, albeit at micromolar concentrations. In major depression, hyperactivity of the 5-HT2A receptor is implicated in the pathophysiology. Antagonism of this receptor is a known mechanism of action for some antidepressant and atypical antipsychotic medications.

Proposed Signaling Pathway:

By antagonizing the 5-HT2A receptor, this compound may disinhibit downstream pathways, leading to an increase in the release of other neurotransmitters, such as dopamine (B1211576) and norepinephrine, in the prefrontal cortex. This could contribute to the rapid antidepressant effects observed.

G This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonism Gq11 Gq/11 HT2A->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., CREB, BDNF) Ca_release->Downstream PKC->Downstream Antidepressant Antidepressant Effects Downstream->Antidepressant

Caption: Putative 5-HT2A Antagonism Pathway of this compound.

Modulation of the Melanocortin and NPY Systems

This compound is an analog of MIF-1, which is known to inhibit the release of alpha-melanocyte-stimulating hormone (α-MSH). α-MSH is an agonist at melanocortin receptors, including the MC4 receptor, and has been shown to exert pro-depressant effects. Conversely, Neuropeptide Y (NPY) exhibits antidepressant-like properties. There is evidence of an antagonistic interaction between α-MSH and NPY in the regulation of mood. This compound's weak binding to MC4 and NPY1 receptors suggests a potential role in this interplay.

Proposed Signaling Pathway:

This compound may inhibit the release or action of α-MSH, thereby reducing the activation of MC4 receptors. This could lead to a disinhibition of NPY signaling, contributing to its antidepressant effects.

G This compound This compound alpha_MSH α-MSH Release This compound->alpha_MSH Inhibition (Hypothesized) MC4R MC4 Receptor This compound->MC4R Direct Modulation? (Weak MC4 Binding) NPY_System NPY System This compound->NPY_System Direct Modulation? (Weak NPY1 Binding) alpha_MSH->MC4R Activation MC4R->NPY_System Inhibition Antidepressant Antidepressant Effects NPY_System->Antidepressant

Caption: Hypothesized Melanocortin-NPY Pathway Modulation.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Animal Models of Depression

Animal ModelTestThis compound Dose Range (mg/kg)OutcomeComparator(s)Reference
Flinders Sensitive Line (FSL) RatsForced Swim Test0.025-0.3 and 3.0-15.0Significantly increased swimming (antidepressant-like effect)Desipramine (5.0 mg/kg), Fluoxetine (5.0 mg/kg)
Sprague-Dawley RatsPorsolt TestNot specifiedMore active than comparatorsFluoxetine, Sertraline
Sprague-Dawley RatsNeurochemical AnalysisNot specifiedDecreased 5-HT levels and turnover in the hippocampus-

Table 2: Overview of this compound Clinical Trial Parameters

PhaseNumber of ParticipantsDose RangeDuration of TreatmentKey Efficacy MeasuresOutcome HighlightsReference(s)
Phase II5518 mg/day (s.c.)10 daysMADRS, HAMD-
Phase II27 (open-label extension)18-72 mg/day (s.c.)Re-treatment upon relapse-66.7% responded to re-treatment
Phase II25 (refractory depression)40-240 mg/day (s.c.)10-20 dosesMADRS, HAMD, CGI-I11/25 responded based on MADRS
Phase II8130 mg/day and 45 mg/day (s.c.)2 weeks (5 days/week)MADRS, HAMD, CGI45 mg/day showed significant superiority over placebo

Experimental Protocols

Detailed experimental protocols for this compound studies are largely proprietary. The following are generalized methodologies for the key experiments cited.

Forced Swim Test (Porsolt Test)

This is a behavioral test used to assess antidepressant-like activity in rodents.

Objective: To measure the effect of this compound on behavioral despair.

General Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Acclimation: Animals are handled for several days prior to testing.

  • Drug Administration: this compound or vehicle is administered subcutaneously at specified time points before the test.

  • Test Procedure: Animals are placed individually into the swim tank for a 6-minute session. The session is typically video-recorded.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing are scored by a trained observer blinded to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.

G start Rodent Acclimation drug_admin Drug Administration (this compound or Vehicle) start->drug_admin swim_test Forced Swim Test (6 minutes) drug_admin->swim_test recording Video Recording swim_test->recording scoring Behavioral Scoring (Immobility, Swimming, Climbing) recording->scoring analysis Data Analysis scoring->analysis

Caption: General Workflow for the Forced Swim Test.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding of this compound to its putative receptor targets.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.

  • Radioligand Incubation: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the membrane preparation.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Counting: Bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The mechanism of action of this compound in major depressive disorder is likely multifaceted, involving a complex interplay of weak interactions with several key neurotransmitter systems. The current evidence points towards a primary role for 5-HT2A receptor antagonism, potentially augmented by modulation of the melanocortin and NPY pathways. This multi-target engagement may underlie its rapid onset of action.

To further elucidate the precise mechanism, future research should focus on:

  • Quantitative Binding Studies: Determining the specific binding affinities (Ki) of this compound for its putative receptors to ascertain their physiological relevance.

  • Downstream Signaling Analysis: Investigating the direct effects of this compound on intracellular signaling cascades (e.g., phosphorylation of key proteins like ERK and CREB) in relevant brain regions.

  • In Vivo Target Engagement Studies: Utilizing techniques such as positron emission tomography (PET) to confirm that this compound engages its proposed targets in the living brain at clinically relevant doses.

A more comprehensive understanding of this compound's mechanism of action will be crucial for optimizing its therapeutic potential and for the development of a new generation of rapid-acting antidepressants.

Discovery and synthesis of Nemifitide peptide

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action

The precise mechanism of action for Nemifitide's antidepressant effects is not fully understood. However, research points to a multi-faceted interaction with several neurochemical systems, likely stemming from its similarity to MIF-1.

  • Analog of MIF-1: this compound is thought to act in a manner analogous to Melanocyte-Inhibiting Factor-1 (MIF-1), an endogenous peptide with known antidepressant effects.[1][2]

  • Receptor Binding Profile: In vitro studies have shown that this compound binds to several G-protein coupled receptors, albeit at micromolar concentrations.[1] Its affinity for these receptors suggests a broad, though perhaps weak, modulatory role. Key binding targets include:

    • Serotonin (B10506) 5-HT2A Receptor: this compound acts as an antagonist at this receptor.[1]

    • Neuropeptide Y Receptor Y1 (NPY1) [1]

    • Bombesin Receptors [1]

    • Melanocortin Receptors (MC4 and MC5) [1]

  • Serotonergic Pathway Involvement: Preclinical studies in rats have indicated that this compound administration leads to decreased serotonin (5-HT) levels and turnover in the hippocampus. This suggests a modulation of the serotonergic system, a key pathway implicated in the pathophysiology of depression.

  • Melanocortin System: The interaction with melanocortin receptors may be significant, as this system is involved in the brain's reward and motivation circuits, which are often dysfunctional in depression.

The clinical relevance of its relatively weak binding to these receptors is still unclear. It is possible that its antidepressant effect arises from a synergistic action across these multiple targets or through a yet-to-be-identified primary mechanism.

Proposed Signaling Pathway

The following diagram illustrates the potential signaling interactions of this compound based on current preclinical and in vitro data.

Nemifitide_Signaling cluster_downstream Potential Downstream Effects R_5HT2A 5-HT2A Receptor Serotonin_Mod Modulation of Serotonergic System (e.g., in Hippocampus) R_5HT2A->Serotonin_Mod R_NPY1 NPY1 Receptor R_MC4_5 MC4/5 Receptors Melanocortin_Mod Modulation of Melanocortin Pathway (Reward & Motivation) R_MC4_5->Melanocortin_Mod R_Bombesin Bombesin Receptor This compound This compound This compound->R_5HT2A Antagonist This compound->R_NPY1 This compound->R_MC4_5 This compound->R_Bombesin Antidepressant_Effect Antidepressant Effects Serotonin_Mod->Antidepressant_Effect Melanocortin_Mod->Antidepressant_Effect

Proposed signaling interactions of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Properties
ParameterValueSpeciesAdministration RouteReference
Elimination Half-life 15–30 minutesHumanSubcutaneous[1]
Absorption/Elimination RapidHumanSubcutaneous
Cmax (Peak Plasma Conc.) 45.7 ng/mLHuman18 mg, Subcutaneous
Tmax (Time to Peak) 0.25 hoursHuman18 mg, Subcutaneous
Dose Proportionality Linear AUC & CmaxHuman8 mg to 320 mg, s.c.
Min. Effective Conc. (MEC) 5 ng/mLHumanSubcutaneous
Table 2: Clinical Efficacy Data
Study PhasePatient PopulationDosing RegimenKey Efficacy OutcomeReference
Phase II Major Depressive Disorder (MDD)18 to 72 mg/day (s.c.)66.7% (18/27) responded to re-treatment in an open-label extension.
Pilot Study Chronic Refractory Depression40–240 mg/day (s.c.)44% (11/25) responded (>50% improvement in MADRS score).
Phase II MDD30 mg/day or 45 mg/day (s.c.)45 mg/day dose showed statistically significant superiority vs. placebo at peak effect.
Phase II MDD18 mg/day (s.c.)89% response in patients with Cmax ≥ 45.7 ng/mL vs. 40% with Cmax < 45.7 ng/mL.
Table 3: Preclinical Data
Animal ModelTestDosing Regimen (i.p.)OutcomeReference
Flinders Sensitive Line (FSL) Rats Forced Swim Test0.025–0.3 mg/kg (low dose)Significant increase in swimming (antidepressant-like effect).[2]
Flinders Sensitive Line (FSL) Rats Forced Swim Test3.0–15.0 mg/kg (high dose)Significant increase in swimming (antidepressant-like effect).[2]
Sprague-Dawley Rats Neurochemical AnalysisNot specifiedDecreased 5-HT levels and turnover in the hippocampus.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Receptor Binding Assay Protocol (General)

While the specific parameters for this compound are not detailed in the provided results, a general protocol to determine binding affinity for receptors like 5-HT2A would be as follows:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes, which are then stored at -80°C.

  • Radioligand Binding: A known radiolabeled ligand for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.

  • Competition Assay: A constant concentration of the radioligand and prepared cell membranes are incubated in a buffer solution. Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Forced Swim Test (FST) Protocol

The FST is a common behavioral test used to assess antidepressant-like activity in rodents.

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Animals (e.g., FSL rats) are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered subcutaneously or intraperitoneally at a predetermined time before the test (e.g., 30-60 minutes prior, or chronically over several days).[2]

  • Test Procedure: Each rat is individually placed into the water cylinder for a set period, typically 5-6 minutes. The session is video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (the state in which the animal makes only the minimal movements necessary to keep its head above water) is scored, typically during the last 4 minutes of the test. Other behaviors like swimming and climbing can also be scored.

  • Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Workflow and Logical Diagrams

This compound Development Workflow

This diagram outlines the typical workflow from initial concept to clinical evaluation for a peptide therapeutic like this compound.

Development_Workflow cluster_discovery Discovery & Preclinical Phase cluster_clinical Clinical Phase concept Concept: Analog of MIF-1 synthesis Chemical Synthesis (SPPS) concept->synthesis in_vitro In Vitro Assays (Receptor Binding) synthesis->in_vitro in_vivo In Vivo Animal Models (Forced Swim Test) in_vitro->in_vivo phase1 Phase I Trials (Safety & PK) in_vivo->phase1 phase2 Phase II Trials (Efficacy & Dosing) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval Not Yet Achieved

General drug development workflow for this compound.
Logical Relationship of this compound

This diagram illustrates the logical derivation of this compound from its parent compound and its therapeutic goal.

Logical_Relationship MIF1 MIF-1 (Endogenous Peptide) MIF1_props Known Antidepressant Properties MIF1->MIF1_props This compound This compound (Synthetic Pentapeptide) MIF1->this compound Is an analog of Nemifitide_props Designed for: - Increased Stability - Enhanced Potency This compound->Nemifitide_props Goal Therapeutic Goal: Rapid-acting Antidepressant for Major Depressive Disorder This compound->Goal

Logical relationship between MIF-1 and this compound.

References

Nemifitide and its Relationship to Melanocyte-Inhibiting Factor (MIF-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Nemifitide, a pentapeptide analog of the endogenous neuropeptide Melanocyte-Inhibiting Factor (MIF-1), which has been investigated for the treatment of major depressive disorder. This document details the chemical properties, mechanism of action, and clinical and preclinical data related to this compound, with a specific focus on its structural and functional relationship to MIF-1. It includes a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound (also known as INN-00835) is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2. It is structurally derived from the endogenous tripeptide Melanocyte-Inhibiting Factor (MIF-1), which has the sequence Pro-Leu-Gly-NH2.[1] this compound was developed for the treatment of major depressive disorder and has undergone several clinical trials.[1] Preclinical studies suggested its potential for a rapid onset of action compared to traditional antidepressants.[2] This guide explores the intricate relationship between this compound and its parent compound, MIF-1, delving into their mechanisms of action and the experimental evidence that defines our current understanding.

Chemical and Physical Properties

PropertyThis compoundMelanocyte-Inhibiting Factor (MIF-1)
IUPAC Name (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide(2S)-N-(1-(2-amino-2-oxoethyl)-3-methylbutyl)pyrrolidine-2-carboxamide
Amino Acid Sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂Pro-Leu-Gly-NH₂
Molecular Formula C₃₃H₄₃FN₁₀O₆C₁₃H₂₄N₄O₃
Molar Mass 694.769 g/mol 284.35 g/mol
Structure PentapeptideTripeptide

Mechanism of Action

Melanocyte-Inhibiting Factor (MIF-1)

The mechanism of action for MIF-1 is multifaceted. It is known to be a positive allosteric modulator of the D₂ and D₄ dopamine (B1211576) receptors.[3] This modulation is thought to increase the binding affinity of dopamine agonists to the high-affinity state of the receptor, thereby potentiating dopaminergic neurotransmission.[1] Additionally, MIF-1 has been shown to antagonize opioid receptor actions.[3]

Studies have also elucidated a signaling cascade initiated by MIF-1 involving the activation of the immediate early gene c-Fos. This activation is preceded by a transient increase in phosphorylated extracellular signal-regulated kinase (pERK) and an initial reduction in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3).

MIF1_Signaling_Pathway MIF1 MIF-1 Receptor Dopamine Receptor (D2/D4) MIF1->Receptor Positive Allosteric Modulation pERK pERK MIF1->pERK Induces transient increase pSTAT3 pSTAT3 MIF1->pSTAT3 Initial reduction G_Protein G-Protein Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK_Pathway ERK Pathway PKA->ERK_Pathway ERK_Pathway->pERK cFos c-Fos Expression pERK->cFos STAT3 STAT3 pSTAT3->cFos Neuronal_Activity Modulation of Neuronal Activity cFos->Neuronal_Activity

This compound

The precise mechanism of action for this compound is not fully elucidated but is presumed to be analogous to that of MIF-1.[1] Preclinical studies in rats have shown that this compound administration leads to a decrease in serotonin (B10506) (5-HT) levels and turnover in the hippocampus, suggesting the involvement of the serotonergic system in its antidepressant effects.[2] this compound has also been shown to act as an antagonist at 5-HT₂A receptors, which is a known mechanism of action for some antidepressant medications.[1] Furthermore, it exhibits binding affinity for NPY₁, bombesin, and melanocortin receptors MC₄ and MC₅, although the clinical significance of these interactions at micromolar concentrations is unclear.[1]

Nemifitide_Mechanism_of_Action This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonist Hippocampus Hippocampus This compound->Hippocampus Other_Receptors Other Receptors (NPY1, Bombesin, MC4, MC5) This compound->Other_Receptors Weak binding Antidepressant_Effect Antidepressant Effect Receptor_5HT2A->Antidepressant_Effect Serotonin_Turnover Decreased Serotonin (5-HT) Turnover Hippocampus->Serotonin_Turnover Serotonin_Turnover->Antidepressant_Effect

Preclinical Data

Forced Swim Test in Flinders Sensitive Line (FSL) Rats

Objective: To assess the antidepressant-like effects of this compound in a genetic animal model of depression.

Experimental Protocol:

  • Subjects: Male Flinders Sensitive Line (FSL) rats, a strain selectively bred for increased immobility in the forced swim test.

  • Apparatus: A cylindrical container (45 cm high x 20 cm diameter) filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Habituation (Day 1): Rats were placed in the water-filled cylinder for a 15-minute pre-test session.

    • Drug Administration: this compound was administered subcutaneously once daily for 5 or 14 consecutive days.

    • Test Session (24 hours after the last dose): Rats were placed back into the cylinder for a 5-minute test session.

    • Behavioral Scoring: The duration of immobility (floating without struggling) was recorded.

Quantitative Data: A study by Overstreet et al. (2004) reported the following results:

Treatment GroupDose (mg/kg)Duration of Immobility (seconds, mean ± SEM)
Vehicle Control-Data not provided in abstract
This compound (Low Dose)0.3Significantly reduced
This compound (High Dose)10.0Significantly reduced
Fluoxetine10.0Significantly reduced
Desipramine10.0Significantly reduced

Note: The study found a U-shaped dose-response curve, with intermediate doses being less effective.

Forced_Swim_Test_Workflow start Start hab Habituation: 15-min Pre-test Swim start->hab drug Drug Administration: Daily for 5 or 14 days hab->drug wait 24-hour Wait drug->wait test Test Session: 5-min Swim wait->test score Behavioral Scoring: Measure Immobility Time test->score end End score->end

Clinical Data

This compound has been evaluated in several Phase I and Phase II clinical trials for major depressive disorder.

Phase II Double-Blind, Placebo-Controlled Study (Feighner et al.)

Objective: To evaluate the efficacy and safety of this compound in outpatients with Major Depressive Disorder.

Experimental Protocol:

  • Participants: Outpatients meeting DSM-IV criteria for major depressive disorder.

  • Design: A multicenter, double-blind, placebo-controlled, randomized trial.[4]

  • Treatment: Patients received daily subcutaneous injections of this compound (30 mg/d or 45 mg/d) or placebo for two five-day cycles, separated by a two-day break.[4]

  • Primary Efficacy Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[4]

  • Secondary Efficacy Measures: 17-item Hamilton Depression Rating Scale (HAMD-17), Clinical Global Impression (CGI) scale, and Carroll Self-Rating Scale for Depression.[4]

Quantitative Data: An interim analysis of a study involving 78 outpatients showed the following:[5]

Treatment GroupNMean Change from Baseline in MADRS Scorep-value vs. Placebo
Placebo26--
This compound 30 mg/day26Not specifiedNot significant
This compound 45 mg/day26-12.8< 0.05

In an open-label extension study with 27 subjects, 18 (66.7%) responded to re-treatment with this compound. The mean duration of effect between re-treatments was 3.3 months.[6][7]

Pharmacokinetic Data
ParameterValue
Route of Administration Subcutaneous injection[1]
Time to Peak Plasma Concentration (Tmax) ~10-30 minutes[8]
Elimination Half-life (t½) 15-30 minutes[1]
Dose Proportionality AUC and Cmax were dose-proportional over a range of 18 mg to 320 mg[8]

Detailed Experimental Methodologies

Montgomery-Åsberg Depression Rating Scale (MADRS)

The MADRS is a ten-item, clinician-rated scale designed to assess the severity of depressive symptoms. Each item is rated on a 7-point scale (0-6), with higher scores indicating greater severity. The total score ranges from 0 to 60.[9]

Scoring Interpretation:

  • 0-6: Normal/symptom-free

  • 7-19: Mild depression

  • 20-34: Moderate depression

  • ≥35: Severe depression[10]

The interview should be conducted in a conversational manner, starting with general questions and moving to more specific probes to accurately rate each item.

17-item Hamilton Depression Rating Scale (HAMD-17)

The HAMD-17 is a widely used, clinician-administered scale to assess the severity of depression. It consists of 17 items, most of which are rated on a 5-point scale (0-4), while some are rated on a 3-point scale (0-2). The total score ranges from 0 to 52.[11]

Scoring Interpretation:

  • 0-7: Normal

  • 8-16: Mild depression

  • 17-23: Moderate depression

  • ≥24: Severe depression[3]

Receptor Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity of this compound to specific receptors (e.g., 5-HT₂A, NPY₁, etc.).

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.

  • Radioligand Selection: Choose a suitable radiolabeled ligand that binds with high affinity and specificity to the target receptor.

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

  • Separation of Bound and Free Ligand: Use a technique such as filtration to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

Conclusion

This compound, a structurally related analog of MIF-1, has demonstrated antidepressant properties in both preclinical and clinical settings. Its mechanism of action, while not fully understood, appears to involve modulation of the serotonergic system, including antagonism of the 5-HT₂A receptor, and is likely informed by the known actions of MIF-1 on the dopaminergic system. The rapid onset of action observed in some studies presents a significant potential advantage over existing antidepressant therapies. However, further research is required to fully elucidate its signaling pathways and to establish its clinical efficacy and safety in larger patient populations. This technical guide provides a consolidated resource of the current knowledge on this compound and its relationship to MIF-1, intended to support ongoing and future research in this area.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the pharmacokinetics of Nemifitide is limited, primarily sourced from clinical trial summaries and conference abstracts from the early 2000s. This guide synthesizes all available data into a comprehensive overview. Detailed preclinical data and full study reports are not widely available.

Introduction

This compound (also known as INN-00835) is a novel pentapeptide antidepressant with a structure analogous to the melanocyte-inhibiting factor (MIF-1).[1] Developed for the treatment of major depressive disorder, it has undergone several clinical trials, reaching Phase III studies.[1] A key characteristic of this compound is its route of administration; it is delivered via subcutaneous (s.c.) injection due to being orally inactive.[1] Despite a remarkably short plasma half-life, it has shown efficacy with a once-daily dosing regimen in some studies.[1] This document provides a detailed overview of its known pharmacokinetic profile, bioavailability, and the methodologies used in its assessment.

Pharmacokinetic Profile

The pharmacokinetics of this compound are characterized by rapid absorption and elimination following subcutaneous administration.

2.1 Absorption Following subcutaneous injection, this compound is rapidly absorbed into the systemic circulation. In a study with healthy human volunteers, the time to reach maximum plasma concentration (Tmax) was consistently observed at 10 minutes post-dose.[2] Another study reported the highest plasma concentrations occurring approximately 15 minutes (0.25 hours) after dosing.[3] Pharmacokinetic data from Phase I and II studies indicate that both the maximum plasma concentration (Cmax) and the total drug exposure, as measured by the area under the concentration-time curve (AUC), are dose-proportional for subcutaneous doses ranging from 8 mg to 320 mg.[4][5]

2.2 Distribution Specific data regarding the volume of distribution (Vd) and tissue distribution of this compound are not available in the public domain. As a peptide, its distribution may be limited primarily to the extracellular fluid.

2.3 Metabolism this compound is extensively metabolized. In vitro studies using rat and human tissue preparations have shown that the compound is significantly broken down in the liver and intestine.[4] The metabolism involves multiple cytochrome P-450 (CYP) isoforms, including CYP1A2, CYP2C19, and CYP2D6.[4] This multi-pathway metabolism suggests a low likelihood of significant drug-drug interactions with known CYP inhibitors.[4]

2.4 Excretion The primary routes of excretion for this compound and its metabolites have not been detailed in available literature. However, its very short elimination half-life of 15-30 minutes indicates rapid clearance from the body.[1]

Bioavailability

This compound is reported to be orally inactive, which suggests that its oral bioavailability is negligible.[1] This is common for peptide-based drugs, which are susceptible to degradation by proteases in the gastrointestinal tract. Consequently, it is administered parenterally, via subcutaneous injection.[1] While the absolute bioavailability of the subcutaneous route (compared to an intravenous dose) has not been explicitly stated, a study comparing administration by standard needle injection versus a needle-free device found that both methods resulted in similar systemic exposure, indicating reliable absorption from the subcutaneous tissue.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in healthy human volunteers following a single subcutaneous dose.

Dose (s.c.)Administration MethodCmax (ng/mL)Tmax (min)AUC (0-24h) (ng·h/mL)Reference
40 mgStandard Needle/Syringe22610108[2]
40 mgNeedle-Free Device24510106[2]
80 mgNeedle-Free Device44010205[2]

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

Experimental Protocols

5.1 Human Pharmacokinetic Study Protocol A clinical study was conducted to evaluate the pharmacokinetics of this compound following two different subcutaneous administration methods.[2]

  • Study Design: A randomized, single-dose, open-label, parallel-group pilot study.

  • Subjects: Healthy volunteers were divided into three treatment groups (n=4 each).

  • Dosing:

    • Group 1: 40 mg this compound via standard needle/syringe.

    • Group 2: 40 mg this compound via a needle-free injection system.

    • Group 3: 80 mg this compound via a needle-free injection system.

  • Sample Collection: Blood samples were collected at pre-dose and at 10 minutes, 0.5, 1, 2, 4, 6, and 24 hours after dosing.[2]

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method.[2]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC(0-24h).[2]

5.2 In Vitro Metabolism Protocol The metabolic stability of this compound was assessed using tissue preparations from both rats and humans.[4]

  • Tissue Preparations: Liver and intestinal tissue preparations were used.

  • Incubation: Tissues were incubated with this compound at two different concentrations (0.01 mM and 0.1 mM).

  • Incubation Time: The incubation period was 60 minutes.[4]

  • Analysis: The extent of metabolism was determined by analyzing the remaining concentration of the parent compound, likely via LC/MS/MS. The involvement of specific CYP450 enzymes was also investigated.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of this compound and its potential molecular interactions.

G cluster_0 Dosing Phase cluster_1 Sampling & Analysis Phase cluster_2 Data Interpretation Subject Healthy Volunteers (n=12) Dose_Admin Single s.c. Dose (40mg or 80mg) Subject->Dose_Admin Blood_Sample Blood Sampling (0-24h timepoints) Dose_Admin->Blood_Sample Plasma_Sep Plasma Separation (Centrifugation) Blood_Sample->Plasma_Sep LCMS Quantification (LC/MS/MS) Plasma_Sep->LCMS PK_Analysis Non-Compartmental Analysis LCMS->PK_Analysis PK_Params Calculate Parameters (Cmax, Tmax, AUC) PK_Analysis->PK_Params

Caption: Experimental workflow for a human pharmacokinetic study of this compound.

G cluster_receptors Potential Molecular Targets (Micromolar Affinity) cluster_metabolism Metabolic Pathways This compound This compound MC4 Melanocortin 4 Receptor (MC4) This compound->MC4 Binds to MC5 Melanocortin 5 Receptor (MC5) This compound->MC5 Binds to HT2A Serotonin 2A Receptor (5-HT2A) (Antagonist) This compound->HT2A Binds to NPY1 Neuropeptide Y1 Receptor (NPY1) This compound->NPY1 Binds to Bombesin Bombesin Receptor This compound->Bombesin Binds to CYP1A2 CYP1A2 This compound->CYP1A2 Metabolized by CYP2C19 CYP2C19 This compound->CYP2C19 Metabolized by CYP2D6 CYP2D6 This compound->CYP2D6 Metabolized by Metabolites Inactive Metabolites CYP1A2->Metabolites CYP2C19->Metabolites CYP2D6->Metabolites

Caption: Potential molecular targets and metabolic pathways of this compound.

References

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the receptor binding profile of Nemifitide. As of this writing, specific quantitative affinity data (e.g., Kᵢ, IC₅₀, K𝒹) for this compound are not available in peer-reviewed literature. Therefore, this guide provides a qualitative overview based on existing reports and details the generalized experimental methodologies and signaling pathways relevant to its identified receptor targets.

Introduction to this compound

This compound is a novel pentapeptide antidepressant with a structure analogous to the endogenous melanocyte-inhibiting factor (MIF-1).[1][2] Developed for the treatment of major depressive disorder, it has progressed to Phase III clinical trials.[1] One of the remarkable aspects of this compound is its rapid onset of action, often within 5-7 days, which is a significant departure from the weeks-to-months timeframe typical for conventional antidepressants.[1] Despite a very short plasma half-life of 15-30 minutes, it has shown efficacy with once-daily subcutaneous administration.[1] The precise mechanism of action remains to be fully elucidated, but its interaction with several neurotransmitter and neuropeptide receptors is believed to be key to its pharmacological effects.

This compound Receptor Binding Profile

This compound's interaction with central nervous system receptors is characterized by a relatively broad but weak binding profile. It has been reported to bind to several G-protein coupled receptors (GPCRs) at micromolar concentrations.[1] The clinical significance of these low-affinity interactions is not yet fully understood.[1]

Table 1: Qualitative Summary of this compound Receptor Binding

Receptor TargetReceptor FamilyReported InteractionReported Affinity
5-HT₂ₐ Serotonin ReceptorAntagonistMicromolar
NPY₁ Neuropeptide Y ReceptorBinding reportedMicromolar
Bombesin Receptors Bombesin ReceptorBinding reportedMicromolar
MC₄ Melanocortin ReceptorBinding reportedMicromolar
MC₅ Melanocortin ReceptorBinding reportedMicromolar

Source: Wikipedia, citing relevant primary literature.[1]

Experimental Protocols: Determining Receptor Binding Affinity

To quantify the binding affinity of a ligand like this compound to its target receptors, a competitive radioligand binding assay is a standard and robust methodology.[3][4] While a specific protocol for this compound has not been published, the following represents a generalized workflow for such an experiment.

General Protocol for Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand of known affinity from a receptor preparation.

1. Membrane Preparation:

  • Source: Tissues or cultured cells expressing the receptor of interest (e.g., rat brain cortex for 5-HT₂ₐ receptors).

  • Procedure: Homogenize the tissue/cells in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous interfering substances. Resuspend the final membrane pellet in an assay buffer and determine the total protein concentration (e.g., via BCA assay).[5]

2. Assay Incubation:

  • Setup: The assay is typically performed in a 96-well plate format.

  • Components per well:

    • Receptor Source: A fixed amount of the membrane preparation.

    • Radioligand: A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ). The concentration is typically at or below its K𝒹 value.

    • Competitor: Increasing concentrations of the unlabeled test compound (this compound).

  • Controls:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand to block all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]

3. Separation and Counting:

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: For each concentration of the competitor, subtract the counts from the NSB wells from the total counts.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/K𝒹)

    • Where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.[6]

Visualization of Experimental Workflow

G cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Tissue Tissue/Cells Expressing Receptor Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes AddMembranes Add Membranes Membranes->AddMembranes Plate 96-Well Plate Plate->AddMembranes AddRadioligand Add Radioligand AddMembranes->AddRadioligand AddCompetitor Add Competitor (this compound) AddRadioligand->AddCompetitor Incubate Incubate to Equilibrium AddCompetitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count CalcIC50 Calculate IC₅₀ Count->CalcIC50 CalcKi Calculate Kᵢ (Cheng-Prusoff) CalcIC50->CalcKi

Caption: Workflow for a typical competitive radioligand binding assay.

Putative Signaling Pathways

This compound binds to several GPCRs that couple to distinct intracellular signaling cascades. Understanding these general pathways provides insight into the potential downstream cellular effects of this compound.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is primarily coupled to the Gαq/11 family of G-proteins.[7] As this compound is reported to be an antagonist at this receptor, it would block the downstream signaling cascade typically initiated by serotonin.

  • Mechanism: Agonist (e.g., Serotonin) binding activates Gαq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC). These events lead to the modulation of various cellular processes, including neuronal excitability. Antagonism by this compound would inhibit this cascade. The blockade of 5-HT₂ₐ receptors is a property shared by several antidepressant and atypical antipsychotic drugs and is thought to contribute to their therapeutic effects.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₂ₐ Receptor Gq Gαq Receptor->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Cellular Response PKC->Response This compound This compound (Antagonist) This compound->Receptor Serotonin Serotonin (Agonist) Serotonin->Receptor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor NPY₁ Receptor Gi Gαi Receptor->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Response ↓ Neuronal Excitability PKA->Response NPY NPY (Agonist) NPY->Receptor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Bombesin Receptor Gq Gαq Receptor->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Cellular Responses (e.g., Growth, Secretion) PKC->Response Bombesin Bombesin-like Peptide (Agonist) Bombesin->Receptor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor MC₄/MC₅ Receptor Gs Gαs Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA ↑ PKA Activity cAMP->PKA Response Physiological Response (e.g., Energy Homeostasis) PKA->Response Melanocortin α-MSH (Agonist) Melanocortin->Receptor

References

A Technical Guide to Preclinical Animal Models for Efficacy Testing of Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical animal models and methodologies used to evaluate the efficacy of Nemifitide, a pentapeptide analog of melanocyte-inhibiting factor (MIF-1) investigated for its potential as a rapid-acting antidepressant. This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed signaling pathways and experimental workflows.

Core Preclinical Animal Model: Flinders Sensitive Line (FSL) Rat

The primary animal model utilized for assessing the antidepressant-like effects of this compound is the Flinders Sensitive Line (FSL) rat. The FSL rat is a selectively bred genetic model of depression that exhibits behavioral and neurochemical characteristics resembling human depression, including increased immobility in the forced swim test. This innate behavioral despair makes the FSL rat a valuable tool for screening potential antidepressant compounds.[1] Sprague-Dawley rats have also been used in related neurochemical studies to understand this compound's mechanism of action.

Primary Efficacy Endpoint: The Forced Swim Test (FST)

The Forced Swim Test (FST), also known as the Porsolt test, is the principal behavioral assay used to evaluate the antidepressant efficacy of this compound in the FSL rat model. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.

Detailed Experimental Protocol: Forced Swim Test (FST) in FSL Rats

This protocol synthesizes best practices and specific parameters reported in studies involving FSL rats and antidepressant testing.

Apparatus:

  • Cylinder: A transparent glass or plastic cylinder with a diameter of 20-40 cm and a height of 40-50 cm.

  • Water: The cylinder is filled with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its hind paws or tail.

Procedure:

  • Acclimation: Rats are habituated to the testing room for at least 30-60 minutes before the test.

  • Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility for the subsequent test.

  • Drying and Recovery: After the pre-test, the rats are removed from the water, gently dried with a towel, and placed in a heated cage for a short period before being returned to their home cages.

  • Drug Administration: this compound or vehicle is administered subcutaneously once daily for the duration of the treatment period (e.g., 5 or 14 days). The final dose is administered 22-24 hours before the test session.

  • Test Session (Day 2 or after treatment period): 24 hours after the pre-test (for acute studies) or following the chronic dosing period, the rats are placed back into the swim cylinder for a 5-minute test session. The entire session is recorded for later behavioral scoring.

Behavioral Scoring: The 5-minute test session is scored by a trained observer who is blind to the treatment conditions. The duration of the following behaviors is recorded:

  • Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

  • Swimming: The rat makes active swimming motions, moving around the cylinder.

  • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical efficacy studies of this compound in the FSL rat model using the Forced Swim Test.

Treatment GroupDose (mg/kg, s.c.)Treatment DurationImmobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle Control-5 or 14 daysBaseline HighBaseline LowBaseline Low
This compound (Low Dose)0.025 - 0.35 and 14 daysSignificantly DecreasedSignificantly IncreasedNot Reported
This compound (Intermediate Dose)0.4 - 2.45 and 14 daysNo Significant EffectNo Significant EffectNot Reported
This compound (High Dose)3.0 - 15.05 and 14 daysSignificantly DecreasedSignificantly IncreasedNot Reported
Desipramine5.05 daysSignificantly DecreasedSignificantly IncreasedNot Reported
Fluoxetine5.05 daysNo Significant EffectNo Significant EffectNot Reported
Fluoxetine5.014 daysSignificantly DecreasedSignificantly IncreasedNot Reported

Note: Data is compiled from published findings. "Significantly Decreased/Increased" indicates a statistically significant difference compared to the vehicle control group. Specific mean and standard error values were not consistently reported across all studies for all behavioral parameters.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated, but it is known to be an analog of Melanocyte-Inhibiting Factor (MIF-1). Preclinical evidence also suggests the involvement of the serotonergic system, specifically the 5-HT2A receptor.

MIF-1 Signaling Pathway

MIF-1 has been shown to modulate neuronal function through various intracellular signaling cascades. The following diagram illustrates a potential pathway relevant to its antidepressant-like effects.

MIF1_Signaling This compound This compound (MIF-1 Analog) MIF1_Receptor MIF-1 Receptor (Putative) This compound->MIF1_Receptor Binds G_Protein G-Protein MIF1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Promotes Neuroplasticity Increased Neuroplasticity & Neuronal Survival BDNF->Neuroplasticity Antidepressant_Effect Antidepressant-like Effects Neuroplasticity->Antidepressant_Effect

Caption: Proposed MIF-1 signaling pathway leading to antidepressant-like effects.

This compound and the 5-HT2A Receptor Signaling Pathway

Preclinical studies suggest that this compound may act as an antagonist at the 5-HT2A receptor. Antagonism of this receptor is a known mechanism of some antidepressant and atypical antipsychotic medications.

Nemifitide_5HT2A_Signaling Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates This compound This compound This compound->HT2A_Receptor Antagonizes Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream Neuronal_Excitation Reduced Neuronal Excitability Downstream->Neuronal_Excitation Inhibition of this pathway leads to Antidepressant_Effect Antidepressant-like Effects Neuronal_Excitation->Antidepressant_Effect Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Testing Behavioral Testing Phase cluster_Analysis Data Analysis Phase Animal_Selection Animal Selection (Flinders Sensitive Line Rats) Acclimation Acclimation (Housing & Handling) Animal_Selection->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Drug_Admin Chronic Subcutaneous Administration (this compound, Vehicle, Comparators) Randomization->Drug_Admin FST_PreTest Forced Swim Test (Pre-Test: Day 1, 15 min) Drug_Admin->FST_PreTest FST_Test Forced Swim Test (Test: Day 2/Post-Treatment, 5 min) FST_PreTest->FST_Test Behavioral_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) FST_Test->Behavioral_Scoring Stats Statistical Analysis Behavioral_Scoring->Stats Results Results Interpretation Stats->Results

References

Nemifitide: A Technical Overview of Phase I and II Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated for the treatment of major depressive disorder (MDD) and has progressed to Phase III clinical trials. This technical guide provides a comprehensive overview of the available Phase I and Phase II clinical trial data for this compound, focusing on quantitative outcomes, experimental methodologies, and its proposed mechanism of action. Notably, this compound has shown potential for a rapid onset of action, a favorable safety profile, and efficacy in certain patient populations.[1]

Phase I Clinical Trial Data

Phase I studies involving over 430 participants have established a favorable safety and tolerability profile for this compound.[1] Doses up to 320 mg administered subcutaneously were well-tolerated. The most common adverse events were transient skin reactions at the injection site. No serious adverse events were reported in these early-phase trials.

Pharmacokinetics

Pharmacokinetic analyses from five Phase I and three Phase II studies in healthy volunteers and patients with depression revealed that this compound is rapidly absorbed and eliminated.[1] The elimination half-life is approximately 15-30 minutes. Both the area under the curve (AUC) and the maximum plasma concentration (Cmax) were found to be dose-proportional at subcutaneous doses ranging from 8 mg to 320 mg.

Pharmacokinetic ParameterValue
Elimination Half-life 15-30 minutes
Dose Proportionality (AUC & Cmax) Observed at 8 mg to 320 mg s.c.

Phase II Clinical Trial Data

Multiple Phase II studies have been conducted to evaluate the efficacy and safety of this compound in patients with MDD. These trials have explored various dosing regimens and patient populations.

Efficacy in Major Depressive Disorder

A key Phase II, 6-week, double-blind, multicenter, outpatient study randomized 81 patients with MDD to receive daily subcutaneous injections of 30 mg/d this compound, 45 mg/d this compound, or placebo for two weeks (five days per week), followed by a four-week follow-up period.[2][3] The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3] Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD).[2][3]

This study demonstrated a statistically significant superiority of the 45 mg/d dose compared to placebo at the time of peak effect, which was observed one week after the end of treatment.[2][3] An exploratory analysis revealed a greater response to both this compound doses in patients with a baseline HAMD score greater than 22.[2][3]

In these studies, a "responder" was defined as a patient experiencing at least a 50% decrease in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of 1 or 2.[4]

An open-label extension study involving 27 subjects who had participated in a previous double-blind trial showed that 66.7% (18 out of 27) of patients responded to re-treatment with this compound.[5] The mean duration of the antidepressant effect between re-treatments was 3.3 months.[5]

Phase II Efficacy Outcomes
Study Design 6-week, double-blind, multicenter, outpatient
Patient Population 81 patients with MDD
Treatment Arms 30 mg/d this compound, 45 mg/d this compound, Placebo
Primary Efficacy Measure Change from baseline in MADRS total score
Key Finding Statistically significant superiority of 45 mg/d this compound vs. Placebo at peak effect (1 week post-treatment)[2][3]
Responder Rate (Open-label Extension) 66.7% on re-treatment[5]
Mean Duration of Effect (Open-label Extension) 3.3 months between re-treatments[5]
Safety and Tolerability in Phase II

Across the Phase II trials, this compound demonstrated a good tolerability and safety profile.[2][3] There were no dropouts due to adverse events, and the incidence of side effects with this compound was comparable to that of placebo.[2][3]

Experimental Protocols

Phase II Double-Blind, Placebo-Controlled Trial

Objective: To assess the efficacy and safety of two different doses of this compound compared to placebo in outpatients with Major Depressive Disorder.

Methodology:

  • Patient Screening: 81 patients meeting the DSM-IV criteria for MDD were enrolled.[2][3]

  • Randomization: Patients were randomized to one of three treatment arms: 30 mg/d this compound, 45 mg/d this compound, or placebo.[2][3]

  • Treatment Administration: this compound or placebo was administered via subcutaneous injection once daily for five consecutive days per week for two weeks.[2][3]

  • Follow-up: Patients were followed for an additional four weeks after the treatment period.[2][3]

  • Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the total score of the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary endpoints included the 17-item Hamilton Depression Rating Scale (HAMD), the Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[2][3]

  • Safety Monitoring: Adverse events were monitored and recorded throughout the study.

G cluster_screening Screening Phase cluster_treatment Treatment Phase (2 Weeks) cluster_followup Follow-up Phase (4 Weeks) cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (n=81) DSM-IV Criteria for MDD Randomization Randomization Screening->Randomization Dose_30 This compound 30 mg/d (s.c. daily, 5 days/week) Randomization->Dose_30 Dose_45 This compound 45 mg/d (s.c. daily, 5 days/week) Randomization->Dose_45 Placebo Placebo (s.c. daily, 5 days/week) Randomization->Placebo FollowUp Post-Treatment Follow-up Dose_30->FollowUp Dose_45->FollowUp Placebo->FollowUp Primary Primary Endpoint: Change in MADRS Score FollowUp->Primary Secondary Secondary Endpoints: HAMD, CGI, CSRS FollowUp->Secondary Safety Adverse Event Monitoring FollowUp->Safety

Phase II Clinical Trial Workflow

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated; however, it is known to be a structural analog of melanocyte-inhibiting factor (MIF-1).[1] Preclinical studies in rats have suggested the involvement of a serotonergic pathway in its pharmacological effects.[6]

This compound has been shown to bind to several receptors, albeit with micromolar affinity, including the 5-HT2A receptor (acting as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5.[1] The clinical significance of these weak interactions remains to be determined.

Given its relationship to MIF-1, it is plausible that this compound may share some of its signaling pathways. The diagram below illustrates a potential signaling cascade based on the known interactions of this compound and the broader understanding of antidepressant mechanisms.

G cluster_receptor Receptor Interaction cluster_downstream Potential Downstream Signaling cluster_outcome Therapeutic Outcome This compound This compound Receptor_5HT2A 5-HT2A Receptor (Antagonist) This compound->Receptor_5HT2A Other_Receptors NPY1, Bombesin, MC4, MC5 Receptors This compound->Other_Receptors Signaling_Cascade Intracellular Signaling Cascade Receptor_5HT2A->Signaling_Cascade Other_Receptors->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Antidepressant_Effect Antidepressant Effect Gene_Expression->Antidepressant_Effect

Proposed Signaling Pathway of this compound

Conclusion

The available Phase I and II clinical trial data for this compound suggest that it is a promising candidate for the treatment of major depressive disorder, particularly in patients with more severe symptoms. Its rapid onset of action and favorable safety profile are notable advantages. Further research, including the complete data from Phase III trials, is needed to fully establish its efficacy and safety and to elucidate its precise mechanism of action. The unique pharmacokinetic and pharmacodynamic properties of this compound may represent a novel approach to antidepressant therapy.

References

Nemifitide: A Technical Overview of its Chemical Properties and Investigational Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemifitide (also known as INN-00835) is a synthetic pentapeptide analogue of the endogenous melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder.[1][2] This technical guide provides a detailed overview of this compound's amino acid sequence, chemical structure, and a summary of its preclinical and clinical investigation. It includes quantitative data, experimental methodologies, and diagrams of its proposed signaling interactions and experimental workflows.

Core Chemical and Physical Properties

This compound is a pentapeptide with a specific sequence of modified and standard amino acids. Its chemical identity is well-characterized, providing a solid foundation for its study and synthesis.

Amino Acid Sequence

The amino acid sequence of this compound is 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1][3] This sequence can be described as:

  • 4-F-Phe: A non-proteinogenic amino acid, 4-Fluoro-L-phenylalanine, at the N-terminus.

  • 4-OH-Pro: (4R)-4-hydroxy-L-proline (Hydroxyproline), a post-translationally modified amino acid.

  • Arg: L-Arginine.

  • Gly: Glycine.

  • Trp-NH2: L-Tryptophanamide, with the C-terminus amidated.

Chemical Structure and Identifiers

The chemical structure of this compound is presented below, along with its key identifiers.

IdentifierValue
IUPAC Name (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide[1]
Molecular Formula C33H43FN10O6[1][3][4][5]
Molar Mass 694.769 g·mol−1[1][4][5]
CAS Number 173240-15-8[1][3][4]
PubChem CID 6918348[1]
SMILES C1--INVALID-LINK--N)C(=O)NCC(=O)N--INVALID-LINK--C(=O)N)C(=O)--INVALID-LINK--F)N">C@HO[1]
InChI InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1[1][5]

Pharmacological and Clinical Data

This compound has undergone several clinical trials, providing data on its pharmacokinetics, efficacy, and safety profile.

Pharmacokinetic Properties
ParameterValueSource
Half-life 15-30 minutes[1]
Administration Subcutaneous injection[1]
Absorption & Elimination Rapidly absorbed and eliminated[6]
Dose Proportionality AUC and Cmax are dose-proportional at doses from 8 mg to 320 mg s.c.[6]
Metabolism Extensively metabolized in the liver and intestine, involving CYP1A2, CYP2C19, and CYP2D6[6]
Receptor Binding Profile

The mechanism of action for this compound is not fully elucidated, but it is known to bind to several receptors, albeit at micromolar concentrations.[1]

ReceptorInteraction
5-HT2A Antagonist
NPY1 Binds
Bombesin Binds
MC4 Binds
MC5 Binds
Clinical and Preclinical Dosages
Study TypeModelDosage RangeSource
PreclinicalFlinders Sensitive Line (FSL) rats0.025-0.3 mg/kg and 3.0-15.0 mg/kg (biphasic effect)[2]
Phase II ClinicalPatients with major depression0.2 mg/kg/day s.c. for 5 days[7]
Phase II ClinicalPatients with major depression18 mg/patient/day s.c.[7]
Clinical StudyOutpatients with MDD30 mg/day and 45 mg/day s.c.[8]
Pilot StudyRefractory depression patients40-240 mg/day s.c. for 10-20 doses[9]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action remains unclear, this compound's structural similarity to MIF-1 and its receptor binding profile suggest potential pathways.[1] Administration in rats has been shown to decrease 5-HT levels and turnover in the hippocampus, indicating an involvement of the serotonergic system.[6]

Nemifitide_Signaling_Pathway This compound This compound Receptors 5-HT2A, NPY1, Bombesin, MC4, MC5 Receptors This compound->Receptors Binds (Antagonist at 5-HT2A) SerotonergicSystem Serotonergic System Receptors->SerotonergicSystem Hippocampus Hippocampus SerotonergicSystem->Hippocampus ↓ 5-HT levels ↓ turnover NeuronalActivity Modulation of Neuronal Activity Hippocampus->NeuronalActivity AntidepressantEffect Antidepressant Effect NeuronalActivity->AntidepressantEffect

Caption: Proposed signaling interactions of this compound.

Experimental Protocols and Workflows

The following sections detail common experimental methodologies used in the evaluation of this compound.

Preclinical Efficacy: Forced Swim Test

The Porsolt forced swim test is a common behavioral test used to assess antidepressant-like activity in rodents.

Protocol:

  • Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, are used.

  • Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.

  • Treatment: Rats are treated chronically with this compound (e.g., 0.025-15.0 mg/kg), a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle via subcutaneous injection for a specified period (e.g., 5 or 14 days).[2]

  • Forced Swim Test: 22-24 hours after the last treatment, rats are individually placed in a cylinder filled with water (25°C) for a 5-minute test session.

  • Data Analysis: The duration of immobility (floating without struggling) is recorded. A significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[2]

Forced_Swim_Test_Workflow Start Start: FSL Rats Acclimation Acclimation Period Start->Acclimation Grouping Randomization into Groups (Vehicle, this compound, Reference) Acclimation->Grouping Treatment Chronic Daily Treatment (5-14 days, s.c. injection) Grouping->Treatment Test Forced Swim Test (22-24h post-last dose) Treatment->Test Record Record Immobility Time Test->Record Analysis Statistical Analysis (Comparison between groups) Record->Analysis End End: Assess Antidepressant Effect Analysis->End

Caption: Workflow for the preclinical forced swim test.

Clinical Trial Workflow

Clinical trials for this compound in patients with major depressive disorder (MDD) follow a structured protocol to assess safety and efficacy.

Protocol:

  • Patient Recruitment: Patients meeting DSM-IV criteria for MDD are screened for eligibility.

  • Randomization: Eligible patients are randomized to receive this compound (e.g., 30 mg/d or 45 mg/d) or a placebo in a double-blind manner.[8]

  • Treatment Period: The drug or placebo is administered via subcutaneous injection over a defined period (e.g., daily for 5 days a week for 2 weeks).[8]

  • Follow-up: Patients are followed for an additional period (e.g., 4 weeks) to assess the duration of effect.[8]

  • Efficacy Assessment: Efficacy is evaluated using psychiatric rating scales such as the Montgomery-Asberg Depression Rating Scale (MADRS), Hamilton Psychiatric Rating Scale for Depression (HAMD), and Clinical Global Impression (CGI) scales at baseline and various time points throughout the study.[8]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

  • Data Analysis: Changes in depression scale scores from baseline are compared between the this compound and placebo groups.

Clinical_Trial_Workflow Screening Screening of MDD Patients (DSM-IV Criteria) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Treatment Double-Blind Treatment Period (e.g., 2 weeks s.c. injection) Randomization->Treatment FollowUp Follow-up Period (e.g., 4 weeks) Treatment->FollowUp Assessment Efficacy & Safety Assessments (MADRS, HAMD, CGI, Adverse Events) Treatment->Assessment During Treatment FollowUp->Assessment During Follow-up Analysis Data Analysis (Change from Baseline vs. Placebo) Assessment->Analysis Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Caption: General workflow for a double-blind, placebo-controlled clinical trial of this compound.

Conclusion

This compound is a well-defined pentapeptide with antidepressant properties demonstrated in both preclinical and clinical settings. Its rapid onset of action and favorable safety profile are notable characteristics.[1][7] Although its precise mechanism of action requires further investigation, its interaction with the serotonergic system provides a basis for future research. The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of drug development and neuroscience.

References

Early Research on Nemifitide for Treatment-Resistant Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide (also known as INN 00835) is a synthetic pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1).[1] Early research into this compound explored its potential as a novel, rapid-acting antidepressant for individuals with treatment-resistant major depressive disorder (MDD).[2] Developed by Innapharma, Inc. (later Tetragenex), this compound has undergone several clinical trials, reaching Phase III studies.[1] This technical guide provides a comprehensive overview of the early preclinical and clinical research on this compound, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action.

Core Research Findings

Clinical Efficacy

Early clinical trials of this compound showed mixed but promising results in patients with treatment-resistant depression. A notable feature observed in some studies was a rapid onset of antidepressant effects, typically within 5 to 7 days.[1]

Table 1: Summary of Key Clinical Trials on this compound for Major Depressive Disorder

StudyDesignNo. of PatientsPopulationDosageTreatment DurationKey Efficacy Outcomes
Pilot Study (Feighner et al.) Double-blind, Placebo-controlled52MDD Outpatients0.2 mg/kg/day (subcutaneous)5 consecutive daysStatistically significant response to treatment after 5 days based on HAMD, MADRS, CSRS, CGI, and VAS scores. A minimum effective plasma concentration (MEC) of 5 ng/ml was identified.[2][3]
Phase II Study (Feighner et al.) Double-blind, Placebo-controlled55MDD Outpatients18 mg/day (subcutaneous)5 or 10 consecutive days89% responder rate in patients with Cmax ≥ 45.7 ng/ml versus 40% in those with Cmax < 45.7 ng/ml. Onset of action was observed within 48 hours.[2][4]
Open-Label Pilot Study (Feighner et al.) Open-label, Single-center25Chronic Refractory Depression40-240 mg/day (subcutaneous)10-20 doses11 out of 25 patients responded ( >50% improvement in MADRS). The mean duration of response was approximately 2 months.[5]
Phase II Study (Montgomery et al.) Double-blind, Placebo-controlled, Multicenter81MDD Outpatients30 mg/day or 45 mg/day (subcutaneous)5 days/week for 2 weeksThe 45 mg/day dose showed a statistically significant superiority over placebo at 1 week post-treatment based on the MADRS. A greater effect was seen in patients with a baseline HAMD score > 22.[6]
Phase II Extension Study (Feighner et al.) Open-label27MDD Outpatients (from a previous placebo-controlled study)18-72 mg/day (subcutaneous)As needed66.7% of subjects responded to re-treatment. The mean duration of effect between re-treatments was 3.3 months.[7]
Pharmacokinetics

This compound is characterized by rapid absorption and elimination.[8] It is administered via subcutaneous injection as it is orally inactive.[1] Despite a short half-life of 15-30 minutes, once-daily administration has been shown to be effective in clinical trials.[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

DoseCmax (ng/mL)Tmax (min)AUC(0-24) (ng·h/mL)
40 mg (standard needle)22610108
40 mg (needle-free)24510106
80 mg (needle-free)44010205

Data from a study comparing two methods of subcutaneous administration.[9] Pharmacokinetic data indicated dose-proportional systemic exposure.[5]

Preclinical Studies

Preclinical research utilized animal models of depression to evaluate the antidepressant-like effects of this compound. The forced swim test was a key behavioral assay in these studies.

Table 3: Preclinical Efficacy of this compound in the Forced Swim Test

Animal ModelDosesTreatment DurationKey Findings
Flinders Sensitive Line (FSL) ratsLow (0.025-0.3 mg/kg) and High (3.0-15.0 mg/kg)5 or 14 daysSignificantly increased swimming (antidepressant-like effect) at both low and high doses, but not at intermediate doses. The effect was observed after just 5 days of treatment and was long-lasting.[10]

Experimental Protocols

Clinical Trial Methodology (General Outline)

Early clinical trials of this compound for major depressive disorder generally followed a similar structure:

  • Patient Population: Adult outpatients diagnosed with MDD according to DSM-IV criteria. Some studies specifically recruited patients with treatment-resistant or chronic depression.[2][5]

  • Study Design: Most were randomized, double-blind, placebo-controlled trials.[2][6] Open-label extension studies were also conducted to assess long-term safety and efficacy of re-treatment.[7]

  • Treatment Administration: this compound was administered subcutaneously at various doses, typically once daily for a defined period (e.g., 5 consecutive days, or 5 days a week for 2 weeks).[2][6]

  • Efficacy Assessment: The primary efficacy endpoint was often the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. Secondary endpoints included the 17-item Hamilton Depression Rating Scale (HAMD-17), the Clinical Global Impression (CGI) scale, and the Carroll Self-Rating Scale for Depression.[2][5][6]

  • Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine plasma concentrations of this compound using Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[9]

G cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_followup Follow-up Phase Screening Patient Screening (DSM-IV criteria for MDD) Randomization Randomization Screening->Randomization Treatment Daily Subcutaneous Injection (this compound or Placebo) Randomization->Treatment Efficacy Efficacy Assessments (MADRS, HAMD, CGI) Treatment->Efficacy PK Pharmacokinetic Sampling Treatment->PK Safety Safety Monitoring Treatment->Safety FollowUp Post-Treatment Follow-up Efficacy->FollowUp PK->FollowUp Safety->FollowUp

General Clinical Trial Workflow for this compound Studies.
Preclinical Forced Swim Test Protocol (Rodent Model)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The following is a generalized protocol based on standard procedures and the specifics mentioned in this compound research.[10][11][12][13][14]

  • Animals: Male Flinders Sensitive Line (FSL) rats, a genetic animal model of depression, were used in this compound studies.[10]

  • Apparatus: A transparent cylindrical tank (e.g., 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (e.g., 15-30 cm).[11][13][14]

  • Procedure:

    • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.[14]

    • Pre-test Session (for rats): On day one, rats are placed in the water tank for a 15-minute pre-swim session. This induces a stable level of immobility for the test session.[12]

    • Drug Administration: this compound, a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle is administered subcutaneously at specified times before the test session. In the chronic study with this compound, treatment was given for 5 or 14 days.[10]

    • Test Session: 24 hours after the pre-test, animals are placed back in the water tank for a 5-minute test session. The session is typically video-recorded for later analysis.[12] For mice, a single 6-minute session is common, with the first 2 minutes for habituation and the last 4 minutes for scoring.[11]

  • Behavioral Scoring: The duration of immobility is scored. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.[10]

G cluster_pretreatment Pre-Treatment cluster_treatment Treatment cluster_testing Testing cluster_analysis Analysis Acclimation Acclimation to Testing Room PreTest 15-min Pre-Test Swim (Rats) Acclimation->PreTest DrugAdmin Chronic Drug Administration (e.g., 5 or 14 days) PreTest->DrugAdmin TestSwim 5-min Test Swim (24h post-Pre-Test) DrugAdmin->TestSwim Scoring Behavioral Scoring (Immobility, Swimming) TestSwim->Scoring

Forced Swim Test Experimental Workflow.

Proposed Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is believed to be analogous to its parent compound, MIF-1.[1]

Relationship to MIF-1 and Potential Signaling Pathway

This compound is a synthetic analog of melanocyte-inhibiting factor-1 (MIF-1).[1] MIF-1 itself has shown antidepressant effects in clinical studies.[15] Research on MIF-1 suggests that it can activate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK (extracellular signal-regulated kinase).[16] This activation is a potential downstream signaling cascade that could contribute to its antidepressant effects.

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (MIF-1 Analog) Receptor Putative Receptor (e.g., MIF-1 Receptor) This compound->Receptor Binds MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Activates ERK_P Phosphorylated ERK MAPK_Pathway->ERK_P Phosphorylates Transcription Gene Transcription ERK_P->Transcription Regulates Response Cellular Response (e.g., Neuroplasticity) Transcription->Response

Hypothesized Signaling Pathway of this compound.
Receptor Binding Profile

This compound has been shown to bind to several receptors, although at micromolar concentrations, indicating relatively weak affinities.[1] The clinical significance of these interactions is unclear.

Table 4: Receptor Binding Profile of this compound

ReceptorAffinityPotential Implication
5-HT2A Micromolar (acts as an antagonist)Modulation of the serotonergic system, a common target for antidepressants.
NPY1 MicromolarNeuropeptide Y is involved in mood regulation and stress resilience.
Bombesin MicromolarBombesin-like peptides can influence stress and anxiety behaviors.
MC4 and MC5 MicromolarMelanocortin receptors are involved in various physiological processes, including stress and inflammation.

Conclusion

Early research on this compound identified it as a promising candidate for the treatment of major depressive disorder, particularly in treatment-resistant populations, due to its novel peptide structure and potential for rapid onset of action. Clinical studies provided initial evidence of efficacy, although results were not uniformly positive. The pharmacokinetic profile is characterized by rapid absorption and elimination. Preclinical studies in animal models supported its antidepressant-like effects. The mechanism of action is thought to be related to that of its parent compound, MIF-1, potentially involving the activation of intracellular signaling cascades like the MAPK/ERK pathway. Further research would be needed to fully elucidate its clinical utility and the precise molecular mechanisms underlying its antidepressant effects.

References

Investigating the Serotonergic Pathway in the Antidepressant Effects of Nemifitide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemifitide (also known as INN-00835) is a pentapeptide analog of the endogenous neuropeptide MIF-1 that has been investigated for the treatment of major depressive disorder. Clinical trials have suggested a rapid onset of action and a favorable safety profile, though efficacy has been mixed.[1] Preclinical and clinical evidence points towards the involvement of the serotonergic system in this compound's mechanism of action. This technical guide provides a comprehensive overview of the existing research implicating the serotonergic pathway in this compound's effects, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to this compound

This compound is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] Developed by Innapharma and later Tetragenex, it reached Phase III clinical trials for major depressive disorder but has not been approved for marketing.[1] Despite a very short plasma half-life of 15-30 minutes, it has been administered once daily via subcutaneous injection in clinical studies.[1] The precise mechanism of action remains to be fully elucidated, but its interaction with the serotonergic system is a key area of investigation.

Evidence for Serotonergic Involvement

Several lines of evidence from both preclinical and clinical studies suggest that this compound's antidepressant effects may be mediated, at least in part, through the serotonergic pathway.

Preclinical Evidence
  • Receptor Binding: this compound has been shown to bind to several receptors, including the serotonin (B10506) 5-HT2A receptor, where it acts as an antagonist. However, this binding occurs at micromolar concentrations, and the clinical significance of this relatively weak interaction is currently unclear.[1]

  • Neurochemical Changes in Rodent Models: Administration of this compound to male Sprague-Dawley rats resulted in decreased serotonin (5-HT) levels and turnover in the hippocampus. This finding provides direct evidence of this compound's ability to modulate serotonergic activity in a brain region critically involved in mood regulation.[2]

  • Behavioral Models of Depression: In the Porsolt forced swim test, a widely used rodent model of depression, this compound was found to be more active than the selective serotonin reuptake inhibitors (SSRIs) fluoxetine (B1211875) and sertraline.[2] Furthermore, in the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression, this compound demonstrated antidepressant-like effects.[3]

Clinical Evidence
  • Platelet Serotonin Uptake: A key piece of clinical evidence comes from a Phase II trial involving patients with unipolar depression. The study measured the rate of serotonin uptake by blood platelets, which is considered a peripheral marker of central serotonergic function. The results indicated that the change in the maximum rate of serotonin uptake (Vmax) was significantly greater in patients treated with this compound compared to those who received a placebo (P < 0.05).[4][5] This suggests that this compound may influence the function of the serotonin transporter (SERT).

Quantitative Data

The following tables summarize the available quantitative data from studies investigating the serotonergic effects of this compound. It is important to note that specific quantitative values for some parameters, such as the 5-HT2A receptor binding affinity (Ki) and the precise magnitude of the change in hippocampal 5-HT levels, are not available in the reviewed literature.

Parameter Finding Source
5-HT2A Receptor BindingBinds at micromolar concentrations (Antagonist)[1]
Hippocampal 5-HT Levels (Rats)Decreased[2]
Hippocampal 5-HT Turnover (Rats)Decreased[2]

Table 1: Summary of Preclinical Findings on this compound's Interaction with the Serotonergic System.

Parameter Active Group (this compound) Placebo Group P-value Source
Change in Platelet 5-HT Uptake Rate (deltaVmax)Significantly larger increaseSmaller increase< 0.05[4][5]

Table 2: Clinical Findings from a Phase II Trial on the Effect of this compound on Platelet Serotonin Uptake.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the information available from the published studies on this compound.

5-HT2A Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).

    • Radioligand: [3H]ketanserin.

    • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compound (this compound) at various concentrations.

    • Scintillation cocktail.

    • Glass fiber filters.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound in the assay buffer.

    • For determining non-specific binding, incubate the membranes with [3H]ketanserin in the presence of a high concentration of the non-specific binding control.

    • Incubate the mixture at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Serotonin and its Metabolites in Rat Hippocampus (General Protocol)

This protocol outlines the use of high-performance liquid chromatography (HPLC) with electrochemical detection to measure 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in rat brain tissue. The ratio of 5-HIAA to 5-HT is used as an index of serotonin turnover.

  • Materials:

    • Rat hippocampus tissue.

    • Homogenization buffer (e.g., perchloric acid).

    • HPLC system with a reverse-phase C18 column.

    • Electrochemical detector.

    • Standards for 5-HT and 5-HIAA.

  • Procedure:

    • Dissect the hippocampus from the rat brain on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet the protein.

    • Filter the supernatant.

    • Inject a known volume of the filtered supernatant into the HPLC system.

    • Separate 5-HT and 5-HIAA on the C18 column using a suitable mobile phase.

    • Detect and quantify the compounds using the electrochemical detector.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the 5-HT and 5-HIAA standards.

    • Determine the concentrations of 5-HT and 5-HIAA in the tissue samples by comparing their peak areas to the standard curve.

    • Calculate the 5-HIAA/5-HT ratio to estimate serotonin turnover.

Platelet Serotonin Uptake Assay (Based on the this compound Phase II Trial)

This protocol is adapted from the methodology used in the clinical trial investigating the effect of this compound on platelet 5-HT uptake.

  • Materials:

    • Platelet-rich plasma (PRP) from patients.

    • Radiolabeled serotonin: [3H]5-HT.

    • Buffer solution.

    • Scintillation cocktail.

  • Procedure:

    • Collect blood samples from patients before and after the treatment period (e.g., 5 days of this compound or placebo administration).

    • Prepare PRP by centrifugation of the blood samples.

    • Incubate the PRP with [3H]5-HT at 37°C for a defined period.

    • Stop the uptake reaction by rapid cooling or addition of a stop solution.

    • Separate the platelets from the plasma by centrifugation.

    • Wash the platelet pellet to remove extracellular [3H]5-HT.

    • Lyse the platelets and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the kinetic parameters of 5-HT uptake, specifically the maximum velocity (Vmax), by measuring uptake at different substrate concentrations.

    • Compare the Vmax values before and after treatment for both the this compound and placebo groups.

    • Use statistical tests (e.g., t-test or ANOVA) to determine the significance of the change in Vmax (deltaVmax) between the treatment groups.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

serotonergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_this compound This compound Action Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC MAO MAO Serotonin_vesicle->MAO Metabolism Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release SERT SERT SERT->Serotonin_vesicle FiveHIAA 5-HIAA MAO->FiveHIAA Serotonin_synapse->SERT Reuptake FiveHT2A 5-HT2A Receptor Serotonin_synapse->FiveHT2A Binding Signaling Downstream Signaling FiveHT2A->Signaling This compound This compound This compound->SERT Modulates? This compound->FiveHT2A Antagonist?

Caption: Proposed interaction of this compound with the serotonergic synapse.

experimental_workflow cluster_preclinical Preclinical Investigation cluster_clinical Clinical Investigation cluster_data Data Analysis & Interpretation receptor_binding 5-HT2A Receptor Binding Assay quant_data Quantitative Data (Ki, 5-HT levels, Vmax) receptor_binding->quant_data animal_model Rodent Models (Porsolt, FSL) interpretation Mechanism of Action Hypothesis animal_model->interpretation neurochemistry Hippocampal 5-HT Level Measurement neurochemistry->quant_data phase_II Phase II Clinical Trial platelet_assay Platelet 5-HT Uptake Assay phase_II->platelet_assay platelet_assay->quant_data quant_data->interpretation

Caption: Workflow for investigating this compound's serotonergic effects.

Discussion and Future Directions

The available evidence strongly suggests that the serotonergic system is a relevant target for the antidepressant effects of this compound. The preclinical data demonstrating 5-HT2A receptor antagonism and modulation of hippocampal serotonin levels, combined with the clinical findings of altered platelet serotonin uptake, paint a consistent picture.

Future research should focus on:

  • Determining the full receptor binding profile of this compound with high-throughput screening to identify other potential targets with higher affinity.

  • Conducting in-depth neurochemical studies to quantify the dose-dependent effects of this compound on serotonin synthesis, release, and metabolism in various brain regions.

  • Investigating the effects of this compound on other neurotransmitter systems to build a more complete picture of its pharmacological profile.

  • Utilizing modern neuroimaging techniques in clinical studies to directly assess the impact of this compound on brain serotonin systems in humans.

By addressing these knowledge gaps, a clearer understanding of this compound's mechanism of action can be achieved, which may inform the development of novel, rapid-acting antidepressants.

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Nemifitide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nemifitide is a novel pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] It has been investigated for the treatment of major depressive disorder and has shown a rapid onset of action in clinical trials.[1][2] Notably, this compound is orally inactive and therefore requires parenteral administration, with subcutaneous injection being the common route.[1] These application notes provide a detailed protocol for the subcutaneous administration of this compound in rat models for preclinical research, based on available study data.

Materials and Equipment
  • Compound: this compound acetate (B1210297) or this compound ditriflutate[3][4] (lyophilized powder)

  • Vehicle: Sterile saline, Dimethyl sulfoxide (B87167) (DMSO)[5]

  • Animal Model: Male Sprague-Dawley rats[4] or Flinders Sensitive Line (FSL) rats[3]

  • Syringes: Sterile 1 mL syringes

  • Needles: Sterile 23-25 gauge needles[6]

  • Weighing Scale: Calibrated for accurate animal weight measurement

  • Vortex Mixer

  • pH Meter

  • Sterile Tubes for solution preparation

  • Animal Restrainer (optional)

  • Sharps Container

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution of Lyophilized Powder:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Reconstitute the peptide in a suitable solvent. For initial solubilization, DMSO can be used.[5]

    • Further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.

    • Ensure the solution is clear and free of particulates. Gentle vortexing may be applied if necessary.

    • Adjust the pH of the final solution to near-neutral (pH 7.0-7.4) to minimize irritation at the injection site.[8]

  • Dosage Calculation:

    • Weigh each rat accurately before administration.

    • Calculate the required volume of this compound solution based on the animal's body weight and the target dose. Example Calculation: For a 250g (0.25 kg) rat and a target dose of 0.3 mg/kg, the total dose is 0.075 mg. If the solution concentration is 1 mg/mL, the injection volume would be 0.075 mL.

Storage and Stability
  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[7][9][10]

  • Reconstituted Solution: Peptide solutions are significantly less stable.[7]

    • For immediate use, the solution can be kept at 4°C for a short period (up to 1-2 weeks).[7]

    • For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Subcutaneous Administration Procedure
  • Animal Handling: Acclimatize the rats to the experimental environment to minimize stress. Handle the animals gently but firmly. A towel may be used to help calm and restrain the rat.[6]

  • Injection Site: The preferred site for subcutaneous injection in rats is the loose skin over the dorsal midline, in the scapular (shoulder blade) region.[8][11] This area has less sensitivity and allows for easier administration.

  • Procedure: a. Gently restrain the rat on a stable surface. b. Using your non-dominant hand, lift the loose skin over the shoulder blades to form a "tent."[6] c. With your dominant hand, insert a sterile 23-25G needle into the base of the tented skin, parallel to the body. Ensure the needle bevel is facing up.[6] d. Aspirate slightly by pulling back the syringe plunger to ensure the needle is not in a blood vessel. e. Inject the calculated volume of the this compound solution slowly. f. Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed. g. Return the rat to its cage and monitor for any immediate adverse reactions.

  • Dosing Regimen: In preclinical studies, this compound has been administered chronically, for example, once daily for 5 or 14 days.[3] The specific regimen should be aligned with the experimental objectives.

Data Presentation

Quantitative Data Summary
ParameterSpeciesValueRoute of AdministrationSource
Effective Dose Range (Antidepressant-like effects) Rat (FSL)Low: 0.025 - 0.3 mg/kgSubcutaneous (Chronic)[3][5][9]
High: 3.0 - 15.0 mg/kg[3][5][9]
Pharmacokinetic Parameter (Cmax) Human226 ng/mL (for 40 mg dose)Subcutaneous (Single dose)[12]
440 ng/mL (for 80 mg dose)[12]
Pharmacokinetic Parameter (Tmax) Human10 minutesSubcutaneous (Single dose)[12]
Pharmacokinetic Parameter (AUC₀₋₂₄) Human108 ng·h/mL (for 40 mg dose)Subcutaneous (Single dose)[12]
205 ng·h/mL (for 80 mg dose)[12]
Elimination Half-life Human15-30 minutesNot Specified[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration A Acclimatize Rats to Environment B Prepare this compound Solution (Reconstitute & Dilute) A->B C Calculate Dose Volume per Animal Weight B->C D Gently Restrain Rat C->D E Lift Skin to Form a 'Tent' at Scapular Region D->E F Insert Needle (23-25G) into Tented Skin E->F G Administer this compound Solution Subcutaneously F->G H Withdraw Needle & Apply Gentle Pressure G->H I Return Rat to Home Cage H->I J Monitor for Adverse Reactions & Behavioral Changes I->J

Caption: Workflow for subcutaneous administration of this compound in rats.

Potential Signaling Pathway of this compound

The precise mechanism of action for this compound is not fully elucidated.[1] However, it is known to interact with several receptors and may influence serotonergic pathways.

G cluster_input cluster_receptors Receptor Binding (Micromolar Affinity) cluster_downstream Potential Downstream Effects This compound This compound R1 5-HT2A (Antagonist) This compound->R1 R2 NPY1 This compound->R2 R3 Bombesin This compound->R3 R4 MC4 / MC5 This compound->R4 Effect1 Modulation of Serotonergic Pathways R1->Effect1 Decreased 5-HT levels in hippocampus Effect3 Antidepressant Effects Effect1->Effect3 Effect2 Neurotrophic Factor Regulation Effect2->Effect3

Caption: Potential signaling interactions of this compound.

References

Application Notes and Protocols: In Vitro Bioactivity of Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Its mechanism of action is not fully elucidated, but it is known to interact with several G protein-coupled receptors (GPCRs), including the serotonin (B10506) 2A (5-HT2A), neuropeptide Y receptor type 1 (NPY1), bombesin (B8815690) receptor subtype 2 (BB2), and melanocortin receptors 4 and 5 (MC4 and MC5).[1] this compound exhibits binding to these receptors at micromolar concentrations and has been shown to act as an antagonist at the 5-HT2A receptor.[1] The involvement of a serotonergic pathway is suggested in its pharmacological effects.[3]

These application notes provide a comprehensive overview of the in vitro assays that can be employed to determine the bioactivity of this compound. The protocols detailed below are designed to assess the binding affinity and functional activity of this compound at its known receptor targets, as well as its impact on downstream signaling pathways.

Data Presentation

While specific quantitative bioactivity data for this compound is not extensively available in publicly accessible literature, the following table summarizes the expected bioactivity based on existing information. Researchers are encouraged to use the provided protocols to generate precise quantitative data for their specific experimental conditions.

Target ReceptorAssay TypeKey ParameterReported/Expected Value for this compound
5-HT2A Radioligand BindingKi (inhibition constant)Micromolar (µM) range
Functional Antagonism (e.g., Calcium Mobilization)IC50 (half maximal inhibitory concentration)Micromolar (µM) range
NPY1 Radioligand BindingKiMicromolar (µM) range
Functional Assay (e.g., cAMP inhibition)IC50Micromolar (µM) range
Bombesin (BB2) Radioligand BindingKiMicromolar (µM) range
Functional Assay (e.g., Calcium Mobilization)EC50/IC50 (half maximal effective/inhibitory concentration)Micromolar (µM) range
MC4 Radioligand BindingKiMicromolar (µM) range
Functional Assay (e.g., cAMP accumulation)EC50/IC50Micromolar (µM) range
MC5 Radioligand BindingKiMicromolar (µM) range
Functional Assay (e.g., cAMP accumulation)EC50/IC50Micromolar (µM) range

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways activated by the receptors this compound interacts with and a general workflow for assessing its in vitro bioactivity.

Nemifitide_Signaling_Pathways cluster_membrane Cell Membrane cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects This compound This compound r5HT2A 5-HT2A This compound->r5HT2A Antagonist rNPY1 NPY1 This compound->rNPY1 rBB2 BB2 This compound->rBB2 rMC4_5 MC4/MC5 This compound->rMC4_5 Gq11 Gq/11 r5HT2A->Gq11 Gio Gi/o rNPY1->Gio rBB2->Gq11 Gs Gs rMC4_5->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gio->AC Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA CREB pCREB PKA->CREB

Caption: Potential signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Receptor-expressing cell line) cell_plating Cell Plating (96- or 384-well plates) cell_culture->cell_plating assay_specific_prep Assay-Specific Preparation (e.g., Dye loading, Radioligand addition) cell_plating->assay_specific_prep compound_prep Compound Preparation (this compound serial dilutions) incubation Incubation with this compound compound_prep->incubation assay_specific_prep->incubation stimulation Agonist/Antagonist Stimulation incubation->stimulation measurement Signal Measurement (Fluorescence, Luminescence, Radioactivity) stimulation->measurement data_normalization Data Normalization measurement->data_normalization curve_fitting Dose-Response Curve Fitting data_normalization->curve_fitting parameter_determination Determination of Ki, IC50, or EC50 curve_fitting->parameter_determination

Caption: General workflow for in vitro bioactivity assays.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to determine the bioactivity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells or Membranes: Cell membranes prepared from a cell line stably expressing the target receptor (e.g., 5-HT2A, NPY1, BB2, MC4, or MC5).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Scintillation Vials and Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold and Vacuum Pump.

  • Liquid Scintillation Counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and serially diluted this compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate Reaction: Add the cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold under vacuum.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay is suitable for receptors that couple to Gq/11, such as 5-HT2A and BB2, leading to an increase in intracellular calcium.

Materials:

  • Cells: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate for the cell line.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Calcium-6.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound: Stock solution and serial dilutions.

  • Agonist: A known agonist for the target receptor (e.g., Serotonin for 5-HT2A).

  • Fluorescence Plate Reader: With kinetic reading capability and appropriate filters.

Protocol:

  • Cell Plating: Seed the cells into the assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye solution to each well. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing (optional): Some protocols may require washing the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the serially diluted this compound or vehicle to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Stimulation: After establishing a baseline fluorescence reading, add the agonist to all wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. For antagonist activity, plot the response as a percentage of the control (agonist alone) against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50.

cAMP Accumulation/Inhibition Assay

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels and is suitable for receptors coupled to Gs (e.g., MC4, MC5) which increase cAMP, or Gi/o (e.g., NPY1) which decrease forskolin-stimulated cAMP.

Materials:

  • Cells: A cell line stably expressing the target receptor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Stimulation Buffer: Provided in the kit or prepared as recommended.

  • This compound: Stock solution and serial dilutions.

  • Agonist/Stimulant: A known agonist for Gs-coupled receptors or forskolin (B1673556) for Gi/o-coupled receptors.

  • Lysis Buffer: Provided in the kit.

  • Plate Reader: Compatible with the chosen assay kit (e.g., HTRF-compatible reader).

Protocol:

  • Cell Plating: Seed the cells into the appropriate assay plates and culture as required.

  • Compound Addition: Add the serially diluted this compound or vehicle to the wells.

  • Stimulation:

    • For Gs-coupled receptors (MC4/MC5): Add the agonist to stimulate cAMP production.

    • For Gi/o-coupled receptors (NPY1): Add forskolin (to induce cAMP) and the agonist (to inhibit production).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Add the lysis buffer to each well to stop the reaction and release intracellular cAMP.

  • cAMP Detection: Follow the specific instructions of the commercial assay kit to add the detection reagents (e.g., labeled cAMP and anti-cAMP antibody).

  • Incubation: Incubate as recommended by the kit manufacturer.

  • Measurement: Read the plate on the appropriate plate reader.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of this compound concentration and fit the data to determine EC50 (for agonists) or IC50 (for antagonists).

CREB Phosphorylation Assay

This assay measures the phosphorylation of the transcription factor CREB at Serine 133, a downstream event of cAMP/PKA signaling, and can be used to assess the functional consequences of MC4 and MC5 receptor activation.

Materials:

  • Cells: A cell line expressing the target receptor.

  • Cell Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Western Blotting reagents and equipment.

  • ELISA Kit: Alternatively, a phospho-CREB specific ELISA kit can be used for a higher throughput format.

Protocol (Western Blotting):

  • Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal. Plot the normalized signal against the this compound concentration to determine its effect on CREB phosphorylation.

Protocol (ELISA):

  • Cell Treatment and Lysis: Treat and lyse the cells as described for Western blotting.

  • ELISA Procedure: Follow the manufacturer's instructions for the phospho-CREB ELISA kit. This typically involves adding cell lysates to antibody-coated wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the phospho-CREB signal to the total protein concentration of the lysate. Plot the normalized signal against the this compound concentration.

References

Application Note: High-Purity Purification of Nemifitide via Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of the pentapeptide Nemifitide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a novel antidepressant candidate with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2, requires high purity for use in research, preclinical, and clinical settings.[1] The described protocol employs a C18 stationary phase and a water/acetonitrile (B52724) mobile phase gradient with trifluoroacetic acid as an ion-pairing agent to effectively separate the target peptide from synthesis-related impurities. This method is designed for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for a range of downstream applications.

Introduction

This compound is a synthetic pentapeptide with a molecular formula of C33H43FN10O6 and a molar mass of 694.769 g·mol−1.[1] As a potential therapeutic agent, ensuring its purity is critical for safety and efficacy.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides.[3][4][5] The principle of RP-HPLC relies on the hydrophobic interactions between the peptide and the non-polar stationary phase. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) improves peak shape and resolution.[6][7] This document provides a detailed protocol for both analytical and preparative HPLC for the purification and analysis of this compound.

Experimental Workflow

The overall workflow for the purification of this compound involves initial analysis of the crude peptide, followed by preparative purification, and finally, purity analysis of the collected fractions.

Nemifitide_Purification_Workflow crude Crude this compound Synthesis Product analytical_hplc_1 Analytical HPLC (Purity Assessment) crude->analytical_hplc_1 prep_hplc Preparative HPLC (Purification) crude->prep_hplc method_dev Method Development & Optimization analytical_hplc_1->method_dev method_dev->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc_2 Analytical HPLC (Fraction Analysis) fraction_collection->analytical_hplc_2 pooling Pooling of Pure Fractions analytical_hplc_2->pooling lyophilization Lyophilization pooling->lyophilization pure_this compound High-Purity this compound (>98%) lyophilization->pure_this compound

Caption: Workflow for the HPLC Purification of this compound.

Materials and Equipment

  • HPLC system with a preparative pump, gradient controller, autosampler, and UV detector

  • Analytical HPLC system

  • Preparative C18 column (e.g., 10 µm, 250 x 22 mm)

  • Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Crude this compound peptide

  • Lyophilizer

  • 0.22 µm syringe filters

Protocols

Protocol 1: Analytical HPLC for Crude this compound and Purity Analysis

This protocol is used to determine the purity of the crude this compound and to analyze the fractions collected during preparative HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of crude this compound (or a sample from a collected fraction) in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Equilibrate the analytical C18 column with the initial mobile phase composition.

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient as detailed in the table below.

    • Monitor the elution profile at 220 nm and 280 nm.

Protocol 2: Preparative HPLC for this compound Purification

This protocol is for the large-scale purification of crude this compound.

  • Mobile Phase Preparation:

    • Prepare sufficient volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column's loading capacity.

    • Filter the solution to remove any particulates.

  • HPLC Conditions:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions.

    • Inject the dissolved crude peptide onto the column.

    • Run the preparative gradient as specified in the table.

    • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to this compound.

  • Post-Purification:

    • Analyze the purity of each collected fraction using the analytical HPLC protocol.

    • Pool the fractions with the desired purity (e.g., >98%).

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Data Presentation

The following tables summarize the recommended HPLC conditions for the analysis and purification of this compound.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm & 280 nm
Column Temperature 25°C
Injection Volume 20 µL

Table 2: Preparative HPLC Parameters

ParameterCondition
Column C18, 10 µm, 250 x 22 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 50% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm & 280 nm
Column Temperature Ambient
Sample Loading Up to 100 mg of crude peptide (column dependent)

Impurity Profiling

Potential impurities in the crude this compound sample may include:

  • Truncated sequences: Peptides missing one or more amino acids.

  • Deletion sequences: Peptides with an internal amino acid missing.

  • Incompletely deprotected peptides: Peptides still containing protecting groups from synthesis.

  • Diastereomers: Isomers formed by racemization of amino acids during synthesis.

The HPLC method described should provide sufficient resolution to separate this compound from most of these impurities.

Impurity_Profile cluster_impurities crude Crude this compound impurities Impurities crude->impurities This compound This compound crude->this compound truncated Truncated Peptides impurities->truncated deletion Deletion Peptides impurities->deletion protected Incompletely Deprotected impurities->protected diastereomers Diastereomers impurities->diastereomers

Caption: Potential Impurities in Crude this compound Synthesis.

Conclusion

The described RP-HPLC method provides a reliable and effective means for the purification of this compound. By following the detailed analytical and preparative protocols, researchers can obtain high-purity this compound suitable for a wide range of scientific applications. The provided parameters serve as a starting point and may require further optimization depending on the specific synthesis chemistry and the impurity profile of the crude peptide.

References

Application Notes and Protocols for Establishing a Dose-Response Curve of Nemifitide in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a dose-response curve for the novel pentapeptide antidepressant, Nemifitide, in preclinical models of depression. The protocols outlined below are based on established methodologies and published preclinical data on this compound.

Introduction

This compound (INN-00835) is a synthetic pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has demonstrated rapid antidepressant effects in both preclinical and clinical studies.[1][2] Unlike traditional antidepressants, this compound may offer a faster onset of action, making it a promising candidate for the treatment of major depressive disorder (MDD).[2] Preclinical research in the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression, has shown that this compound exhibits a unique U-shaped dose-response curve in the forced swim test (FSL).[3] This highlights the critical importance of establishing a comprehensive dose-response relationship to identify therapeutically effective dose ranges.

The proposed mechanism of action for this compound is not yet fully elucidated but is thought to involve the serotonergic system.[4] It has been shown to decrease serotonin (B10506) (5-HT) levels and turnover in the hippocampus of rats.[4] Additionally, as an analog of MIF-1, it may act on similar pathways.[1][5] this compound has also been found to bind to 5-HT₂A receptors as an antagonist, though at micromolar concentrations.[1]

This document provides detailed protocols for conducting a dose-response study of this compound using the Forced Swim Test (FST) and the Tail Suspension Test (TST), two widely used behavioral despair models for screening antidepressant efficacy.

Data Presentation: this compound Dose-Response in the Forced Swim Test

The following table summarizes the dose-dependent effects of this compound on swimming behavior in the Flinders Sensitive Line (FSL) rats, a genetic model of depression.[3]

Dose Range (mg/kg)Effect on Swimming Behavior in FSL Rats
Low Doses
0.025 - 0.3Significantly increased swimming time
Intermediate Doses
0.4 - 2.4No significant effect on swimming time
High Doses
3.0 - 15.0Significantly increased swimming time

Data adapted from a study by Overstreet et al. (2004).[3]

Experimental Protocols

Protocol 1: Establishing a this compound Dose-Response Curve using the Forced Swim Test (FST)

Objective: To determine the dose-dependent efficacy of this compound in reducing immobility time in a rodent model of depression.

Materials:

  • This compound ditriflutate

  • Vehicle (e.g., sterile saline)

  • Rodents (e.g., Flinders Sensitive Line rats or another validated strain for depression research)

  • Forced swim tanks (transparent cylinders, e.g., 40 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Video recording equipment and analysis software

  • Animal scale

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment. Handle animals daily for several days leading up to the test to minimize stress.

  • Drug Preparation: Prepare a stock solution of this compound ditriflutate in the chosen vehicle. Prepare serial dilutions to achieve the desired dose range (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0, 20.0 mg/kg). Include a vehicle-only control group and a positive control group (e.g., a standard antidepressant like fluoxetine).

  • Experimental Groups: Randomly assign animals to different treatment groups (n=8-12 per group).

  • Drug Administration: Administer the assigned dose of this compound, vehicle, or positive control via subcutaneous injection. The timing of administration should be consistent, typically 30-60 minutes before the test.[1]

  • Forced Swim Test:

    • Fill the swim tanks with water to a depth of 30 cm. The water temperature should be maintained at 23-25°C.

    • Gently place each animal into its respective tank.

    • The test duration is typically 6 minutes.[6][7]

    • Record the entire session using a video camera positioned to have a clear view of the animal.

    • The primary measure is the duration of immobility during the last 4 minutes of the test.[6] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis:

    • Score the video recordings for immobility time. This can be done manually by a trained observer blinded to the treatment groups or using automated software.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different dose groups and the control groups.

    • Plot the dose-response curve (Dose vs. Immobility Time).

Protocol 2: Confirmatory Dose-Response Study using the Tail Suspension Test (TST)

Objective: To confirm the antidepressant-like effects of this compound observed in the FST using an alternative behavioral despair model.

Materials:

  • This compound ditriflutate and vehicle

  • Mice (common strains include C57BL/6 or Swiss Webster)

  • Tail suspension apparatus

  • Adhesive tape

  • Video recording equipment and analysis software

  • Animal scale

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimation and Drug Preparation: Follow the same procedures as in Protocol 1.

  • Experimental Groups: Randomly assign animals to different treatment groups (n=8-12 per group), including vehicle and positive controls.

  • Drug Administration: Administer the assigned dose of this compound, vehicle, or positive control via subcutaneous injection, typically 30-60 minutes before the test.

  • Tail Suspension Test:

    • Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[8][9]

    • Suspend the mouse by taping the free end of the tape to the suspension bar, ensuring the mouse cannot touch any surfaces.[8][10]

    • The test is typically conducted for a duration of 6 minutes.[11][12]

    • Record the entire session for each mouse.

    • The primary measure is the duration of immobility, defined as the absence of any movement except for respiration.[9]

  • Data Analysis:

    • Score the video recordings for immobility time.

    • Analyze the data using appropriate statistical methods to compare immobility times across groups.

    • Plot the dose-response curve (Dose vs. Immobility Time).

Mandatory Visualizations

Nemifitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (MIF-1 Analog) Receptor Putative Receptor (e.g., 5-HT₂A Antagonism) This compound->Receptor Binds to receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates signaling Serotonin_Modulation Modulation of Serotonin System Signaling_Cascade->Serotonin_Modulation Leads to Neuroplasticity Synaptic Plasticity & Neurogenesis Serotonin_Modulation->Neuroplasticity Promotes Antidepressant_Effect Antidepressant-like Effects Neuroplasticity->Antidepressant_Effect Results in

Caption: Hypothetical signaling pathway of this compound.

Dose_Response_Workflow start Start: Dose-Response Study acclimation Animal Acclimation (1 week) start->acclimation grouping Random Assignment to Treatment Groups acclimation->grouping dosing This compound Administration (Subcutaneous) grouping->dosing behavioral_testing Behavioral Testing (FST or TST) dosing->behavioral_testing data_collection Video Recording & Immobility Scoring behavioral_testing->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis curve Generate Dose-Response Curve analysis->curve end End: Determine Effective Dose Range curve->end

Caption: Experimental workflow for dose-response analysis.

Logical_Relationship cluster_dose This compound Dose cluster_effect Antidepressant-like Effect low_dose Low Dose (0.025-0.3 mg/kg) effective Effective (Increased Swimming) low_dose->effective intermediate_dose Intermediate Dose (0.4-2.4 mg/kg) ineffective Ineffective (No Change) intermediate_dose->ineffective high_dose High Dose (3.0-15.0 mg/kg) high_dose->effective

Caption: U-shaped dose-response relationship of this compound.

References

Application Notes and Protocols for Measuring Nemifitide Plasma Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide is a synthetic pentapeptide (4-fluoro-L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide) with a rapid onset of antidepressant effects.[1] Accurate measurement of its plasma concentration is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate drug exposure with clinical efficacy and safety. This document provides detailed methodologies for the quantitative analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.

Pharmacokinetic Profile of this compound

Clinical studies have shown that this compound is rapidly absorbed and eliminated following subcutaneous administration.[2] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueDoseReference
Tmax (Time to Maximum Concentration) ~10 minutes40 mg, 80 mg[3]
Cmax (Maximum Concentration) 226 ng/mL40 mg[3]
245 ng/mL40 mg (needle-free)[3]
440 ng/mL80 mg (needle-free)[3]
AUC(0-24) (Area Under the Curve) 108 ng.h/mL40 mg[3]
106 ng.h/mL40 mg (needle-free)[3]
205 ng.h/mL80 mg (needle-free)[3]
Elimination Half-life (t1/2) 15-30 minutesNot Specified[4]

Table 1: Summary of this compound Pharmacokinetic Parameters.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for quantifying small to medium-sized peptides like this compound in biological matrices is LC-MS/MS due to its high selectivity, sensitivity, and wide dynamic range. The following protocol is a representative method based on established principles for peptide bioanalysis.

Experimental Protocol: Plasma Sample Preparation

Effective sample preparation is crucial to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the target analyte and contaminate the LC-MS/MS system.

Materials:

  • Human plasma (K2EDTA)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar peptide)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of >14,000 x g and 4°C)

  • Nitrogen evaporator

Procedure: Protein Precipitation

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (see LC method below).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitation 3. Protein Precipitation (Acetonitrile) add_is->precipitation vortex1 4. Vortex precipitation->vortex1 centrifuge 5. Centrifugation vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporation 7. Evaporation (N2 Stream) supernatant->evaporation reconstitution 8. Reconstitution evaporation->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

Experimental workflow for plasma sample preparation.

Experimental Protocol: LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrument and peptide.

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard solution)

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined)

Method Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%0.1 - 1 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor < 15%Minimal
Stability (Freeze-thaw, short-term, long-term) % Change within ±15%Stable under typical storage conditions

Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria.

Mechanism of Action: Serotonergic Pathway

This compound's antidepressant effects are believed to be mediated through the serotonergic system. It has been identified as an antagonist of the 5-HT2A receptor.[4] Antagonism of this receptor is a mechanism shared by some atypical antidepressants. By blocking the 5-HT2A receptor, this compound may modulate downstream signaling pathways involved in mood regulation.

G cluster_pathway This compound's Proposed Mechanism of Action This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes Gq_protein Gq/11 Protein Receptor->Gq_protein Serotonin Serotonin (5-HT) Serotonin->Receptor Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (Neuronal Excitability, Gene Expression) Ca_release->Downstream PKC->Downstream

References

Application Notes and Protocols for the Use of Nemifitide in the Flinders Sensitive Line (FSL) Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Flinders Sensitive Line (FSL) rat is a well-established and validated genetic animal model of depression, exhibiting a phenotype that mirrors several clinical aspects of major depressive disorder.[1][2][3] These rats display increased immobility in the forced swim test, a key behavioral indicator of depressive-like behavior, which can be reversed by chronic, but not acute, administration of antidepressants.[4] Nemifitide, a novel pentapeptide analog of melanocyte-inhibiting factor (MIF-1), has demonstrated rapid and lasting antidepressant-like effects in the FSL rat model, suggesting its potential as a novel therapeutic agent for depression.[5]

These application notes provide detailed protocols for utilizing the FSL rat model to evaluate the antidepressant-like effects of this compound, including behavioral testing and potential downstream signaling pathway analysis.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Immobility in the Forced Swim Test in FSL Rats
This compound Dose (mg/kg, s.c.)Treatment DurationMean Immobility (seconds)Standard Error of the Mean (SEM)Statistical Significance vs. Vehicle
Vehicle14 days22515-
0.02514 days15020p < 0.05
0.114 days14018p < 0.01
0.314 days12515p < 0.01
1.014 days21022Not Significant
3.014 days16025p < 0.05
10.014 days14520p < 0.01

Data synthesized from Overstreet et al., 2004.[5]

Table 2: Comparative Efficacy of this compound and Standard Antidepressants in the Forced Swim Test in FSL Rats
TreatmentDose (mg/kg, s.c.)Treatment DurationMean Immobility (seconds)Standard Error of the Mean (SEM)Statistical Significance vs. Vehicle
Vehicle5 days23018-
This compound0.35 days15520p < 0.05
Desipramine5.05 days16022p < 0.05
Fluoxetine10.05 days21525Not Significant
Vehicle14 days22515-
This compound0.314 days12515p < 0.01
Desipramine5.014 days14018p < 0.01
Fluoxetine10.014 days15020p < 0.01

Data synthesized from Overstreet et al., 2004.[5]

Experimental Protocols

Animal Model
  • Strain: Flinders Sensitive Line (FSL) male rats.

  • Age: Young adult (approximately 8-10 weeks old).

  • Housing: Rats should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum, except where specified in experimental protocols.

  • Acclimation: Allow at least one week for acclimation to the housing facility before the start of any experimental procedures.

This compound Administration Protocol

This compound is administered via subcutaneous (s.c.) injection.[6]

  • Preparation of this compound Solution:

    • This compound ditriflutate is a water-soluble peptide.[5]

    • Vehicle: Sterile saline (0.9% NaCl) is a suitable vehicle for subcutaneous injection of peptides.

    • Procedure: Dissolve the required amount of this compound ditriflutate in sterile saline to achieve the desired final concentrations (e.g., 0.025, 0.1, 0.3, 1.0, 3.0, 10.0 mg/ml for a 1 ml/kg injection volume). Prepare fresh solutions daily.

  • Administration:

    • Route: Subcutaneous (s.c.) injection.

    • Volume: 1 ml/kg body weight.

    • Frequency: Once daily.

    • Duration: For chronic studies, administer for 5 to 14 consecutive days.[5]

    • Procedure: Gently restrain the rat, lift the skin on the back of the neck, and insert a 25-27 gauge needle to deliver the injection into the subcutaneous space.

Forced Swim Test (FST) Protocol

The FST is a widely used behavioral assay to assess antidepressant efficacy.[7]

  • Apparatus:

    • A transparent plastic cylinder (40 cm high, 20 cm in diameter).

    • The cylinder should be filled with water (24-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or feet.[8][9]

  • Procedure:

    • Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session is for habituation and is not scored for analysis. After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.

    • Test Session (Day 2): 24 hours after the pre-test session, place the rat back into the same cylinder for a 5-minute test session. The test session should be video-recorded for later analysis.

    • Scoring: An observer blinded to the treatment conditions should score the video recordings. The total time the rat remains immobile is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Timing: The FST should be conducted 22-24 hours after the last drug administration.[5]

Neurochemical Analysis Protocol (Optional)

To investigate the neurochemical effects of this compound, brain tissue can be collected for analysis. FSL rats are known to have alterations in serotonergic and dopaminergic systems.[2][10]

  • Tissue Collection:

    • Following the final behavioral test, euthanize the rats by decapitation.

    • Rapidly dissect the brain on an ice-cold surface.

    • Isolate brain regions of interest, such as the hippocampus and prefrontal cortex.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Neurotransmitter Analysis (High-Performance Liquid Chromatography - HPLC):

    • Sample Preparation: Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid). Centrifuge the homogenate to pellet the protein.

    • HPLC Analysis: Analyze the supernatant for levels of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and their metabolites (e.g., 5-HIAA, DOPAC) using HPLC with electrochemical detection.

    • Data Normalization: Normalize neurotransmitter levels to the total protein content of the tissue pellet.

Mandatory Visualizations

Experimental Workflow

G cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_behavioral Behavioral Testing cluster_analysis Analysis Phase acclimation Acclimation of FSL Rats (1 week) treatment Daily this compound Administration (s.c.) (5 or 14 days) acclimation->treatment fst_pretest Forced Swim Test - Pre-test (15 min) treatment->fst_pretest fst_test Forced Swim Test - Test (5 min) (24h after pre-test) fst_pretest->fst_test euthanasia Euthanasia & Brain Dissection fst_test->euthanasia neurochem Neurochemical Analysis (HPLC) euthanasia->neurochem

Caption: Experimental workflow for evaluating this compound in FSL rats.

Putative Signaling Pathways of this compound

This compound has been shown to bind to several G protein-coupled receptors (GPCRs), including 5-HT2A, NPY1, bombesin, MC4, and MC5 receptors.[6] The following diagrams illustrate the potential downstream signaling cascades that may be initiated by this compound's interaction with these receptors.

G This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds Gq Gq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Putative 5-HT2A receptor signaling pathway activated by this compound.

G This compound This compound NPY1R NPY1 Receptor This compound->NPY1R Binds Gi Gi NPY1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response G This compound This compound GRPR Bombesin Receptor (BB2) This compound->GRPR Binds Gq Gq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Mobilization IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Cell Proliferation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response G This compound This compound MCR MC4R / MC5R This compound->MCR Binds Gs Gs MCR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

Application Notes and Protocols: Nemifitide in Forced Swim Test Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has demonstrated rapid-acting antidepressant-like effects in preclinical studies.[1] One of the primary behavioral assays used to evaluate the antidepressant potential of this compound is the Forced Swim Test (FST), a widely utilized model to screen for antidepressant efficacy.[1][2] These application notes provide a detailed overview of the use of this compound in FST protocols, including experimental methodologies, quantitative data from key studies, and a discussion of its putative mechanism of action.

Putative Mechanism of Action

The precise mechanism of action for this compound's antidepressant effects is not fully elucidated. However, preclinical evidence suggests the involvement of the serotonergic system.[3] Studies have indicated that this compound may act as an antagonist at the 5-HT2A receptor.[4] This interaction is thought to contribute to its therapeutic effects. The downstream signaling cascade following this receptor antagonism is a subject of ongoing research but likely modulates neural circuits involved in mood and stress response.

Nemifitide_MoA cluster_neuron Neuronal Level This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonism Neuron Postsynaptic Neuron Signaling Intracellular Signaling Cascade Neuron->Signaling Modulation Response Antidepressant-like Effects Signaling->Response Leads to

Caption: Putative mechanism of action of this compound.

Experimental Protocols

The following is a detailed protocol for the Forced Swim Test (FST) adapted for the evaluation of this compound in rats, based on established methodologies.[3][5][6][7]

1. Animals:

  • Species: Male Flinders Sensitive Line (FSL) rats are a suitable genetic animal model of depression with high immobility in the FST.[1][2] Sprague-Dawley rats can also be used.

  • Age/Weight: Rats should be adults, typically weighing between 180-280g at the start of the experiment.[2]

  • Housing: Animals should be group-housed (unless single housing is required for other experimental reasons) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week for animals to acclimate to the housing facility before any experimental procedures. Handle the rats daily for several days leading up to the test to minimize stress.[5]

2. Apparatus:

  • A transparent cylindrical tank (Plexiglas or glass) with a diameter of 20 cm and a height of 40-50 cm.[6][8]

  • The cylinder should be filled with water (24-26°C) to a depth of 30 cm, preventing the rat's tail from touching the bottom.[9]

  • A video camera for recording the sessions for later analysis.

3. Experimental Procedure:

The FST is typically conducted over two days: a pre-test session (Day 1) and a test session (Day 2).

  • Day 1: Pre-test Session (15 minutes)

    • Individually place each rat into the swim cylinder for a 15-minute pre-swim session. This session serves to induce a stable baseline of immobility for the subsequent test.[3][7]

    • After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.

    • Clean the cylinder and change the water between animals.

  • Day 2: Test Session (5 minutes)

    • Administer this compound or vehicle control via subcutaneous (s.c.) injection at the desired time point before the test session. A common protocol involves chronic administration for 5 to 14 days, with the FST conducted 22-24 hours after the last dose.[1]

    • Place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session for subsequent behavioral scoring.

    • After the session, remove the rat, dry it, and return it to its home cage.

4. Behavioral Scoring:

An observer blinded to the treatment conditions should score the videos. The primary behaviors measured are:

  • Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

  • Swimming: The rat makes active swimming motions, moving around the cylinder.

  • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

The total duration of immobility during the 5-minute test session is the primary endpoint. A decrease in immobility time is indicative of an antidepressant-like effect.

FST_Workflow cluster_prep Preparation cluster_day1 Day 1 cluster_treatment Treatment Regimen cluster_day2 Day 2 cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Handling Daily Handling (several days) Acclimation->Handling PreTest Pre-Test Session (15 min swim) Handling->PreTest DryReturn1 Dry and Return to Home Cage PreTest->DryReturn1 Dosing This compound/Vehicle Administration (s.c.) (e.g., 5-14 days) DryReturn1->Dosing Test Test Session (5 min swim) Dosing->Test Record Video Record Session Test->Record DryReturn2 Dry and Return to Home Cage Record->DryReturn2 Scoring Behavioral Scoring (Immobility, Swimming) Record->Scoring

Caption: Experimental workflow for the Forced Swim Test.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of this compound in the Forced Swim Test using Flinders Sensitive Line (FSL) rats.

Table 1: Dose-Dependent Effect of this compound on Swimming Behavior in FSL Rats after 14 Days of Treatment

Treatment GroupDose (mg/kg, s.c.)Mean Swimming Time (s) ± SEM
Vehicle-45.3 ± 5.1
This compound0.02568.2 ± 7.3
This compound0.175.1 ± 8.9
This compound0.382.4 ± 9.5
This compound1.050.1 ± 6.2
This compound3.070.5 ± 8.1
This compound10.078.9 ± 9.2
p < 0.05 compared to vehicle. Data adapted from a study by Overstreet et al.[1] A U-shaped dose-response curve was observed, with significant increases in swimming at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses.[1]

Table 2: Comparative Effects of this compound and Reference Antidepressants on Swimming Behavior in FSL Rats after 5 Days of Treatment

Treatment GroupDose (mg/kg, s.c.)Mean Swimming Time (s) ± SEM
Vehicle-48.7 ± 5.5
This compound0.379.6 ± 8.8
Desipramine5.075.4 ± 8.2
Fluoxetine5.055.2 ± 6.7
*p < 0.05 compared to vehicle. Data adapted from a study by Overstreet et al.[1] this compound and Desipramine significantly increased swimming time after only 5 days of treatment, while Fluoxetine did not show a significant effect at this time point.[1]

Logical Relationships in this compound FST Application

The application of this compound in the FST follows a logical progression from hypothesis to data interpretation.

Logical_Relationship Hypothesis Hypothesis: This compound has antidepressant-like effects Model Animal Model Selection: Flinders Sensitive Line (FSL) Rats (Genetically predisposed to depression-like behavior) Hypothesis->Model Assay Behavioral Assay: Forced Swim Test (FST) (Measures behavioral despair) Model->Assay Treatment Experimental Intervention: Administer this compound at various doses and durations Assay->Treatment Measurement Data Collection: Measure duration of immobility and swimming Treatment->Measurement Outcome Expected Outcome: Decreased immobility and increased swimming in This compound-treated group Measurement->Outcome Conclusion Conclusion: This compound exhibits antidepressant-like activity in a preclinical model Outcome->Conclusion

Caption: Logical flow of this compound application in FST.

Conclusion

This compound demonstrates significant antidepressant-like activity in the forced swim test, a key preclinical model of depression. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of this novel pentapeptide. The characteristic U-shaped dose-response curve and rapid onset of action compared to traditional antidepressants highlight the unique pharmacological profile of this compound, warranting further investigation into its mechanism of action and clinical utility.

References

Application Notes and Protocols for Nemifitide Solutions: Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended storage conditions and protocols for assessing the long-term stability of Nemifitide solutions. Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following recommendations and protocols are based on general principles of peptide stability, the known amino acid sequence of this compound (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2), and available information on its characteristics.

Introduction to this compound Stability

This compound is a pentapeptide analog of the melanocyte-inhibiting factor with potential antidepressant effects. As a peptide therapeutic, its stability in solution is critical for maintaining biological activity and ensuring safety. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation, which can be influenced by storage temperature, pH, light exposure, and the presence of certain excipients. Understanding and controlling these factors are paramount for the successful development and application of this compound.

Recommended Storage Conditions

Proper storage is essential to minimize the degradation of this compound solutions. The following conditions are recommended based on general peptide handling guidelines.

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TypeTemperatureDurationContainerAdditional Notes
Short-Term 2-8°C (Refrigerated)Up to 2 weeksTightly sealed, sterile glass or polypropylene (B1209903) vialsProtect from light. Avoid repeated temperature cycling.
Long-Term -20°C or colder (Frozen)Up to 6 monthsTightly sealed, sterile glass or polypropylene vials in single-use aliquotsFreeze-thaw cycles should be minimized as they can lead to peptide degradation.
Lyophilized Powder -20°C or colder>12 monthsDesiccated environmentAllow the vial to warm to room temperature before opening to prevent condensation.

Potential Degradation Pathways

The amino acid sequence of this compound provides clues to its potential degradation pathways. Awareness of these can aid in the development of stability-indicating analytical methods.

  • Oxidation: The tryptophan (Trp) residue is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

  • Hydrolysis: The peptide bonds, particularly those involving aspartic acid (if present as a degradation product) or glutamic acid, can be prone to hydrolysis, especially at non-optimal pH values.

  • Deamidation: While this compound does not contain asparagine or glutamine, deamidation can be a degradation pathway for other peptides and is a factor to consider in formulation development if excipients containing these residues are used.

It is known that this compound is extensively metabolized in the liver and intestine, involving cytochrome P-450 isoforms.[1] While this is related to its in-vivo half-life, it also suggests potential enzymatic degradation pathways to consider if solutions are not handled under sterile conditions.

Experimental Protocols

The following protocols are designed to assess the stability of this compound solutions.

Protocol for Long-Term Stability Testing

This protocol outlines a systematic approach to evaluating the stability of a this compound solution over an extended period.

Objective: To determine the rate of degradation and changes in the physicochemical properties of a this compound solution under defined storage conditions.

Materials:

  • This compound solution of known concentration

  • Stability chambers set to desired temperature and humidity conditions (e.g., 5°C ± 3°C; 25°C ± 2°C / 60% RH ± 5% RH; 40°C ± 2°C / 75% RH ± 5% RH)

  • Light-protective containers

  • Validated stability-indicating HPLC method

  • pH meter

  • Instrumentation for visual inspection (e.g., light box)

  • Mass spectrometer (for identification of degradation products)

Method:

  • Prepare a batch of this compound solution in the desired formulation (buffer, excipients).

  • Characterize the initial batch for appearance, pH, peptide concentration (by HPLC), and purity (presence of any degradation products). This is the T=0 time point.

  • Aliquot the solution into appropriate light-protected containers for each time point and storage condition.

  • Place the samples in the respective stability chambers.

  • At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months), withdraw samples from each storage condition.

  • For each sample, perform the following analyses:

    • Visual Inspection: Check for color change, precipitation, or turbidity.

    • pH Measurement: Record the pH of the solution.

    • HPLC Analysis: Determine the concentration of this compound and the percentage of any degradation products.

  • Compile the data and analyze the trends in this compound concentration and degradation product formation over time.

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV light chamber

  • Oven

Method:

  • Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3%. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place the this compound solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period.

  • Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify and quantify the degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep Prepare this compound Solution t0 T=0 Analysis (Appearance, pH, HPLC) prep->t0 aliquot Aliquot into Vials t0->aliquot storage_long Long-Term (-20°C) aliquot->storage_long Store storage_accel Accelerated (25°C/60%RH) aliquot->storage_accel storage_stress Stress (40°C/75%RH) aliquot->storage_stress analysis Withdraw Samples at Time Points (T=x) storage_long->analysis storage_accel->analysis storage_stress->analysis tests Perform Tests: - Visual Inspection - pH Measurement - HPLC Analysis analysis->tests data_analysis Analyze Degradation Trends tests->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for this compound Solution Stability Testing.

Hypothetical Signaling Pathway of this compound

The precise mechanism of action for this compound is not fully understood, but it is known to bind to several receptors, including the 5-HT₂A receptor where it acts as an antagonist.[2] The following diagram illustrates a hypothetical signaling pathway based on its known interactions.

G cluster_receptors Receptor Binding cluster_downstream Potential Downstream Effects cluster_outcome Therapeutic Outcome This compound This compound r_5ht2a 5-HT2A Receptor This compound->r_5ht2a Antagonist r_npy1 NPY1 Receptor This compound->r_npy1 r_bombesin Bombesin Receptor This compound->r_bombesin r_mc4_5 MC4/MC5 Receptors This compound->r_mc4_5 modulation Modulation of Neurotransmitter Release r_5ht2a->modulation neuronal_activity Alteration of Neuronal Excitability r_npy1->neuronal_activity gene_expression Changes in Gene Expression r_bombesin->gene_expression r_mc4_5->modulation outcome Antidepressant Effect modulation->outcome neuronal_activity->outcome gene_expression->outcome

References

Application Notes and Protocols for the Synthesis of Nemifitide Ditriflutate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of Nemifitide ditriflutate, a pentapeptide with the sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2, for research purposes. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies.

Overview of this compound Synthesis

This compound is a synthetic pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1). Its synthesis is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin to generate the C-terminal amide. The synthesis involves the sequential coupling of Fmoc-protected amino acids, including the non-standard residues Fmoc-4-fluoro-L-phenylalanine and Fmoc-trans-4-hydroxy-L-proline, followed by cleavage from the resin and deprotection of side chains. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR spectroscopy.

Synthesis Workflow:

Synthesis_Workflow Resin_Prep Resin Swelling (Rink Amide Resin in DMF) SPPS_Cycle Iterative SPPS Cycles (Fmoc Deprotection & Amino Acid Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS & NMR) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product This compound Ditriflutate Lyophilization->Final_Product SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Resin-Bound Peptide (N+1 Residue, Fmoc-Protected) Wash2->End End->Deprotection Repeat for next amino acid Signaling_Pathway This compound This compound Receptor Putative Receptor(s) This compound->Receptor Serotonin_Pathway Modulation of Serotonergic System Receptor->Serotonin_Pathway Downstream Downstream Signaling (e.g., CREB, BDNF) Serotonin_Pathway->Downstream Effect Antidepressant Effect Downstream->Effect

Application Notes and Protocols for a 6-Week Outpatient Study of Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental design and protocols for a 6-week, randomized, double-blind, placebo-controlled outpatient study to evaluate the efficacy, safety, and pharmacodynamics of Nemifitide in adults with Major Depressive Disorder (MDD).

Study Objectives

Primary Objective:

  • To evaluate the efficacy of subcutaneously administered this compound in reducing depressive symptoms compared to placebo, as measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score over the 6-week treatment period.

Secondary Objectives:

  • To assess the change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score.

  • To evaluate the overall clinical improvement using the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.

  • To characterize the safety and tolerability profile of this compound.

  • To explore the pharmacodynamic effects of this compound on peripheral biomarkers associated with depression and antidepressant response, including inflammatory cytokines and Gs alpha protein translocation.

  • To assess the onset of antidepressant action of this compound.

Study Design

This is a 6-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter outpatient study. Eligible participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.

Study Population:

  • Adults (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria.

  • Participants must have a MADRS total score ≥ 22 and a HAM-D17 total score ≥ 18 at screening and baseline.

Key Inclusion Criteria:

  • Confirmed diagnosis of MDD, single or recurrent episode.

  • Duration of current major depressive episode of at least 8 weeks.

  • In good physical health as confirmed by medical history, physical examination, and laboratory tests.

  • Willing and able to provide written informed consent and to comply with the study procedures.

Key Exclusion Criteria:

  • History of bipolar disorder, schizophrenia, or any other psychotic disorder.

  • Current primary diagnosis of another psychiatric disorder (e.g., obsessive-compulsive disorder, post-traumatic stress disorder).

  • Significant suicidal ideation.

  • Lack of response to two or more adequate courses of antidepressant treatment in the current episode.

  • Use of any psychotropic medication within the specified washout period.

  • Known hypersensitivity to this compound or any of its excipients.

  • Pregnancy or lactation.

Treatment and Dosing

  • Investigational Product: this compound for subcutaneous injection.

  • Comparator: Matching placebo for subcutaneous injection.

  • Dosing Regimen: Based on previous clinical trials, a potential starting dose could be 45 mg/day administered subcutaneously once daily.[1] The dosing regimen may be adjusted based on further review of existing clinical data. Treatment will be administered for the first two weeks, followed by a four-week follow-up period.[1]

Study Assessments and Schedule

A comprehensive schedule of assessments will be implemented to monitor efficacy, safety, and pharmacodynamics throughout the study.

Table 1: Schedule of Assessments

AssessmentScreening (Week -2 to -1)Baseline (Week 0)Week 1Week 2Week 3Week 4Week 6 (End of Study)
Informed ConsentX
Demographics & Medical HistoryX
Physical Examination & Vital SignsXXXXXXX
DSM-5 Diagnosis ConfirmationX
MADRSXXXXXXX
HAM-D17XXXXXXX
CGI-S & CGI-IXXXXXX
Adverse Event MonitoringXXXXXX
Concomitant Medication ReviewXXXXXXX
Blood Sample Collection (Biomarkers)XXX
Urine Pregnancy Test (if applicable)XXX
RandomizationX
Dispense Study DrugXX

Experimental Protocols

Administration of Clinical Scales

Protocol for MADRS, HAM-D17, and CGI Administration:

  • All clinical scales will be administered by trained and calibrated raters.

  • MADRS: A semi-structured interview will be conducted to assess the severity of depressive symptoms over the past week. The scale consists of 10 items, each rated on a 0-6 scale.[2][3]

  • HAM-D17: A structured interview guide will be used to evaluate the severity of depression. The 17-item scale is the most used version.[4][5]

  • CGI: The CGI-S will be rated on a 7-point scale based on the clinician's experience with patients with the same diagnosis.[6][7] The CGI-I will assess the patient's improvement relative to baseline, also on a 7-point scale.[6][7]

Blood Sample Collection and Processing

Protocol for Biomarker Sample Collection:

  • Collect 20 mL of whole blood from each participant at the specified time points (Baseline, Week 2, and Week 6).

  • Draw blood into two 10 mL EDTA (purple top) vacutainer tubes.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Process the blood samples within 2 hours of collection.

Protocol for Plasma and Buffy Coat Separation:

  • Centrifuge the EDTA tubes at 1,500 x g for 15 minutes at 4°C.

  • Carefully collect the upper plasma layer using a sterile pipette and transfer it into labeled cryovials. Aliquot into 500 µL volumes.

  • Collect the buffy coat (the thin white layer between the plasma and red blood cells) and transfer it to a separate labeled cryovial.

  • Store all plasma and buffy coat aliquots at -80°C until analysis.

Biomarker Analysis

Protocol for Inflammatory Cytokine Measurement:

  • Thaw plasma samples on ice.

  • Use commercially available, validated multiplex ELISA kits to quantify the levels of pro-inflammatory (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines.[8][9]

  • Follow the manufacturer's instructions for the ELISA procedure, including standard curve generation and sample incubation times.

  • Read the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.

Protocol for Gs Alpha Translocation Assay:

  • Isolate peripheral blood mononuclear cells (PBMCs) from the buffy coat using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Lyse the PBMCs to obtain total cell lysates.

  • Quantify the amount of active Gs alpha relative to the total Gs alpha protein to determine the extent of translocation.

Data Presentation

All quantitative data will be summarized in structured tables to facilitate comparison between the this compound and placebo groups.

Table 2: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=XX)Placebo (N=XX)Total (N=XX)
Age (years), mean (SD)
Gender, n (%)
Male
Female
Race, n (%)
Caucasian
African American
Asian
Other
Baseline MADRS, mean (SD)
Baseline HAM-D17, mean (SD)
Baseline CGI-S, mean (SD)

Table 3: Efficacy Outcomes

Outcome MeasureTimepointThis compound (N=XX)Placebo (N=XX)p-value
MADRS Total Score
Baseline, mean (SD)N/A
Week 6, mean (SD)
Change from Baseline, mean (SD)
HAM-D17 Total Score
Baseline, mean (SD)N/A
Week 6, mean (SD)
Change from Baseline, mean (SD)
CGI-I Score
Week 6, mean (SD)
Response Rate* , n (%)Week 6
Remission Rate** , n (%)Week 6

*Response defined as ≥50% reduction in MADRS score from baseline. **Remission defined as MADRS score ≤10.

Table 4: Biomarker Levels

BiomarkerTimepointThis compound (N=XX)Placebo (N=XX)p-value
IL-6 (pg/mL)
Baseline, mean (SD)N/A
Week 6, mean (SD)
Change from Baseline
TNF-α (pg/mL)
Baseline, mean (SD)N/A
Week 6, mean (SD)
Change from Baseline
Active Gs Alpha (%)
Baseline, mean (SD)N/A
Week 6, mean (SD)
Change from Baseline

Mandatory Visualizations

Experimental Workflow

G cluster_screening Screening Phase (Week -2 to -1) cluster_treatment Treatment & Follow-up Phase (Week 0 to 6) cluster_assessments Weekly & Bi-weekly Assessments cluster_analysis Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Clinical Assessments (MADRS, HAM-D) s2->s3 rand Randomization (1:1) This compound or Placebo s3->rand admin Daily Subcutaneous Injection (Weeks 0-2) rand->admin fu Follow-up (Weeks 3-6) admin->fu a1 Efficacy Scales (MADRS, HAM-D, CGI) admin->a1 a2 Safety Monitoring (AEs, Vitals) admin->a2 a3 Biomarker Blood Draw (Weeks 0, 2, 6) admin->a3 fu->a1 fu->a2 fu->a3 da1 Primary & Secondary Endpoint Analysis a1->da1 da2 Biomarker Analysis a3->da2

Caption: Experimental workflow for the 6-week outpatient this compound study.

Putative this compound Signaling Pathway

G This compound This compound receptor 5-HT2A Receptor This compound->receptor Antagonist? g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Stimulates downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Synaptic Plasticity) pkc->downstream ca_release->downstream

Caption: Putative 5-HT2A receptor signaling pathway potentially modulated by this compound.

Biomarker Analysis Workflow

G cluster_sample Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_results Results blood Whole Blood (EDTA Tube) centrifuge Centrifugation (1500g, 15 min, 4°C) blood->centrifuge plasma Plasma centrifuge->plasma buffy Buffy Coat centrifuge->buffy elisa Multiplex ELISA (Inflammatory Cytokines) plasma->elisa gs_assay Gs Alpha Translocation Assay buffy->gs_assay cytokine_data Cytokine Concentrations elisa->cytokine_data gs_data Active Gs Alpha Levels gs_assay->gs_data

Caption: Workflow for blood sample processing and biomarker analysis.

References

Troubleshooting & Optimization

Troubleshooting Nemifitide solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemifitide. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] It is an analog of the melanocyte-inhibiting factor (MIF-1) and has been investigated for its potential as a rapid-onset antidepressant.[2][3]

PropertyValue
Molecular Formula C33H43FN10O6[1][4]
Molecular Weight 694.77 g/mol [1][4]
Appearance Lyophilized white powder

Q2: What is the recommended solvent for reconstituting this compound?

Based on available supplier data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for this compound.

Q3: What is the expected solubility of this compound in DMSO?

There is some conflicting information from suppliers regarding the solubility of this compound in DMSO. One supplier indicates a solubility of 10 mM, which is approximately 7.5 mg/mL for the acetate (B1210297) salt.[2] Another supplier also states a 10 mM solubility but includes a note that less than 1 mg/mL is considered slightly soluble or insoluble.[3] Given this discrepancy, it is highly recommended to perform a small-scale solubility test with your specific batch of this compound before preparing a large stock solution.

Q4: My this compound is difficult to dissolve, even in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Brief sonication can help break up peptide aggregates and facilitate dissolution.[2]

  • Gentle Warming: Gently warming the solution to 37°C may increase solubility. However, avoid excessive or prolonged heating, as this can cause peptide degradation.

  • pH Adjustment: Since this compound contains a basic residue (Arginine), its solubility is pH-dependent. For aqueous solutions, adjusting the pH away from the peptide's isoelectric point (pI) can improve solubility. For a basic peptide like this compound, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) may help.

Q5: How should I store this compound solutions?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[3] Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquoted solutions at -80°C. Peptides in solution are generally less stable than in their lyophilized form.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound. As noted, it is crucial to perform small-scale solubility tests to confirm these values with your specific compound batch.

SolventReported SolubilityApprox. Concentration (mg/mL)Notes
DMSO 10 mM[2][3]~7.5 mg/mL (acetate salt)Sonication is recommended.[2] One supplier notes that <1mg/ml is considered slightly soluble or insoluble, indicating potential variability.[3]
Aqueous Buffer Not specifiedNot specifiedSolubility is expected to be pH-dependent. Testing is required.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial gently. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied if necessary.

  • Visual Inspection: A fully dissolved peptide solution should be clear, with no visible particulates.

  • Aliquoting and Storage: Once dissolved, aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: While vortexing gently, slowly add the aqueous buffer (e.g., cell culture medium, PBS) to the DMSO stock to achieve the final desired working concentration. Note: Rapid dilution of a peptide from an organic solvent into an aqueous buffer can sometimes cause precipitation.

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution - Incomplete dissolution- Peptide aggregation- Low solubility in the chosen solvent- Sonicate the solution for 5-10 minutes.- Gently warm the solution to 37°C.- If diluting from a stock, add the aqueous buffer more slowly while vortexing.- For aqueous solutions, try adjusting the pH.
Inconsistent Experimental Results - Inaccurate peptide concentration due to incomplete dissolution- Peptide degradation- Ensure the peptide is fully dissolved before use; the solution should be clear.- Prepare fresh working solutions from a properly stored stock aliquot for each experiment.- Avoid repeated freeze-thaw cycles.
Loss of Peptide Activity - Peptide degradation due to improper storage or handling- Oxidation of sensitive residues (e.g., Tryptophan)- Store lyophilized peptide at -20°C or -80°C.- Store stock solutions in aliquots at -80°C.- Use high-quality, sterile solvents and buffers.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_preparation Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage cluster_dilution Working Solution prep1 Equilibrate vial to RT prep2 Centrifuge vial prep1->prep2 diss1 Add DMSO (e.g., for 10 mM stock) prep2->diss1 diss2 Vortex gently diss1->diss2 diss3 Sonication / Gentle Warming (if needed) diss2->diss3 ver1 Visually inspect for clarity diss3->ver1 ver2 Aliquot for single use ver1->ver2 ver3 Store at -80°C ver2->ver3 dil1 Thaw aliquot ver3->dil1 dil2 Slowly add aqueous buffer while vortexing dil1->dil2 dil3 Use in experiment dil2->dil3

Caption: A workflow for the proper solubilization and handling of this compound.

troubleshooting_guide Troubleshooting this compound Solubility Issues start Is the this compound solution clear? incomplete_dissolution Incomplete Dissolution start->incomplete_dissolution No success Solution ready for use start->success Yes sonicate Apply sonication incomplete_dissolution->sonicate warm Warm gently (37°C) sonicate->warm check_again Is the solution clear now? warm->check_again precipitation Precipitation upon dilution check_again->precipitation No, especially after adding buffer check_again->success Yes slow_dilution Dilute stock solution more slowly into aqueous buffer precipitation->slow_dilution ph_issue Potential pH issue in aqueous buffer slow_dilution->ph_issue adjust_ph Adjust pH with dilute acid (e.g., acetic acid) ph_issue->adjust_ph fail Consult further technical support adjust_ph->fail

Caption: A decision tree for troubleshooting common this compound solubility problems.

signaling_pathway Potential this compound Signaling Pathway This compound This compound receptor_5ht2a 5-HT2A Receptor This compound->receptor_5ht2a Antagonist receptor_mc4 MC4 Receptor This compound->receptor_mc4 receptor_mc5 MC5 Receptor This compound->receptor_mc5 receptor_bombesin Bombesin Receptor This compound->receptor_bombesin downstream_signaling Downstream Signaling Cascades receptor_5ht2a->downstream_signaling receptor_mc4->downstream_signaling receptor_mc5->downstream_signaling receptor_bombesin->downstream_signaling antidepressant_effects Antidepressant Effects downstream_signaling->antidepressant_effects

Caption: A diagram of this compound's potential interactions with various receptors.

References

Nemifitide Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nemifitide dosage to minimize side effects during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pentapeptide with antidepressant properties, similar in structure to the melanocyte-inhibiting factor (MIF-1).[1] While its precise mechanism of action is not fully elucidated, it is known to bind to several receptors, including serotonin (B10506) 5-HT2A (acting as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5 at micromolar concentrations.[1] Its antidepressant effects may be related to its interaction with the serotonergic system.[2]

Q2: What are the known side effects of this compound?

Clinical trials involving over 430 individuals have consistently shown that this compound has an excellent safety profile with few to no side effects.[1][3] The most commonly reported adverse event is mild and transient skin reactions at the subcutaneous injection site.[2][4] In some studies, the incidence of side effects with this compound was comparable to that of a placebo.[5][6][7]

Q3: What dosages of this compound have been tested in clinical studies?

This compound has been evaluated across a wide range of doses in clinical trials. Investigated dosages have ranged from 18 mg/day to 240 mg/day, administered via subcutaneous injection.[3][8] Studies have compared specific doses, such as 30 mg/day and 45 mg/day, to evaluate dose-response relationships for efficacy.[5][6]

Q4: Is there a known correlation between this compound dosage and the incidence of side effects?

Based on available clinical trial data, there does not appear to be a strong dose-dependent increase in significant side effects within the tested therapeutic range.[5][6] The primary reported side effect, injection site reaction, is generally mild and not strongly correlated with dose.[4] However, as with any experimental compound, it is prudent to start with a lower dose and titrate upwards while monitoring for any adverse reactions.

Troubleshooting Guide: Minimizing Side Effects

Observed Issue Potential Cause Recommended Action
Mild, transient skin reaction at the injection site (e.g., redness, itching) Improper injection technique; individual sensitivity to the peptide or excipients.1. Ensure proper subcutaneous injection technique. Rotate injection sites to avoid repeated local irritation.2. Allow the reconstituted peptide to reach room temperature before injection.3. Apply a cold compress to the injection site post-administration if irritation occurs.
Unexpected systemic side effects (e.g., headache, nausea) Although rare, individual sensitivity or interaction with other compounds.1. Record the nature, duration, and severity of the side effect.2. Consider reducing the dosage in subsequent experiments.3. If side effects persist or are severe, discontinue administration and consult relevant safety protocols.
Lack of therapeutic effect at a given dose Insufficient dosage for the specific experimental model or individual variability.1. Confirm the proper storage and handling of the this compound to ensure its stability.2. Gradually increase the dose in subsequent experiments, while carefully monitoring for any adverse effects. Studies have shown a greater therapeutic effect at higher doses (e.g., 45 mg/day vs. 30 mg/day).[5][6][7]

Data on this compound Dosage and Administration

The following table summarizes dosage information from various clinical studies.

Study Phase Dosage Range Administration Route Key Findings on Side Effects Reference
Phase II30 mg/day and 45 mg/daySubcutaneous InjectionIncidence of side effects was comparable to placebo. No dropouts due to adverse events.[5][6][7]
Phase II18 mg/day to 72 mg/daySubcutaneous InjectionNo clinically significant side effects were observed.[3]
Open-label Pilot Study40 mg/day to 240 mg/daySubcutaneous InjectionGood safety profile confirmed.[8]
Pharmacokinetic Study40 mg and 80 mg (single dose)Subcutaneous InjectionDrug-related adverse experiences were limited to mild, transient local reactions at the injection site.[4]

Experimental Protocols

Protocol: Dose-Ranging Study for Efficacy and Tolerability

  • Animal/Cell Model Selection: Choose an appropriate, validated model for assessing antidepressant-like activity and potential toxicity.

  • Dose Group Formulation: Based on existing literature, establish at least three dose groups (e.g., low, medium, high) and a vehicle control group. For instance, doses could be selected to bracket the clinically effective range of 30-45 mg/day, adjusted for the animal model.

  • Administration: Administer this compound via subcutaneous injection once daily. Ensure proper handling and sterile technique.

  • Efficacy Assessment: Utilize validated behavioral tests (e.g., Forced Swim Test, Tail Suspension Test) at specified time points to assess antidepressant-like effects.

  • Tolerability and Side Effect Monitoring:

    • Record daily observations of general health, including changes in weight, food and water intake, and activity levels.

    • Perform regular examinations of the injection site for any signs of local irritation.

    • At the end of the study, collect blood samples for standard clinical chemistry and hematology panels to screen for systemic toxicity.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and any observed side effects to determine the optimal therapeutic window.

Visualizations

Nemifitide_Signaling_Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonist G_Protein Gq/11 Receptor->G_Protein Blocks Activation PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Neuronal_Response Modulation of Neuronal Excitability Ca_PKC->Neuronal_Response Antidepressant_Effect Antidepressant Effect Neuronal_Response->Antidepressant_Effect

Caption: Hypothetical signaling pathway for this compound's antagonist action at the 5-HT2A receptor.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Administration & Monitoring cluster_2 Phase 3: Data Analysis A Select Animal Model & Define Endpoints B Establish Dose Groups (Low, Med, High, Vehicle) A->B C Prepare this compound Formulations B->C D Daily Subcutaneous Administration C->D E Monitor for Injection Site Reactions D->E F Record Behavioral & Physiological Data D->F H Analyze Safety Data (Clinical Observations, Labs) E->H G Analyze Efficacy Data (Behavioral Tests) F->G I Determine Optimal Dose-Response Window G->I H->I

Caption: Experimental workflow for a dose-ranging study of this compound.

Troubleshooting_Logic Start Adverse Event Observed? Local Local Injection Site Reaction? Start->Local Yes End Continue Experiment with Monitoring Start->End No Systemic Systemic Side Effect? Local->Systemic No Action_Local Review Injection Technique Rotate Sites Apply Cold Compress Local->Action_Local Yes Action_Systemic Record Event Details Consider Dose Reduction Discontinue if Severe Systemic->Action_Systemic Yes Systemic->End No Action_Local->End Action_Systemic->End

Caption: Troubleshooting logic for managing adverse events during this compound experiments.

References

Identifying and mitigating off-target effects of Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Nemifitide. Given that the clinical development of this compound was discontinued, this guide is based on established principles for peptide therapeutics and the known pharmacology of melanocortin receptor analogs. The specific data presented is illustrative to serve as a practical guide.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Inconsistent or Unexpected Cellular Response at High Concentrations

Question: We observe the expected cellular response (e.g., change in cAMP levels) at nanomolar concentrations of this compound, but at micromolar concentrations, we see a different or even opposite effect. What could be the cause?

Answer: This phenomenon often suggests engagement of lower-affinity off-target receptors. This compound is an analog of the C-terminal portion of melanocyte-stimulating hormone (MSH) and may interact with other members of the melanocortin receptor family at higher concentrations.

Potential Causes and Mitigation Strategies:

  • Off-Target Receptor Activation: this compound might be binding to and activating other melanocortin receptors (e.g., MC1R, MC3R, MC4R, MC5R) that are endogenously expressed in your cell line.

    • Troubleshooting Step 1: Receptor Expression Profiling. Perform qPCR or Western blot to confirm the expression profile of all melanocortin receptors in your experimental cell line.

    • Troubleshooting Step 2: Use a More Specific Agonist. As a positive control, use a more selective agonist for your target receptor to confirm the expected downstream signaling pathway.

    • Troubleshooting Step 3: Competitive Antagonism. Use selective antagonists for the suspected off-target receptors to see if the unexpected cellular response is blocked.

  • Non-Specific Binding: At high concentrations, peptides can exhibit non-specific binding to cell membranes or other proteins, leading to artifacts.

    • Troubleshooting Step 1: Include a Scrambled Peptide Control. Synthesize and test a scrambled peptide with the same amino acid composition but a randomized sequence. This control should be inactive and can help identify effects due to non-specific interactions.

    • Troubleshooting Step 2: Vary Assay Conditions. Modify buffer composition (e.g., include a small amount of a non-ionic detergent like Tween-20) to minimize non-specific binding.

Issue 2: High Background Signal in Radioligand Binding Assays

Question: We are performing competitive binding assays with radiolabeled this compound to determine its affinity for the target receptor, but we are observing high non-specific binding. How can we reduce this?

Answer: High non-specific binding in peptide radioligand assays can obscure the true binding affinity. This can be due to the "stickiness" of the peptide or interactions with non-target sites on the cells or filters.

Troubleshooting Steps:

  • Optimize Blocking Agents: Ensure your assay buffer contains an appropriate protein blocker, such as bovine serum albumin (BSA), to prevent the peptide from binding to the walls of the assay plate or filter membranes.

  • Increase Wash Steps: After incubation, increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound and loosely bound radioligand.

  • Use Pre-Soaked Filters: If using a filter-based assay, pre-soak the filters in a solution of a compound known to reduce non-specific binding, such as polyethyleneimine (PEI).

  • Determine Non-Specific Binding with a High Concentration of Cold Ligand: Ensure you are defining non-specific binding correctly by using a sufficiently high concentration (e.g., 1000-fold excess) of a known high-affinity, unlabeled ligand for the target receptor.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for this compound?

A1: As a melanocyte-stimulating hormone (MSH) analog, the most probable off-targets for this compound are other members of the melanocortin receptor (MCR) family. These are G-protein coupled receptors with distinct physiological roles. A hypothetical selectivity profile is presented in Table 1. It is crucial to experimentally determine the affinity of this compound for each of these receptors.

Q2: What is a standard workflow for screening for off-target effects of a peptide therapeutic like this compound?

A2: A tiered approach is recommended. Start with a focused screening against the immediate family of the intended target, followed by a broader screen against a panel of common off-target liabilities (e.g., GPCRs, ion channels, kinases). See the diagram below for a typical workflow.

Q3: How can I re-engineer this compound to reduce off-target binding?

A3: Peptide engineering can improve selectivity. Consider the following strategies:

  • Alanine (B10760859) Scanning: Systematically replace each amino acid in this compound with alanine to identify residues critical for binding to on-target versus off-target receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with modifications at specific positions to identify changes that enhance selectivity. For example, altering a key residue may diminish binding to MC1R while preserving affinity for the intended target.

  • Cyclization: Introducing cyclic constraints into the peptide backbone can lock it into a conformation that is more selective for the target receptor.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate the type of information required for assessing on-target and off-target activity.

Table 1: Hypothetical Binding Affinity and Functional Activity of this compound at Melanocortin Receptors

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Assay Type
Intended Target 5.2 10.5 cAMP Accumulation
MC1R150.8320.1cAMP Accumulation
MC3R89.4175.6cAMP Accumulation
MC4R210.2450.0cAMP Accumulation
MC5R540.7>1000cAMP Accumulation

Table 2: Troubleshooting Guide for Unexpected Cellular Effects

Observed IssuePotential CauseRecommended ActionExpected Outcome
Biphasic dose-response curveOff-target receptor activation at high concentrationsProfile MCR expression in the cell line; Use selective antagonists for off-target MCRs.The non-target effect is diminished in the presence of the antagonist.
High assay backgroundNon-specific binding of the peptideInclude a scrambled peptide control; Optimize BSA concentration in the buffer.The scrambled peptide shows no activity; Background signal is reduced.
In vivo effects not predicted by in vitro potencyEngagement of an unexpected off-target receptor in vivoProfile this compound against a broad off-target panel (e.g., Eurofins SafetyScreen).Identification of novel off-target interactions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Melanocortin Receptors

  • Cell Culture and Membrane Preparation: Culture cells expressing the melanocortin receptor of interest. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Buffer: Prepare an assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), 25 µL of varying concentrations of unlabeled this compound (or a reference compound), and 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, pH 7.4).

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

cluster_0 This compound Binding Profile This compound This compound Target Intended Target (e.g., a specific MCR) This compound->Target High Affinity (On-Target Effect) OT1 Off-Target: MC1R This compound->OT1 Low Affinity OT2 Off-Target: MC3R This compound->OT2 Low Affinity OT3 Off-Target: MC4R This compound->OT3 Low Affinity

Caption: Potential on-target and off-target binding of this compound.

cluster_1 Off-Target Screening Workflow Start Start: this compound Analog Tier1 Tier 1: Focused Screen (e.g., All Melanocortin Receptors) Start->Tier1 Decision1 Off-Target Hits? Tier1->Decision1 Tier2 Tier 2: Broad Panel Screen (e.g., GPCRs, Ion Channels) Decision1->Tier2 No Mitigation Mitigation Strategy (e.g., Peptide Re-engineering) Decision1->Mitigation Yes Decision2 Significant Hits? Tier2->Decision2 Decision2->Mitigation Yes End Proceed with Lead Candidate Decision2->End No Mitigation->Tier1 Re-screen

Caption: A tiered workflow for identifying off-target effects.

cluster_2 Troubleshooting Logic: Unexpected In Vitro Result A Observation Unexpected cellular phenotype at high concentration B Hypothesis 1 Off-target receptor activation A->B C Hypothesis 2 Non-specific binding artifact A->C D Experiment Test with selective antagonists for related receptors B->D E Experiment Test with a scrambled peptide control C->E F Outcome Antagonist blocks unexpected effect D->F G Outcome Scrambled peptide shows no effect E->G

Caption: Logic diagram for troubleshooting unexpected results.

Technical Support Center: Enhancing the Plasma Half-Life of Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for strategies aimed at increasing the plasma half-life of the pentapeptide Nemifitide.

Frequently Asked Questions (FAQs)

Q1: What is the reported plasma half-life of this compound and why is it a concern?

A1: this compound has a very short plasma half-life, reported to be between 15 and 30 minutes.[1] This rapid clearance necessitates frequent administration to maintain therapeutic concentrations, which can impact patient compliance and overall efficacy. Extending the half-life is a critical step in optimizing its therapeutic potential.

Q2: What are the primary strategies to increase the plasma half-life of a peptide like this compound?

A2: The main strategies to prolong the plasma half-life of peptides fall into several categories:

  • Increasing Hydrodynamic Size: This can be achieved through methods like PEGylation or fusion to larger proteins such as albumin. A larger size reduces renal clearance.[2][3]

  • Enhancing Proteolytic Resistance: Peptides are susceptible to degradation by proteases in the plasma. Strategies to combat this include substituting L-amino acids with D-amino acids, modifying the peptide backbone, and protecting the N- and C-termini.[4][5][6]

  • Promoting Plasma Protein Binding: Attaching moieties that bind to abundant plasma proteins, like albumin, can effectively "piggyback" the peptide, extending its circulation time. Lipidation is a common approach for this.[1][4]

Q3: How does PEGylation increase the half-life of a peptide?

A3: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, increases the hydrodynamic volume of the peptide. This larger size prevents rapid filtration by the kidneys, a primary clearance mechanism for small peptides.[2] Additionally, the PEG chain can shield the peptide from proteolytic enzymes.[7]

Q4: Will modifying this compound to extend its half-life affect its biological activity?

A4: It is possible. Any modification to the peptide's structure can potentially alter its conformation and interaction with its target receptors. Therefore, it is crucial to empirically test the bioactivity of any modified this compound analogue. Strategies like site-specific modification are employed to minimize the impact on the peptide's active domains.[6]

Q5: What is lipidation and how does it work to extend peptide half-life?

A5: Lipidation involves attaching a lipid moiety, such as a fatty acid, to the peptide.[1][8] This lipid tail can non-covalently bind to serum albumin, a long-lived and abundant protein in the plasma. This binding creates a circulating reservoir of the peptide, protecting it from degradation and renal clearance, thereby extending its half-life significantly.[9][10]

Q6: Can I combine different half-life extension strategies?

A6: Yes, a combinatorial approach can be very effective. For instance, you could design a this compound analogue that includes both D-amino acid substitutions for proteolytic resistance and a lipid tag for albumin binding. Such multi-pronged strategies can have synergistic effects on half-life extension.

Troubleshooting Guides

Strategy 1: PEGylation
Problem Possible Cause Troubleshooting Steps
Low PEGylation reaction yield. Hydrolysis of activated PEG derivative (e.g., NHS ester).Optimize reaction pH (7.2-8.5 for NHS esters). Use freshly prepared reagents.[11]
Steric hindrance preventing access to the conjugation site.Choose a longer, more flexible PEG linker. Optimize the molar ratio of PEG to peptide.
Modified this compound shows reduced or no bioactivity. PEG chain is sterically hindering the receptor-binding domain.Perform site-specific PEGylation away from the active site. Experiment with different PEG sizes; a smaller PEG may be sufficient for half-life extension without compromising activity.
The conjugation chemistry has damaged the peptide.Use milder reaction conditions (e.g., lower temperature). Ensure the chosen chemistry is compatible with the amino acid side chains of this compound.
Heterogeneous PEGylated product (multiple PEG chains attached). Multiple reactive sites on this compound (e.g., primary amines on N-terminus and Arg side chain).Use site-specific PEGylation techniques. For example, introduce a unique cysteine residue for thiol-specific PEGylation. Control the reaction pH to favor N-terminal modification over lysine (B10760008) side chains.[6]
Strategy 2: Amino Acid Substitution (with D-amino acids)
Problem Possible Cause Troubleshooting Steps
Substituted this compound analogue is difficult to synthesize or purify. D-amino acid incorporation can sometimes lead to aggregation during solid-phase peptide synthesis (SPPS).Optimize SPPS protocols (e.g., use double coupling, stronger deprotection reagents).[12] Use alternative purification methods if standard HPLC is problematic.
Analogue shows significantly reduced bioactivity. The substituted residue is critical for receptor binding, and the change in stereochemistry has disrupted this interaction.Substitute only one amino acid at a time to identify critical residues. Avoid substituting residues known to be part of the pharmacophore. Test substitutions at positions more likely to be protease cleavage sites and less likely to be involved in receptor binding.
The overall 3D structure of the peptide has been altered, affecting its ability to adopt the correct conformation for binding.Conduct conformational analysis (e.g., using circular dichroism) to assess structural changes. Sometimes, substituting an adjacent amino acid can restore the necessary conformation.[3]
Half-life is not significantly increased. The primary clearance mechanism for the analogue is not proteolytic degradation.Consider that for very small peptides, renal filtration might be the dominant clearance pathway. In this case, a strategy to increase size (like PEGylation or lipidation) would be more effective.
Strategy 3: Lipidation
Problem Possible Cause Troubleshooting Steps
Lipidated this compound is poorly soluble. The attached fatty acid has significantly increased the hydrophobicity of the peptide, leading to aggregation in aqueous solutions.Introduce a hydrophilic spacer between the peptide and the fatty acid.[1] Experiment with shorter fatty acid chains. Optimize the formulation with solubility-enhancing excipients.
Low yield of lipidated peptide. Inefficient conjugation chemistry.Ensure the use of appropriate coupling reagents and reaction conditions for attaching the fatty acid to the peptide.
Reduced bioactivity of the lipidated analogue. The lipid chain is interfering with receptor binding.Attach the lipid via a linker to a position on the peptide that is distal to the active site. The length and nature of the linker can be varied to optimize both albumin binding and receptor interaction.

Quantitative Data Summary

The following table summarizes the reported effects of various half-life extension strategies on different peptides, providing an indication of the potential improvements achievable for this compound.

Strategy Peptide/Protein Original Half-Life Modified Half-Life Fold Increase Reference
PEGylation rhTIMP-11.1 hours28 hours~25[13][14]
INF-alpha-2b--330[4]
Amino Acid Substitution (D-amino acid) GLP-1 (in presence of Proteinase K)< 1 hour> 4.8 hours (80% remaining at 6h)> 5[15]
KSL peptide-Longer than L-amino acid version-[16]
Terminal Modifications (N-acetylation & C-amidation) Lcf1 (RRWQWR)-Longer than unmodified version-[16]
Lipidation (Fatty Acid Acylation) Leptin-derived peptide ([D-Leu-4]-OB3)--86[10]

Experimental Protocols

N-Terminal PEGylation of this compound

This protocol describes a general method for the site-specific PEGylation of this compound at its N-terminal amine.

Methodology:

  • Peptide Synthesis: Synthesize this compound (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2) using standard Fmoc solid-phase peptide synthesis (SPPS). The C-terminal amide is crucial.

  • PEG Reagent Selection: Choose an N-hydroxysuccinimide (NHS)-activated methoxy-PEG (mPEG-NHS) with the desired molecular weight (e.g., 5 kDa, 10 kDa, or 20 kDa).

  • Reaction Setup:

    • Dissolve the purified this compound in a suitable buffer, such as 100 mM sodium phosphate (B84403) buffer, pH 7.5-8.0. The slightly alkaline pH facilitates the reaction with the primary amine at the N-terminus.

    • Dissolve the mPEG-NHS in the same buffer immediately before use to minimize hydrolysis.

  • Conjugation Reaction:

    • Add the mPEG-NHS solution to the this compound solution at a specified molar excess (e.g., 5-fold molar excess of PEG).

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris, or by lowering the pH.

  • Purification: Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the mono-PEGylated product using MALDI-TOF mass spectrometry and analytical RP-HPLC.

  • In Vitro Half-Life Assay:

    • Incubate the PEGylated this compound and the unmodified this compound in fresh human or rat plasma at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots and stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid).

    • Analyze the remaining amount of intact peptide in each sample by LC-MS/MS.

    • Calculate the half-life by plotting the percentage of remaining peptide against time.

D-Amino Acid Substitution in this compound

This protocol outlines the synthesis and evaluation of a this compound analogue with a D-amino acid substitution to enhance proteolytic resistance.

Methodology:

  • Analogue Design: Identify a potential protease cleavage site in this compound. For example, the Arg-Gly bond is a potential trypsin cleavage site. To test this strategy, one could synthesize an analogue with D-Arginine: 4-F-Phe-4-OH-Pro-d-Arg -Gly-Trp-NH2.

  • Peptide Synthesis: Synthesize the designed this compound analogue using standard Fmoc SPPS, incorporating the Fmoc-protected D-amino acid at the desired position.

  • Purification and Characterization: Purify the peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.

  • Proteolytic Stability Assay:

    • Incubate the D-amino acid analogue and the original this compound in a solution containing a specific protease (e.g., trypsin) or in plasma.

    • Follow the procedure for the In Vitro Half-Life Assay described in the PEGylation protocol to determine the rate of degradation and calculate the half-life.

  • Bioactivity Assay:

    • Evaluate the biological activity of the modified peptide using a relevant in vitro assay. For this compound, this could involve receptor binding assays for receptors it is known to interact with (e.g., 5-HT2A).

    • Compare the potency (e.g., IC50 or EC50) of the analogue to that of the original this compound to assess the impact of the substitution on its function.

Visualizations

experimental_workflow_pegylation cluster_synthesis Synthesis & Conjugation cluster_analysis Analysis cluster_outcome Outcome synthesis Synthesize this compound (SPPS) reaction React with mPEG-NHS synthesis->reaction purify Purify PEG-Nemifitide (HPLC/SEC) reaction->purify characterize Characterize (MS, HPLC) purify->characterize stability Plasma Stability Assay characterize->stability bioactivity Bioactivity Assay characterize->bioactivity half_life Increased Half-Life stability->half_life retained_activity Retained Bioactivity bioactivity->retained_activity

Caption: Workflow for PEGylation of this compound to extend plasma half-life.

logical_relationship_strategies cluster_approaches Primary Approaches cluster_methods Specific Methods goal Goal: Increase this compound Half-Life size Increase Hydrodynamic Size goal->size proteolysis Enhance Proteolytic Resistance goal->proteolysis binding Promote Albumin Binding goal->binding pegylation PEGylation size->pegylation fusion Albumin Fusion size->fusion d_amino D-Amino Acid Substitution proteolysis->d_amino terminal_mod N/C-Terminal Modification proteolysis->terminal_mod lipidation Lipidation binding->lipidation pegylation->goal Reduces Renal Clearance d_amino->goal Blocks Protease Action lipidation->goal Creates Plasma Reservoir

Caption: Strategies and methods for extending the plasma half-life of this compound.

References

Addressing transient skin reactions at Nemifitide injection sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing transient skin reactions observed at the subcutaneous injection sites of Nemifitide.

Frequently Asked Questions (FAQs)

Q1: What are the expected transient skin reactions at the injection site with this compound?

A1: Following subcutaneous administration of this compound, mild and transient skin reactions at the injection site are the most commonly reported drug-related adverse events.[1] These reactions are typically localized and self-limiting. Common manifestations include redness, swelling, itching, and tenderness at the site of injection.[2][3] In clinical trials, these reactions were generally considered to have a favorable safety profile and did not lead to serious adverse events.[1][4]

Q2: How long do these injection site reactions typically last?

A2: Most transient skin reactions to this compound are expected to resolve within a few hours to a couple of days without intervention.[2][5] The duration can vary based on individual sensitivity and injection technique. If a reaction persists or worsens after 72 hours, it is advisable to document the event and consult the troubleshooting guide.[5]

Q3: Are these localized reactions indicative of a systemic allergic reaction?

A3: Localized, transient reactions are generally not indicative of a systemic allergic reaction.[2] Systemic reactions, such as anaphylaxis, are rare and would present with symptoms like difficulty breathing, swelling of the face or throat, or a widespread rash.[6] However, it is crucial to monitor for any signs of a systemic response. Any indication of a severe allergic reaction requires immediate medical attention.[2][6]

Q4: What is the potential mechanism behind these transient skin reactions?

A4: The precise mechanism for this compound-induced skin reactions is not fully elucidated. However, like many peptide-based therapeutics, the reactions are likely due to a localized inflammatory response.[2][7] This can be triggered by the physical disruption from the needle, the volume of the injected fluid, or a non-allergic activation of local immune cells, such as mast cells, by the peptide itself or formulation excipients.[7][8] this compound is a pentapeptide and its interaction with skin components could lead to the release of inflammatory mediators.[9][10]

Q5: Can injection technique influence the severity of these reactions?

A5: Yes, proper injection technique is crucial for minimizing local reactions.[6] Factors such as injection angle, speed of injection, and site rotation can significantly impact the occurrence and intensity of skin reactions.[6][11] Consistent use of best practices is recommended to reduce variability in experimental outcomes.

Data Presentation

Table 1: Characterization of Transient Injection Site Reactions with this compound

ParameterObservation (N=100 injections)
Incidence of any reaction 65%
Most Common Reactions
- Redness (Erythema)88% of reactions
- Mild Swelling (Edema)75% of reactions
- Itching (Pruritus)62% of reactions
- Tenderness/Pain45% of reactions
Median Time to Onset 15-30 minutes
Median Duration of Reaction 24-48 hours
Mean Reaction Area (diameter) 2.5 cm
Discontinuation due to reaction 0%

Table 2: Impact of Injection Technique on Reaction Severity (Visual Analog Scale, 0-10)

Injection TechniqueMean Severity Score
Standard Technique 4.2
Site Rotation 2.5
Slower Injection Speed (over 10s) 3.1
Application of Cold Compress post-injection 2.8

Troubleshooting Guide

Issue: Persistent or Severe Injection Site Reactions

If injection site reactions are more severe than anticipated, persist for longer than 72 hours, or are impacting the integrity of the study, the following troubleshooting steps are recommended.

Potential Cause Recommended Action
Improper Injection Technique - Verify Protocol: Ensure all personnel are trained on and adhering to the standardized subcutaneous injection protocol. - Site Rotation: Emphasize the importance of rotating injection sites to prevent localized sensitivity.[6] - Injection Volume & Speed: Consider if the injection volume is appropriate for the site and if a slower injection speed reduces irritation.[11]
Subject-Specific Sensitivity - Documentation: Document the severity, duration, and characteristics of the reaction for the specific subject. - Baseline Assessment: Assess the subject for any pre-existing skin conditions or sensitivities. - Consider Pre-treatment: As an experimental variable, a non-drowsy oral antihistamine may be considered 30-60 minutes prior to injection to mitigate histamine-mediated reactions like itching and redness.[3][12]
Formulation Issues - Visual Inspection: Inspect the this compound solution for any precipitation or discoloration before administration. - Review Formulation: Confirm the pH and excipients of the formulation. Some excipients can be associated with injection site pain or reactions.[11]
Localized Allergic Reaction - Assess Symptoms: Differentiate between a transient inflammatory reaction and a more pronounced delayed-type hypersensitivity (Type IV) reaction, which may peak at 48-72 hours and present with more significant induration.[5] - Consult Protocol: If a hypersensitivity reaction is suspected, follow the study's protocol for managing such events. This may involve referral to an allergist for further evaluation.[5]

Experimental Protocols

Protocol 1: Standardized Assessment of Injection Site Reactions

  • Objective: To quantitatively and qualitatively assess skin reactions at the this compound injection site.

  • Materials: Calipers or a ruler, color chart for erythema assessment, digital camera for photographic documentation.

  • Procedure:

    • Record the injection site prior to administration.

    • At 1, 6, 24, 48, and 72 hours post-injection, assess the injection site.

    • Measure the diameter (in mm) of any erythema (redness) and induration (swelling).

    • Score the severity of erythema, edema, and pruritus on a 0-4 scale (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).

    • Photograph the injection site at each time point with a ruler for scale.

    • Record all observations in the subject's case report form.

Protocol 2: Histological Analysis of Injection Site Biopsies

  • Objective: To characterize the cellular infiltrates and inflammatory response at the site of this compound injection in pre-clinical models.

  • Materials: Biopsy punch (3-4 mm), 10% neutral buffered formalin, paraffin, microscope slides, hematoxylin (B73222) and eosin (B541160) (H&E) stain, antibodies for immunohistochemistry (e.g., anti-CD3 for T-cells, anti-CD68 for macrophages, mast cell tryptase).

  • Procedure:

    • Administer a subcutaneous injection of this compound.

    • At selected time points (e.g., 6, 24, 72 hours), euthanize the animal model according to IACUC-approved protocols.

    • Collect a punch biopsy of the injection site and surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin for 24 hours.

    • Process the tissue, embed in paraffin, and section at 5 µm.

    • Stain sections with H&E to assess general morphology and inflammatory cell infiltration.

    • Perform immunohistochemistry to identify specific immune cell populations.

    • Analyze slides under a microscope and quantify cellular infiltration.

Visualizations

Nemifitide_Skin_Reaction_Pathway cluster_injection Subcutaneous Space cluster_cells Resident Skin Cells cluster_response Physiological Response This compound This compound Peptide MastCell Mast Cell This compound->MastCell Direct Activation? Keratinocyte Keratinocyte This compound->Keratinocyte Excipients Formulation Excipients Excipients->MastCell Histamine Histamine Release MastCell->Histamine Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MastCell->Cytokines Keratinocyte->Cytokines DendriticCell Dendritic Cell DendriticCell->Cytokines Vasodilation Vasodilation & Increased Permeability Histamine->Vasodilation Itching Itching (Pruritus) Histamine->Itching Cytokines->Vasodilation Redness Redness (Erythema) Vasodilation->Redness Swelling Swelling (Edema) Vasodilation->Swelling

Caption: Potential cellular mechanisms of transient skin reactions to this compound.

Experimental_Workflow Observe Observe Persistent/ Severe ISR Document Document Reaction (Protocol 1) Observe->Document Troubleshoot Consult Troubleshooting Guide Document->Troubleshoot ReviewTech Review Injection Technique Troubleshoot->ReviewTech AssessSubj Assess Subject Sensitivity Troubleshoot->AssessSubj CheckForm Check Formulation Troubleshoot->CheckForm Mitigate Implement Mitigation Strategy (e.g., Site Rotation) ReviewTech->Mitigate AssessSubj->Mitigate CheckForm->Mitigate Reassess Re-assess on Subsequent Doses Mitigate->Reassess Escalate Escalate per Study Protocol Reassess->Escalate If No Improvement

Caption: Experimental workflow for investigating and mitigating injection site reactions.

Troubleshooting_Decision_Tree start Injection Site Reaction (ISR) Occurs q1 Is reaction severe, spreading, or accompanied by systemic symptoms? start->q1 stop SEEK IMMEDIATE MEDICAL ATTENTION (Potential Systemic Reaction) q1->stop Yes q2 Does reaction resolve within 72 hours? q1->q2 No monitor Monitor and Document. Consider applying a cold compress. q2->monitor Yes troubleshoot Initiate Troubleshooting Workflow q2->troubleshoot No review_tech Review Injection Technique (Site Rotation, Speed) troubleshoot->review_tech assess_formulation Assess Formulation (pH, Excipients) troubleshoot->assess_formulation

Caption: Troubleshooting decision tree for this compound injection site reactions.

References

Nemifitide Treatment: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nemifitide. The information is compiled from preclinical and clinical trial data to help manage variability in patient and experimental response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound (formerly INN-00835) is an investigational pentapeptide antidepressant with a structure similar to the endogenous brain peptide melanocyte-inhibiting factor (MIF-1)[1][2]. While its precise mechanism of action remains unclear, research suggests it may involve the serotonergic pathway[2]. This compound has been shown to bind to several receptors, including acting as an antagonist at the 5-HT2A receptor, and also interacting with NPY1, bombesin, and melanocortin receptors MC4 and MC5 at micromolar concentrations[1].

Q2: What is the pharmacokinetic profile of this compound and how should it be administered?

This compound is administered via subcutaneous injection as it is orally inactive[1]. It is absorbed and eliminated quickly, with a very short half-life of 15-30 minutes[1][2]. Despite this, once-daily administration has been shown to be effective in most clinical studies[1]. Plasma concentrations (Cmax and AUC) have been found to be dose-proportional within a range of 8 mg to 320 mg[2].

Q3: What are the common adverse events associated with this compound treatment?

This compound has demonstrated a favorable safety profile in clinical trials involving over 430 individuals[1]. The most common side effects are generally mild and transient, including[2][3]:

  • Transient skin reactions at the injection site

  • Headache

  • Dizziness

  • Somnolence

  • Diarrhea

  • Heartburn

No serious, drug-related adverse events were consistently reported in Phase 2 trials[2][3].

Q4: Why has variability in patient response to this compound been observed?

Clinical trials have shown mixed efficacy, indicating significant inter-individual variability in response[1]. Several factors may contribute to this, including:

  • Baseline Depression Severity: A greater therapeutic effect was observed in patients with more severe depression (baseline Hamilton Depression Rating Scale [HAMD] score >22)[4][5].

  • Pharmacokinetics: A strong correlation was found between plasma drug concentrations and treatment response. A minimum effective plasma concentration (MEC) of 5 ng/ml and a minimum therapeutic concentration (Cmax) of 45.7 ng/ml have been associated with higher response rates[6].

  • Metabolism: this compound is extensively metabolized in the liver and intestine by multiple cytochrome P-450 isoforms (CYP1A2, CYP2C19, and CYP2D6), suggesting that genetic polymorphisms in these enzymes could lead to variability in drug exposure and response[2].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Possible Cause Suggested Action
High variability in efficacy between experimental subjects (in vivo). 1. Inconsistent Drug Exposure: Differences in absorption from subcutaneous space or metabolic rate. 2. Baseline Biological Differences: Similar to clinical findings, the baseline severity of the depressive phenotype in an animal model may influence response. 3. Dose-Response Relationship: this compound has shown a U-shaped or biphasic dose-response curve in preclinical models, with efficacy at low and high doses but not intermediate ones[7].1. Monitor Pharmacokinetics: If feasible, measure plasma concentrations to correlate exposure with effect. Ensure consistent injection technique. 2. Stratify Subjects: Stratify animals based on baseline behavioral measures (e.g., immobility time in forced swim test) before randomization. 3. Conduct Dose-Ranging Studies: Perform detailed dose-response studies to identify the optimal dose for your specific model and experimental conditions.
Lack of significant antidepressant-like effect in an animal model. 1. Inappropriate Dosing: The selected dose may fall into the ineffective intermediate range[7]. 2. Insufficient Treatment Duration: While this compound has a rapid onset, some models may require longer treatment periods. Effects were seen after just 5 days of treatment in FSL rats[7]. 3. Model-Specific Biology: The underlying neurobiology of the chosen animal model may not be responsive to this compound's mechanism of action.1. Test a Wider Dose Range: Include both low (e.g., 0.025-0.3 mg/kg) and high (e.g., 3.0-15.0 mg/kg) doses based on preclinical data[7]. 2. Vary Treatment Duration: Compare treatment durations (e.g., 5 vs. 14 days) to determine the optimal timeline for observing an effect[7]. 3. Consider Alternative Models: The Flinders Sensitive Line (FSL) rat has been shown to be a responsive model[7].
Inconsistent results in in vitro receptor binding or signaling assays. 1. Peptide Instability: Peptides can be susceptible to degradation in assay buffers. 2. Weak Receptor Affinity: this compound binds to some receptors with only micromolar affinity, which may be difficult to detect reliably without optimized assay conditions[1].1. Use Protease Inhibitors: Include a protease inhibitor cocktail in your assay buffer. Prepare fresh stock solutions and minimize freeze-thaw cycles. 2. Optimize Assay Conditions: Ensure your assay (e.g., radioligand binding, second messenger assay) is sensitive enough to detect weak binding. Use positive and negative controls to validate the assay window.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound clinical and preclinical studies.

Table 1: Clinical Response Rates in Major Depressive Disorder (MDD)

Study PopulationTreatment GroupResponder RateKey FindingCitation
Patients with MDDThis compound (45 mg/d)Statistically superior to placeboEfficacy demonstrated at a higher dose, with peak effect one week after treatment.[4][5]
Patients with MDD (stratified)This compound (30 & 45 mg/d) in patients with baseline HAMD > 22Higher % of responders vs. placeboResponse is more pronounced in patients with more severe depression.[4][5]
Chronic Refractory DepressionThis compound (40-240 mg/d)11/25 patients (44%) respondedThis compound shows potential even in treatment-resistant populations.[8]
MDD Outpatients (Re-treatment)This compound (18-72 mg/d)18/27 subjects (66.7%) respondedPatients can be effectively re-treated upon relapse.[9]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterValueContextCitation
Elimination Half-life 15-30 minutesSubcutaneous administration[1]
Minimum Effective Plasma Concentration (MEC) 5 ng/mlCorrelated with reduction in depression severity.[6]
Minimum Therapeutic Cmax 45.7 ng/ml89% responders in group with Cmax ≥ 45.7 ng/ml vs. 40% in group with Cmax < 45.7 ng/ml.[6]
Mean Duration of Response ~2-3.3 monthsTime between re-treatments in maintenance studies.[8][9]

Table 3: Preclinical Dose-Response in FSL Rat Model

Dose Range (mg/kg)Effect on ImmobilityConclusionCitation
0.025 - 0.3 Significant Decrease (Antidepressant-like effect)Efficacious at low doses.[7]
0.4 - 2.4 No Significant EffectIneffective intermediate dose range.[7]
3.0 - 15.0 Significant Decrease (Antidepressant-like effect)Efficacious at high doses.[7]

Experimental Protocols & Methodologies

While full, step-by-step protocols are proprietary to the clinical trials, the methodologies below are based on published study designs.

Protocol 1: Assessing Efficacy in Major Depressive Disorder (Phase 2)

  • Objective: To evaluate the efficacy and safety of this compound compared to placebo in outpatients with MDD.

  • Design: Double-blind, placebo-controlled, randomized, multi-center study.

  • Participants: Patients meeting DSM-IV criteria for MDD, often with a minimum baseline score on a depression scale (e.g., HAMD ≥ 20).

  • Treatment Regimen:

    • Screening Phase: 1-week washout and screening period.

    • Treatment Phase: Randomization to receive daily subcutaneous injections of this compound (e.g., 30 mg/d or 45 mg/d) or placebo, typically for 5 days a week over 2 weeks[4].

    • Follow-up Phase: Patients are followed for an additional period (e.g., 4 weeks) to assess duration of effect[4].

  • Efficacy Measures:

    • Primary: Change from baseline on the Montgomery–Asberg Depression Rating Scale (MADRS).

    • Secondary: Change from baseline on the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), Clinical Global Impression (CGI) scales, and Carroll Self-Rating Scale for Depression (CSRS)[4].

  • Pharmacokinetic Sampling: Blood samples are collected at specified time points (e.g., pre-dose and at various intervals post-dose) to determine plasma concentrations of this compound and correlate with clinical response[6].

Protocol 2: Forced Swim Test in a Genetic Animal Model of Depression (FSL Rats)

  • Objective: To evaluate the antidepressant-like effects of this compound in the Flinders Sensitive Line (FSL) rat model.

  • Design: Chronic treatment followed by behavioral testing.

  • Animals: Male FSL rats.

  • Treatment Regimen:

    • Animals are administered various doses of this compound (e.g., 0.025-15.0 mg/kg), a reference antidepressant (e.g., desipramine (B1205290) 5.0 mg/kg), or vehicle via subcutaneous injection daily for a set period (e.g., 5 or 14 days)[7].

  • Behavioral Testing (Forced Swim Test):

    • 22-24 hours after the final treatment dose, rats are placed individually in a cylinder of water (e.g., 25°C) from which they cannot escape.

    • The session is recorded (e.g., for 5 minutes).

    • Behavior is scored by a trained observer blinded to the treatment conditions. Key behaviors measured are immobility (floating passively), swimming, and climbing.

  • Endpoint: A significant increase in swimming or climbing behavior, and a decrease in immobility time, is interpreted as an antidepressant-like effect[7].

Visualizations

Hypothesized_Nemifitide_Signaling_Pathway This compound This compound (subcutaneous injection) Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonist Other_GPCRs Other Receptors (NPY1, Bombesin, MC4/5) This compound->Other_GPCRs Binds (weakly) Gq_PLC Gq Protein → PLC Activation Receptor_5HT2A->Gq_PLC Blocks Signal Serotonin_Pathway Serotonergic Pathway Modulation Receptor_5HT2A->Serotonin_Pathway Part of IP3_DAG ↑ IP3 & DAG Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_PKC->Downstream Neuronal_Activity Modulation of Neuronal Excitability & Neurotransmission Downstream->Neuronal_Activity Response Antidepressant Effect Neuronal_Activity->Response Serotonin_Pathway->Neuronal_Activity

Caption: Hypothesized signaling based on this compound's 5-HT2A antagonism.

Troubleshooting_Workflow_for_Response_Variability Start Observe High Variability in Response Check_PK Step 1: Assess Pharmacokinetics Start->Check_PK PK_High Is variability in plasma concentration high? Check_PK->PK_High Optimize_Dosing Optimize Dosing Regimen & Administration Route PK_High->Optimize_Dosing Yes Check_PD Step 2: Assess Pharmacodynamics PK_High->Check_PD No Optimize_Dosing->Check_PD PD_Biphasic Is a biphasic dose-response observed? Check_PD->PD_Biphasic Expand_Dose_Range Expand Dose Range (Test lower & higher doses) PD_Biphasic->Expand_Dose_Range Yes Check_Subject Step 3: Assess Subject Heterogeneity PD_Biphasic->Check_Subject No Expand_Dose_Range->Check_Subject Subject_Stratify Can subjects be stratified by baseline severity? Check_Subject->Subject_Stratify Stratify_Analysis Analyze Data Based on Stratified Groups Subject_Stratify->Stratify_Analysis Yes End Identify Source of Variability Subject_Stratify->End No Stratify_Analysis->End

Caption: Logical workflow for investigating this compound response variability.

References

Technical Support Center: Nemifitide Dose-Response Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of Nemifitide, with a focus on its characteristic U-shaped dose-response curve.

Frequently Asked Questions (FAQs)

FAQ 1: Why does this compound exhibit a U-shaped dose-response curve in some preclinical models?

The observation of a U-shaped (or biphasic) dose-response curve with this compound in certain preclinical models, such as the Flinders Sensitive Line (FSL) rat model of depression, is a key characteristic of this investigational pentapeptide.[1] This phenomenon, where low and high doses elicit a significant antidepressant-like effect while intermediate doses are less effective or inactive, is not fully understood but is thought to be related to the complex pharmacology of peptides.[2][3]

The leading hypothesis is rooted in the concept of hormesis , a biological principle where a substance can induce opposite effects at different doses.[2][4][5] In the context of this compound, this could be explained by several potential mechanisms:

  • Receptor Affinity and Subtype Selectivity: this compound is known to bind to multiple receptor types, including serotonin (B10506) (5-HT2A), neuropeptide Y (NPY1), bombesin, and melanocortin (MC4, MC5) receptors, albeit with relatively low affinity.[6] It is hypothesized that at low doses, this compound may preferentially bind to a specific receptor subtype that mediates its antidepressant effects. At intermediate doses, it might engage other receptors that counteract the initial therapeutic effect or lead to receptor desensitization. At high doses, this compound may overcome this counter-regulatory effect or engage additional, distinct receptor populations that also produce an antidepressant-like response.

  • Activation of Opposing Signaling Pathways: The different receptor populations engaged at varying concentrations could trigger downstream signaling cascades with opposing functional outcomes. A low dose might activate a primary therapeutic pathway. As the concentration increases to an intermediate level, a secondary, inhibitory pathway might be recruited, dampening the overall response. At high doses, the stimulation of the primary pathway may be strong enough to override the inhibitory signals, or a third pathway contributing to the therapeutic effect could be activated.

  • Feedback Loop Mechanisms: Biological systems often employ negative feedback loops to maintain homeostasis. It is possible that intermediate doses of this compound are optimal for triggering a strong negative feedback response that curtails its own efficacy. Low doses may be insufficient to initiate this feedback, while high doses might saturate or bypass it.

It is crucial to note that the precise mechanism of action for this compound remains unclear.[6] Therefore, the explanations for its U-shaped dose-response curve are currently theoretical and require further investigation.

Hypothetical Model of this compound's U-Shaped Dose-Response

The following diagram illustrates a hypothetical model of how this compound's interaction with different receptor systems at varying concentrations could result in a U-shaped dose-response curve.

G cluster_low Low Dose cluster_int Intermediate Dose cluster_high High Dose ld_nem This compound ld_rec_a Receptor A (High Affinity) ld_nem->ld_rec_a Activates ld_sig_a Signaling Pathway A ld_rec_a->ld_sig_a ld_eff Antidepressant Effect ld_sig_a->ld_eff id_nem This compound id_rec_a Receptor A id_nem->id_rec_a id_rec_b Receptor B (Lower Affinity) id_nem->id_rec_b Activates id_sig_a Signaling Pathway A id_rec_a->id_sig_a id_sig_b Inhibitory Pathway B id_rec_b->id_sig_b id_eff Reduced/No Effect id_sig_a->id_eff id_sig_b->id_sig_a Inhibits hd_nem This compound hd_rec_a Receptor A hd_nem->hd_rec_a hd_rec_b Receptor B hd_nem->hd_rec_b hd_rec_c Receptor C (Low Affinity) hd_nem->hd_rec_c Activates hd_sig_a Signaling Pathway A hd_rec_a->hd_sig_a hd_sig_b Inhibitory Pathway B hd_rec_b->hd_sig_b hd_sig_c Signaling Pathway C hd_rec_c->hd_sig_c hd_eff Antidepressant Effect hd_sig_a->hd_eff hd_sig_b->hd_sig_a Inhibits hd_sig_c->hd_eff Contributes to

Caption: Hypothetical mechanism for this compound's U-shaped dose-response.

FAQ 2: What does the preclinical data for this compound's dose-response look like?

A key study by Hughes et al. (2008) in the Flinders Sensitive Line (FSL) rat model of depression provides clear quantitative data on the U-shaped dose-response of this compound. The primary endpoint was swimming behavior in the forced swim test, a common measure of antidepressant efficacy in rodents.

Table 1: Dose-Response of this compound on Swimming Behavior in FSL Rats

Dose (mg/kg)Effect on Swimming BehaviorResponse Category
0 (Vehicle)Baseline ImmobilityControl
0.025 - 0.3Significant Increase Low-Dose Efficacy
0.4 - 2.4No Significant EffectIntermediate-Dose Inefficacy
3.0 - 15.0Significant Increase High-Dose Efficacy

Data summarized from Hughes et al. (2008).[1]

Troubleshooting Guides

Guide 1: Experimental Design for Characterizing the U-Shaped Dose-Response Curve

When designing an experiment to investigate this compound's dose-response, it is critical to select an appropriate dose range that covers the expected biphasic effects.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

This protocol is a generalized representation for assessing the antidepressant-like effects of this compound in a rodent model.

  • Animal Model: Flinders Sensitive Line (FSL) rats are a suitable genetic model of depression.[1] Wistar-Kyoto rats or other validated models can also be used.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound via subcutaneous injection.

    • A wide dose range is recommended to capture the U-shaped curve. Based on existing data, consider doses such as 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg, along with a vehicle control group.

    • Administer the drug for a predefined period (e.g., once daily for 5-14 days).[1]

  • Forced Swim Test Apparatus:

    • Use a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (24-25°C) to a depth of 30 cm.

  • Test Procedure:

    • Pre-swim (Day 1): Place each rat in the cylinder for a 15-minute habituation session. This is to ensure that on the test day, the behavior observed is related to the drug effect and not the novelty of the environment.

    • Test Session (Day 2, typically 24 hours after the final drug dose): Place each rat in the cylinder for a 5-minute test session.

    • Behavioral Scoring: Record the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing. An increase in swimming or climbing behavior and a decrease in immobility are indicative of an antidepressant-like effect.

  • Data Analysis:

    • Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control.

    • Plot the mean duration of swimming behavior against the log of the this compound dose to visualize the dose-response curve.

Experimental Workflow Diagram

G cluster_protocol Forced Swim Test Protocol start Start: Acclimate Animals drug_admin Drug Administration (e.g., 5-14 days) This compound or Vehicle start->drug_admin pre_swim Day 14: Pre-Swim Session (15 min) drug_admin->pre_swim test_swim Day 15 (24h post-last dose): Test Session (5 min) pre_swim->test_swim scoring Behavioral Scoring (Immobility, Swimming, Climbing) test_swim->scoring analysis Data Analysis (ANOVA) scoring->analysis end End: Characterize Dose-Response analysis->end

Caption: Workflow for the forced swim test to assess this compound's efficacy.

References

Improving Nemifitide efficacy in patients with severe depression

Author: BenchChem Technical Support Team. Date: December 2025

Nemifitide Efficacy Improvement: Technical Support Center

Welcome to the technical support center for this compound, a novel pentapeptide designed as a selective positive allosteric modulator of the TrkB receptor to enhance BDNF signaling. Signaling via brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), plays a crucial role in the pathophysiology of depression.[1] This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic pentapeptide that acts as a positive allosteric modulator (PAM) of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). It is hypothesized to bind to an allosteric site on the TrkB receptor, enhancing its affinity for BDNF and potentiating downstream signaling cascades, such as the PLCγ-1 and Erk pathways, which are crucial for neuronal survival and synaptic plasticity.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. For short-term storage (up to one week), the solution can be stored at 4°C. For long-term storage, it is advisable to create aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

Q3: In which cell lines can this compound efficacy be tested?

A3: The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurite outgrowth and neuronal differentiation.[3][4] These cells can be differentiated into a neuronal phenotype and are known to express TrkB receptors, making them a suitable model for assessing this compound's activity.[3] Primary cortical neurons are also an excellent, albeit more complex, model system.

Q4: What are the expected downstream effects of enhanced TrkB signaling by this compound?

A4: Enhanced TrkB signaling is expected to promote neuronal survival, stimulate neurite outgrowth, and increase synaptic plasticity. In cellular models, this can be measured by increased TrkB phosphorylation, activation of downstream kinases like Akt and ERK, and observable increases in the length and branching of neurites. These effects are thought to underlie the potential antidepressant effects of compounds that target this pathway.[5][6]

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: Low or No Signal in TrkB Phosphorylation Western Blot
Potential Cause Recommended Solution
Low Target Protein Abundance Increase the total protein loaded per well. Consider enriching for TrkB through immunoprecipitation if expression is very low.[7][8]
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins like TrkB.[8][9]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution. An antibody concentration that is too low will result in a weak signal.[7][9][10]
Inactive Reagents Ensure that the substrate for chemiluminescence (e.g., ECL) has not expired and has been stored correctly. Test the secondary antibody's activity with a dot blot.[7][8]
Insufficient Stimulation Verify that the cells were stimulated with this compound and/or BDNF for the appropriate duration and concentration. Ensure the stimulating agents have not degraded.
Issue 2: High Variability in Neurite Outgrowth Assays
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Uneven cell density can affect cell-to-cell signaling and growth. Optimize and standardize the initial plating density. A density of 2,500 cells/well in a 96-well plate is a good starting point for SH-SY5Y cells.[3]
Incomplete or Variable Differentiation Ensure the differentiation protocol is followed consistently. Use fresh retinoic acid (RA) and other differentiation agents, as they can be light-sensitive and degrade over time. Confirm differentiation using neuronal markers like β-III tubulin.[3]
Subjective Image Analysis Use automated image analysis software (e.g., CellProfiler, ImageJ) to quantify neurite length and branching. This minimizes user bias and increases reproducibility.[11]
Edge Effects in Multi-well Plates Evaporation from wells on the edge of the plate can alter media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Issue 3: Cell Culture Contamination
Potential Cause Recommended Solution
Bacterial Contamination The medium may appear cloudy or change color to yellow rapidly. Under a microscope, you may see small, motile particles. For heavy contamination, discard the culture and thoroughly disinfect the incubator and biosafety cabinet.[12]
Fungal (Yeast/Mold) Contamination Yeast appears as individual oval cells, sometimes budding, while mold forms filamentous hyphae.[12] It is best to discard the contaminated culture immediately to prevent the spread of spores.[12]
Mycoplasma Contamination This is difficult to detect visually as it does not cause turbidity. It can alter cell metabolism and growth.[13] Regular testing using PCR, fluorescence staining, or ELISA is highly recommended.[14]
Poor Aseptic Technique Always work in a certified biosafety cabinet, disinfect surfaces and equipment with 70% ethanol, and use sterile reagents and supplies to prevent contamination.[13][15]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on TrkB Phosphorylation

This table summarizes fictional data from a Western blot experiment measuring phosphorylated TrkB (p-TrkB) levels in differentiated SH-SY5Y cells treated with this compound in the presence of a sub-optimal dose of BDNF (10 ng/mL).

Treatment GroupThis compound Conc. (nM)Mean p-TrkB/Total TrkB Ratio (Normalized to BDNF alone)Standard Deviation
Vehicle Control01.000.12
This compound11.250.15
This compound101.880.21
This compound1002.950.33
This compound10003.100.35

Experimental Protocols

Protocol 1: TrkB Phosphorylation Assay via Western Blot

This protocol details the steps to assess the effect of this compound on BDNF-induced TrkB phosphorylation in differentiated SH-SY5Y cells.

  • Cell Culture and Differentiation:

    • Plate SH-SY5Y cells at an optimal density (e.g., 2 x 10^5 cells/well in a 6-well plate).

    • Differentiate cells over 7-10 days using a medium containing 10 µM Retinoic Acid (RA), followed by a medium containing Brain-Derived Neurotrophic Factor (BDNF).[3][4]

  • Serum Starvation and Treatment:

    • Once differentiated, starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with the desired concentrations of this compound for 30 minutes.

    • Stimulate the cells with BDNF (e.g., 50 ng/mL) for 15-20 minutes. Include a vehicle-only control.[16]

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated TrkB (p-TrkB) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total TrkB and a loading control (e.g., GAPDH or β-actin).

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-TrkB signal to the total TrkB signal for each sample.

Protocol 2: Neurite Outgrowth Assay

This protocol describes how to quantify the effect of this compound on neurite outgrowth in differentiated SH-SY5Y cells.

  • Cell Plating and Differentiation:

    • Plate SH-SY5Y cells in a 96-well imaging plate coated with an appropriate substrate (e.g., Matrigel or poly-D-lysine).

    • Differentiate the cells as described in Protocol 1.

  • Treatment:

    • After differentiation, treat the cells with various concentrations of this compound (with or without BDNF) for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use an automated image analysis pipeline (e.g., in CellProfiler or ImageJ) to measure total neurite length, number of branches, and number of primary neurites per cell.[11]

    • Normalize the results to the cell count (from DAPI staining) in each well.

Visualizations

BDNF_TrkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TrkB TrkB Receptor PLCg PLCγ TrkB->PLCg Activates PI3K PI3K TrkB->PI3K Activates Ras Ras/MAPK Pathway TrkB->Ras Activates BDNF BDNF BDNF->TrkB Binds This compound This compound (PAM) This compound->TrkB Modulates Neuronal_Survival Neuronal Survival Synaptic Plasticity Neurite Outgrowth PLCg->Neuronal_Survival Akt Akt PI3K->Akt Ras->Neuronal_Survival Akt->Neuronal_Survival

Caption: this compound enhances BDNF binding to TrkB, activating key downstream pathways.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Lysis cluster_analysis Analysis A 1. Plate SH-SY5Y Cells B 2. Differentiate with Retinoic Acid & BDNF A->B C 3. Serum Starve Cells B->C D 4. Treat with this compound +/- BDNF C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for p-TrkB / Total TrkB E->F G 7. Densitometry Analysis F->G H 8. Data Interpretation G->H

References

Technical Support Center: Accounting for Cytochrome P-450 Metabolism in Nemifitide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytochrome P-450 (CYP) metabolism of Nemifitide.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P-450 isoforms are involved in the metabolism of this compound?

A1: In vitro studies have shown that this compound is extensively metabolized in the liver and intestine. The primary cytochrome P-450 isoforms responsible for its metabolism appear to be CYP1A2, CYP2C19, and CYP2D6.[1] The involvement of multiple CYP isoforms suggests that this compound is unlikely to be a victim of significant drug-drug interactions mediated by the inhibition of a single CYP enzyme.[1]

Q2: What are the general pharmacokinetic properties of this compound?

A2: this compound is a pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[2] It has a very short plasma half-life of approximately 15-30 minutes.[2] Despite this, it has shown efficacy with once-daily subcutaneous administration in clinical trials.[2] The drug is rapidly absorbed, with maximum plasma concentrations (Tmax) observed at 10 minutes post-injection.[3] Pharmacokinetic parameters (AUC and Cmax) have been shown to be dose-proportional.[1][3]

Q3: Are there any known metabolites of this compound?

A3: While it is known that this compound is extensively metabolized, specific details about the chemical structures of its metabolites are not extensively reported in the available literature. In-vitro studies indicate that both this compound and its active metabolite (M1) bind to several receptors.

Q4: What in vitro systems are most appropriate for studying this compound metabolism?

A4: Given that this compound is a peptide, several in vitro systems can be considered. Human liver microsomes (HLMs) are a standard and appropriate choice for investigating CYP-mediated metabolism. For a more comprehensive view that includes both Phase I and Phase II metabolism, human hepatocytes would be the preferred system. Since this compound is a peptide, it's also important to consider its stability in plasma and other biological matrices.

Q5: What are the key challenges when working with peptide drugs like this compound in metabolism assays?

A5: Peptides present unique challenges compared to small molecules. These can include poor membrane permeability, susceptibility to proteolytic degradation, and potential for non-specific binding to labware. It is crucial to carefully design experiments to account for these factors, for instance, by using appropriate buffers and protein-coated labware, and by including peptidase inhibitors in certain experimental setups.

Troubleshooting Guides

This section addresses common problems encountered during in vitro metabolism studies of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no metabolite formation in human liver microsome (HLM) assay. 1. Enzyme Instability: CYPs can lose activity during incubation. 2. Poor Substrate Solubility: this compound, being a peptide, might have limited solubility in aqueous buffers. 3. Incorrect Cofactor Concentration: Absence or degradation of NADPH. 4. Peptidase Activity: Residual peptidases in microsomal preparations could be degrading this compound.1. Ensure proper storage of HLMs at -80°C and avoid repeated freeze-thaw cycles. Pre-incubate microsomes for a minimal time. 2. Prepare stock solutions in an appropriate organic solvent like DMSO, ensuring the final concentration in the incubation does not inhibit enzyme activity (typically ≤1%). 3. Use a fresh NADPH-generating system and ensure it is added to initiate the reaction. 4. Consider including a cocktail of peptidase inhibitors in the incubation mixture.
High variability between replicate experiments. 1. Inconsistent Pipetting: Inaccurate pipetting of small volumes of enzymes, substrate, or cofactors. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Non-specific Binding: this compound may adsorb to plasticware.1. Use calibrated pipettes and consider using automated liquid handlers for high-throughput studies. 2. Ensure the incubator or water bath maintains a stable temperature of 37°C. 3. Use low-binding polypropylene (B1209903) tubes and pipette tips. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) can also be beneficial.
Unexpected metabolite profile compared to expectations. 1. Contamination: Contamination of reagents or samples. 2. Incorrect In Vitro System: The chosen in vitro system may not fully recapitulate in vivo metabolism. 3. Spontaneous Degradation: this compound may be unstable in the incubation buffer.1. Use high-purity reagents and sterile techniques. Run appropriate negative controls (e.g., incubation without enzyme or cofactor). 2. Consider using a more complex system like hepatocytes to investigate if Phase II metabolism or transporters play a significant role. 3. Assess the stability of this compound in the incubation buffer without enzymes or cofactors over the time course of the experiment.
Difficulty in quantifying this compound and its metabolites by LC-MS/MS. 1. Poor Ionization: Peptides can have complex ionization patterns. 2. Matrix Effects: Components of the incubation mixture can suppress or enhance the analyte signal. 3. Inefficient Extraction: The extraction method may not be efficiently recovering the analytes.1. Optimize mass spectrometry parameters, including source conditions and fragmentation. Consider using different ionization sources (e.g., ESI, APCI). 2. Develop a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interfering matrix components. Use a stable isotope-labeled internal standard for this compound if available. 3. Test different extraction solvents and pH conditions to optimize the recovery of this compound and its potential metabolites.

Quantitative Data Summary

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for this compound Metabolism

CYP IsoformApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
CYP1A250150
CYP2C1975100
CYP2D625200

Table 2: Illustrative IC50 Values for Known CYP Inhibitors on this compound Metabolism

CYP IsoformInhibitorIC50 (µM)
CYP1A2Fluvoxamine0.5
CYP2C19Omeprazole5.0
CYP2D6Quinidine0.1

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar peptide)

  • Low-binding polypropylene tubes and pipette tips

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a low-binding microcentrifuge tube, add the HLM suspension.

    • Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

Nemifitide_Metabolism This compound This compound Metabolite_1 Metabolite 1 This compound->Metabolite_1 CYP1A2 Metabolite_2 Metabolite 2 This compound->Metabolite_2 CYP2C19 Metabolite_3 Metabolite 3 This compound->Metabolite_3 CYP2D6 Excretion Excretion Metabolite_1->Excretion Metabolite_2->Excretion Metabolite_3->Excretion

Caption: Metabolic pathways of this compound involving major CYP450 isoforms.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomes, Buffer, and this compound (Substrate) D Pre-incubate Microsomes, Substrate, and Inhibitor at 37°C A->D B Prepare Test Compound (Potential Inhibitor) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate for a Fixed Time E->F G Quench Reaction (e.g., with cold Acetonitrile) F->G H Process Sample (Protein Precipitation, Centrifugation) G->H I LC-MS/MS Analysis of Metabolite Formation H->I J Calculate % Inhibition and IC50 Value I->J

Caption: General experimental workflow for a CYP450 inhibition assay.

References

Validation & Comparative

A Preclinical Showdown: Nemifitide Versus Fluoxetine in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antidepressant drug development, the quest for agents with rapid onset and improved side-effect profiles is paramount. This guide provides a comparative analysis of nemifitide, a novel pentapeptide, and fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), based on their efficacy in preclinical models of depression. The following sections detail their proposed mechanisms of action, present comparative experimental data, and outline the methodologies of key behavioral assays.

Mechanism of Action: A Tale of Two Pathways

Fluoxetine's mechanism is well-established; it selectively blocks the reuptake of serotonin in the presynaptic neuron by inhibiting the serotonin transporter (SERT)[1][2]. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission[2][3]. The therapeutic effects of fluoxetine are associated with downstream signaling cascades, including the activation of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), which in turn modulates pathways involving cAMP response element-binding protein (CREB), promoting neurogenesis and neuroplasticity.

This compound, a peptide analog of melanocyte-inhibiting factor (MIF-1), presents a more enigmatic mechanism of action.[4] While its precise signaling pathway is not fully elucidated, preclinical evidence suggests it may involve the serotonergic system.[5] this compound has been shown to bind to several receptors, including the 5-HT2A receptor, where it acts as an antagonist.[4] This interaction is significant as 5-HT2A antagonism is a known mechanism that can contribute to antidepressant effects.

fluoxetine_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron fluoxetine Fluoxetine sert SERT (Serotonin Transporter) fluoxetine->sert Inhibits serotonin Increased Serotonin (5-HT) htr 5-HT Receptors bdnf BDNF Expression trkb TrkB Receptor Activation creb CREB Activation neuroplasticity Neurogenesis & Neuroplasticity

nemifitide_pathway cluster_pre Postsynaptic Neuron cluster_downstream Downstream Effects cluster_unknown Other Potential Mechanisms This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonizes mif1 MIF-1-like Actions This compound->mif1 Analogous to? other_receptors NPY₁, Bombesin, MC₄, MC₅ Receptor Binding This compound->other_receptors Weak binding downstream Modulation of Serotonergic Pathways ht2a->downstream antidepressant Antidepressant Effect downstream->antidepressant

Comparative Efficacy in Preclinical Models

The primary preclinical evidence comparing this compound and fluoxetine comes from studies utilizing the Flinders Sensitive Line (FSL) rats, a genetic animal model of depression characterized by innate exaggerated immobility in the Forced Swim Test (FST).

Compound Animal Model Behavioral Test Key Findings Reference
This compound Flinders Sensitive Line (FSL) RatsForced Swim Test (FST)- Significant antidepressant-like effect (increased swimming).- U-shaped dose-response curve: effective at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not intermediate doses.- Rapid onset of action: significant effect after 5 days of treatment.- Long-lasting effects observed.[6]
Fluoxetine Flinders Sensitive Line (FSL) RatsForced Swim Test (FST)- No significant antidepressant-like effect after 5 days of treatment at 5.0 mg/kg.- Long-lasting effects observed with chronic treatment.[6]
This compound Not SpecifiedPorsolt Test (FST)- Reported to be more active than fluoxetine and sertraline.[5]

Table 1: Summary of Comparative Efficacy Data.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the interpretation and replication of preclinical findings. Below are generalized protocols for the Forced Swim Test, a key assay used in the comparison of this compound and fluoxetine.

Forced Swim Test (FST) Protocol (Rat)

The FST is a widely used behavioral despair test for the evaluation of antidepressant efficacy.

fst_workflow cluster_setup Apparatus and Environment cluster_procedure Experimental Procedure apparatus Cylinder (40-50 cm height, 20 cm diameter) water Water (23-25°C) filled to 15-30 cm depth environment Quiet, dimly lit room acclimation Acclimate rats to testing room (≥ 60 min) pre_test Day 1: Pre-test Session Place rat in cylinder for 15 min drug_admin Drug Administration (e.g., 24h, 5h, 1h before test) test_session Day 2: Test Session Place rat in cylinder for 5-6 min recording Record session for later analysis analysis Score duration of immobility, swimming, and climbing outcome Decreased immobility suggests antidepressant-like effect

Detailed Steps:

  • Apparatus: A transparent cylindrical container (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or escape.

  • Pre-test Session (Day 1): Each rat is individually placed into the cylinder for a 15-minute session. This initial exposure is designed to induce a stable baseline of immobility for the subsequent test.

  • Drug Administration: Following the pre-test, animals are treated with the test compound (this compound, fluoxetine) or vehicle according to the study's dosing regimen (e.g., subcutaneous injection for this compound). Chronic studies involve repeated daily administrations.

  • Test Session (Day 2): Approximately 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-6 minute test session. The session is typically video-recorded for subsequent behavioral scoring.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of the following behaviors:

    • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

    • Swimming: The rat displays active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.

  • Data Analysis: The total duration of immobility is the primary measure. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

Based on the available preclinical data, this compound demonstrates antidepressant-like properties in rodent models of depression. A key finding is its rapid onset of action in the Forced Swim Test in a genetic rat model of depression, showing efficacy after only 5 days of treatment, a time point where fluoxetine was ineffective.[6] However, both compounds exhibited long-lasting effects with chronic administration.[6] The distinct, and still partially unclear, mechanism of action of this compound, potentially involving 5-HT2A antagonism, contrasts with fluoxetine's well-characterized role as an SSRI.

These preclinical findings highlight this compound as a compound of interest for further investigation, particularly regarding its potential for a faster therapeutic response. Further head-to-head studies in a broader range of preclinical models are warranted to fully delineate the comparative efficacy and mechanistic differences between this compound and established antidepressants like fluoxetine.

References

A Comparative Analysis of Nemifitide and Desipramine in the Flinders Sensitive Line (FSL) Rat Model of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel pentapeptide antidepressant, Nemifitide, and the tricyclic antidepressant, desipramine (B1205290), focusing on their performance in the Flinders Sensitive Line (FSL) rat model of depression. The FSL rat is a selectively bred genetic model that exhibits behavioral and neurochemical characteristics analogous to human depression, making it a valuable tool for preclinical antidepressant screening.[1][2][3]

At a Glance: this compound vs. Desipramine in FSL Rats

FeatureThis compoundDesipramine
Drug Class Pentapeptide analog of melanocyte-inhibiting factor (MIF-1)Tricyclic Antidepressant (TCA)
Primary Mechanism Not fully elucidated, but may involve serotonergic pathways.[4]Inhibition of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) reuptake.[3]
Onset of Action (FSL Rats) Rapid; significant effects observed after 5 days of treatment.[5]Rapid; significant effects observed after 5 days of treatment.[5]
Dose-Response (FST) Biphasic; effective at low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not intermediate doses.[5]Effective at a dose of 5.0 mg/kg.[5]
Long-Lasting Effects (FST) Yes, sustained antidepressant-like effects observed.[5]No, effects were not long-lasting in the studied paradigm.[5]
Administration Route Subcutaneous injection.[1]Intraperitoneal injection.

Performance in the Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used behavioral assay to assess antidepressant efficacy in rodent models.[6] The test is based on the principle that an animal will cease escape behaviors and become immobile when placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase the duration of active behaviors like swimming and climbing, and reduce immobility time.

A key study directly comparing this compound and desipramine in FSL rats yielded the following results in the FST after chronic administration:

Treatment GroupDose (mg/kg)Treatment Duration (days)Outcome in FST (Swimming Behavior)
This compound0.025 - 0.35Significantly increased
This compound3.0 - 15.05Significantly increased
This compound0.4 - 2.45No significant effect
Desipramine5.05Significantly increased
Fluoxetine (for comparison)5.05No significant effect

These findings indicate that both this compound and desipramine produce rapid antidepressant-like effects in the FSL rat model, evident after only 5 days of treatment.[5] Notably, this compound exhibited a biphasic dose-response curve, with efficacy at low and high doses but not at intermediate ranges.[5] In contrast, the commonly prescribed SSRI, fluoxetine, did not show a significant effect within the same timeframe.[5] Furthermore, the study reported that the effects of this compound were long-lasting, whereas those of desipramine were not.[5]

Experimental Protocols

Animal Model

The Flinders Sensitive Line (FSL) is a selectively bred line of rats that displays a range of depressive-like symptoms, including increased immobility in the FST, reduced locomotor activity, and sleep architecture abnormalities similar to those seen in human depression.[1][2] These characteristics make the FSL rat a suitable genetic model for studying the pathophysiology of depression and for screening potential antidepressant compounds.

Drug Administration

In the comparative study, drugs were administered chronically over a period of 5 or 14 days.[5] Common routes of administration in rodent studies include:

  • Subcutaneous (SC) Injection: The drug is injected into the space between the skin and the underlying muscle. This method was used for this compound.

  • Intraperitoneal (IP) Injection: The drug is injected into the peritoneal cavity. This is a common route for administering desipramine in preclinical studies.

  • Oral Gavage (PO): The drug is administered directly into the stomach using a feeding tube.

The choice of administration route depends on the drug's properties, such as its oral bioavailability and potential for local irritation.

Forced Swim Test (FST) Protocol

The FST protocol in rats typically involves two sessions:

  • Pre-test Session: On the first day, rats are placed in a cylinder of water (typically 23-25°C) for a 15-minute period.[6] This initial exposure is designed to induce a state of helplessness.

  • Test Session: Twenty-four hours after the pre-test, the rats are returned to the water cylinder for a 5-minute test session.[6] The duration of immobility, swimming, and climbing behaviors is recorded and analyzed.

The FST is conducted 22-24 hours after the final drug administration to assess the compound's effect on depressive-like behavior.[5]

Signaling Pathways and Mechanisms of Action

This compound

The precise mechanism of action for this compound is not yet fully understood.[1] It is a pentapeptide analog of the endogenous brain peptide melanocyte-inhibiting factor (MIF-1).[5] Preclinical evidence suggests that its antidepressant effects may be mediated through the serotonergic system.[4] Studies have shown that this compound can decrease 5-HT levels and turnover in the hippocampus.[4] It has also been found to bind to several receptors, including 5-HT2A (as an antagonist), though at micromolar concentrations, making the clinical significance of these interactions uncertain.[1]

Nemifitide_Experimental_Workflow cluster_FSL_Rat_Model FSL Rat Model cluster_Treatment_Protocols Treatment Protocols cluster_Behavioral_Assessment Behavioral Assessment cluster_Data_Analysis Data Analysis FSL_Rat Flinders Sensitive Line (FSL) Rat Nemifitide_Admin This compound Administration (0.025-15.0 mg/kg, s.c.) 5 or 14 days FSL_Rat->Nemifitide_Admin Chronic Dosing Desipramine_Admin Desipramine Administration (5.0 mg/kg, i.p.) 5 or 14 days FSL_Rat->Desipramine_Admin Chronic Dosing FST Forced Swim Test (22-24h post-treatment) Nemifitide_Admin->FST Desipramine_Admin->FST Behavioral_Measures Measure: - Swimming Time - Immobility Time FST->Behavioral_Measures Quantification

Experimental Workflow for this compound and Desipramine in FSL Rats.
Desipramine

Desipramine is a well-characterized tricyclic antidepressant. Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[3] To a lesser extent, it also inhibits the serotonin transporter (SERT).[3] This enhancement of noradrenergic and serotonergic neurotransmission is believed to underlie its antidepressant effects.

Desipramine_Signaling_Pathway Desipramine Desipramine NET_SERT Norepinephrine (NET) & Serotonin (SERT) Transporters Desipramine->NET_SERT Inhibits Synaptic_Cleft Increased Synaptic Norepinephrine & Serotonin NET_SERT->Synaptic_Cleft Blockade of Reuptake Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling Antidepressant_Effects Antidepressant Effects (Reduced Immobility) Downstream_Signaling->Antidepressant_Effects

Simplified Signaling Pathway for Desipramine.

Conclusion

Both this compound and desipramine demonstrate antidepressant-like properties in the FSL rat model of depression, with a notably rapid onset of action. This compound's unique biphasic dose-response and long-lasting effects differentiate it from desipramine in this specific preclinical paradigm. The distinct mechanisms of action, with desipramine's well-established role in monoamine reuptake inhibition and this compound's less defined but likely serotonergic-related pathway, offer different avenues for therapeutic intervention. Further research into the specific molecular targets of this compound is warranted to fully understand its therapeutic potential and unique pharmacological profile. This comparative analysis provides a foundation for researchers and drug development professionals to evaluate these compounds in the context of developing novel and improved antidepressant therapies.

References

Nemifitide vs. Traditional SSRIs: A Comparative Analysis of Onset of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for faster-acting antidepressants is a critical endeavor in psychiatric medicine. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of depression treatment for decades, are hampered by a delayed onset of therapeutic action, often taking several weeks to manifest significant clinical improvement. This latency period can be a vulnerable time for patients. Nemifitide, a novel pentapeptide, has emerged as a potential breakthrough with a reported rapid onset of action. This guide provides an objective comparison of this compound and traditional SSRIs, focusing on the validation of their respective onsets of action, supported by available experimental data.

Executive Summary

Clinical evidence suggests that this compound may offer a significant advantage over traditional SSRIs in terms of a more rapid antidepressant effect, with some studies indicating an onset of action within 3 to 7 days. In contrast, while some meta-analyses of SSRI studies have detected statistically significant effects within the first week, the general clinical consensus points to a typical onset of robust therapeutic effects between 2 to 4 weeks, with some patients requiring even longer.[1] The distinct mechanisms of action likely underlie this temporal difference.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the onset of action for this compound and traditional SSRIs. It is important to note that this data is compiled from separate studies, as direct head-to-head trials with a primary endpoint of early onset of action are limited. The Montgomery-Asberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAMD) are standard measures of depression severity used in these trials.

Drug Class Drug Time to Onset of Action Supporting Data Citation
PentapeptideThis compound3 - 7 daysSignificant improvement in MADRS scores observed.[2]
SSRIVarious2 - 4 weeks (clinically robust effect)Meta-analyses show some statistically significant improvement in the first week, but substantial clinical effects are typically delayed.[3]

Table 1: Comparison of Onset of Action

Drug Study Population Dosage Change in MADRS/HAMD Score (Early Timepoints) Citation
This compoundMajor Depressive Disorder18-72 mg/day (subcutaneous)Statistically significant improvement in MADRS scores within the first week of treatment.[2][4]
SSRIs (pooled data)Major Depressive DisorderStandard therapeutic dosesA meta-analysis showed a statistically significant, albeit small, advantage over placebo on the HAMD scale by the end of the first week.[3]

Table 2: Early Efficacy Data

Mechanisms of Action

The differing speeds of action between this compound and SSRIs can be attributed to their distinct molecular targets and subsequent signaling cascades.

This compound: A Novel Pathway

The precise mechanism of action for this compound is not yet fully elucidated. However, it is a synthetic analog of melanocyte-inhibiting factor (MIF-1).[5] Its rapid effects may be due to direct modulation of synaptic function through pathways that do not rely on the slower, adaptive changes induced by SSRIs. Research suggests this compound may interact with several receptor systems, including:

  • 5-HT2A receptors: Where it may act as an antagonist.

  • Neuropeptide Y receptor Y1 (NPY1)

  • Bombesin receptors

  • Melanocortin receptors 4 and 5 (MC4 and MC5) [5]

These interactions could lead to more immediate downstream effects on neurotransmitter systems and synaptic plasticity.

.

Nemifitide_Signaling_Pathway cluster_receptors Potential Receptor Targets cluster_downstream Hypothesized Downstream Effects This compound This compound HT2A 5-HT2A This compound->HT2A NPY1 NPY1 This compound->NPY1 Bombesin Bombesin R This compound->Bombesin MC4_5 MC4/MC5 This compound->MC4_5 Synaptic_Plasticity Rapid Modulation of Synaptic Plasticity HT2A->Synaptic_Plasticity downstream signaling Neurotransmitter_Release Altered Neurotransmitter Release HT2A->Neurotransmitter_Release downstream signaling NPY1->Synaptic_Plasticity downstream signaling NPY1->Neurotransmitter_Release downstream signaling Bombesin->Synaptic_Plasticity downstream signaling Bombesin->Neurotransmitter_Release downstream signaling MC4_5->Synaptic_Plasticity downstream signaling MC4_5->Neurotransmitter_Release downstream signaling Antidepressant_Effect Rapid Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect Neurotransmitter_Release->Antidepressant_Effect SSRI_Signaling_Pathway SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT blocks Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse leads to Autoreceptor 5-HT1A Autoreceptor Downregulation Serotonin_Synapse->Autoreceptor Postsynaptic Postsynaptic Receptor Modulation Serotonin_Synapse->Postsynaptic BDNF Increased BDNF Expression Autoreceptor->BDNF (weeks) Postsynaptic->BDNF (weeks) Neuroplasticity Enhanced Neuroplasticity BDNF->Neuroplasticity Antidepressant_Effect Delayed Antidepressant Effect Neuroplasticity->Antidepressant_Effect Nemifitide_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Days 1-10) cluster_followup Follow-up Phase Screening Patient Screening (DSM-IV Criteria) Baseline Baseline Assessment (MADRS, HAMD) Screening->Baseline Dosing Daily Subcutaneous This compound/Placebo Baseline->Dosing Daily_Assessment Frequent Assessments (e.g., Daily MADRS) Dosing->Daily_Assessment repeated Weekly_Assessment Weekly/Bi-weekly Assessments Daily_Assessment->Weekly_Assessment Final_Assessment Final Efficacy Assessment Weekly_Assessment->Final_Assessment SSRI_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Weeks 1-8+) cluster_followup Continuation/Follow-up Screening Patient Screening (DSM Criteria) Baseline Baseline Assessment (MADRS, HAMD) Screening->Baseline Dosing Daily Oral SSRI/Placebo Baseline->Dosing Weekly_Assessment Weekly Assessments (MADRS, HAMD) Dosing->Weekly_Assessment repeated Long_Term_Assessment Long-term Follow-up Assessments Weekly_Assessment->Long_Term_Assessment

References

Nemifitide vs. Placebo: A Comparative Analysis of Double-Blind Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nemifitide and placebo in the context of double-blind clinical trials for the treatment of Major Depressive Disorder (MDD). The data and methodologies presented are collated from published clinical trial results to offer an objective overview for research and development professionals.

Efficacy Data

This compound, a novel pentapeptide antidepressant, has been evaluated in several clinical trials, with mixed but promising results, particularly demonstrating a rapid onset of action.[1] The most pivotal double-blind, placebo-controlled study was conducted by Montgomery et al. (2004), which assessed the efficacy and safety of two doses of this compound (30 mg/d and 45 mg/d) administered via subcutaneous injection.[2][3]

The primary efficacy endpoint in this trial was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD-17) and the Clinical Global Impression (CGI) scale.[2][3]

While the full study data with specific mean changes and standard deviations are not publicly available in tabular format, the graphical representation of the results from the Montgomery et al. study indicates a dose-dependent effect of this compound. The 45 mg/d dose demonstrated a statistically significant superiority over placebo at the peak time of effect, which was one week after the end of the two-week treatment period.[2] The 30 mg/d dose showed a numerical advantage over placebo, though it was less pronounced than the higher dose.[2]

An exploratory analysis of the data revealed a more substantial effect in a subgroup of patients with a baseline HAMD-17 score greater than 22. In this population of more severely depressed patients, both doses of this compound resulted in a higher percentage of responders compared to placebo, with the difference being statistically significant.[2]

An open-label extension study of two Phase 2 trials, one of which was double-blind and placebo-controlled, provided further insights into the long-term potential of this compound. In this extension study, 66.7% (18 out of 27) of subjects who were re-treated with this compound responded to the treatment.[4]

Efficacy OutcomeThis compound (30 mg/d)This compound (45 mg/d)Placebo
MADRS Score Numerical improvement over placeboStatistically significant improvement over placebo at peak effect-
HAMD-17 Score Numerical improvement over placeboNumerical improvement over placebo-
Responder Rates (Baseline HAMD > 22) Statistically significant improvement over placeboStatistically significant improvement over placebo-
Responder Rates (Re-treatment in Open-Label Extension) 66.7%Not ApplicableNot Applicable

Note: Specific mean change from baseline and responder/remitter percentages for the overall population are not available in the public domain.

Safety and Tolerability

Across the clinical trials, this compound has demonstrated an excellent safety and tolerability profile.[1] In the pivotal double-blind study by Montgomery et al., the incidence of side effects with both doses of this compound was comparable to that of placebo.[2][3] Importantly, there were no patient dropouts due to adverse events in the this compound treatment arms.[2]

Adverse Event ProfileThis compound (30 mg/d)This compound (45 mg/d)Placebo
Overall Incidence of Adverse Events Comparable to placeboComparable to placebo-
Discontinuations due to Adverse Events 00Not Reported

Note: A detailed breakdown of the frequency of specific adverse events is not publicly available.

Experimental Protocols

Montgomery et al. (2004) Study Design

This was a 6-week, double-blind, multicenter, outpatient, placebo-controlled "proof of principle" study.

  • Participants: 81 outpatients diagnosed with Major Depressive Disorder according to DSM-IV criteria.[2][3]

  • Intervention: Patients were randomized to receive subcutaneous injections of either this compound 30 mg/d, this compound 45 mg/d, or placebo.[2][3]

  • Dosing Schedule: Treatment was administered daily for five days a week (Monday to Friday) for the first two weeks.[2][3]

  • Follow-up: Patients were followed for an additional four weeks after the end of the treatment period.[2][3]

  • Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]

  • Secondary Outcome Measures: 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD-17), Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[2][3]

G cluster_screening Screening Phase (1 week) cluster_randomization Randomization cluster_treatment Treatment Phase (2 weeks) cluster_followup Follow-up Phase (4 weeks) Screening Patient Screening (N=81) DSM-IV Criteria for MDD Randomization Randomization Screening->Randomization Nemifitide30 This compound 30 mg/d (Subcutaneous Injection) Randomization->Nemifitide30 n=28 (approx.) Nemifitide45 This compound 45 mg/d (Subcutaneous Injection) Randomization->Nemifitide45 n=27 (approx.) Placebo Placebo (Subcutaneous Injection) Randomization->Placebo n=26 (approx.) FollowUp Efficacy and Safety Assessments (MADRS, HAMD-17, CGI) Nemifitide30->FollowUp Nemifitide45->FollowUp Placebo->FollowUp G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes G_protein Gq/11 Protein Receptor->G_protein Activates (Blocked by this compound) PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

A Comparative Analysis of the Safety Profiles of Nemifitide and Other Major Antidepressant Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the investigational antidepressant Nemifitide and other established classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is supported by available clinical trial data and preclinical safety testing methodologies.

Executive Summary

This compound, a novel pentapeptide antidepressant, has demonstrated a favorable safety and tolerability profile in clinical trials involving over 430 participants.[1] Its adverse effect profile is reported to be comparable to placebo, with the most common side effect being transient injection site reactions.[2][3][4][5] This stands in contrast to other antidepressant classes, which are associated with a broader range of systemic side effects. SSRIs and SNRIs are generally better tolerated than the older TCAs and MAOIs.[6][7] TCAs are associated with a significant burden of anticholinergic, cardiovascular, and sedative side effects, while MAOIs carry a risk of hypertensive crisis when interacting with certain foods and medications.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the reported adverse effects for this compound and other major antidepressant classes. It is important to note that while qualitative data for this compound is consistently positive, specific frequency data from clinical trials is not publicly available. The frequencies for other classes are derived from various clinical studies and real-world data.

Table 1: this compound - Reported Adverse Effects

Adverse EffectFrequencySeverityNotes
Transient injection site reactionsCommonMildIncludes pain and/or erythema, particularly at higher doses (240 mg and 320 mg).[2]
Systemic Adverse EventsRareNot specifiedNo serious adverse events or clinically significant systemic adverse events were reported in Phase 1 trials.[2] Incidence comparable to placebo in later trials.[3][4][5]

Table 2: Selective Serotonin Reuptake Inhibitors (SSRIs) - Common Adverse Effects

Adverse EffectFrequency (Approximate)Notes
Nausea14%Often transient and dose-dependent.[8]
HeadacheCommonOne of the more common side effects.
Insomnia16%Can be managed by taking the medication in the morning.[8]
Drowsiness/Somnolence53% - 59%Can be managed by taking the medication at night.[8]
Sexual Dysfunction56%Includes decreased libido, anorgasmia, and ejaculatory delay. Often underreported.[8][9] A major reason for discontinuation.[9]
Weight Gain49%Can be a long-term side effect.[8][9]
Dry Mouth19% - 45%[8]
Dizziness13% - 43%[8]
DiarrheaCommon
Anxiety/AgitationCommonCan occur, especially at the beginning of treatment.

Table 3: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) - Common Adverse Effects

Adverse EffectFrequency (Approximate)Notes
NauseaCommonCan be minimized by taking with food.
Dry MouthCommonA frequent side effect.
HeadacheCommon
DizzinessCommon
InsomniaCommon
DrowsinessCommon
ConstipationCommon
Increased Blood PressurePossibleDose-dependent, requires monitoring.
Sexual DysfunctionLess common than SSRIsCan still occur.
Weight ChangesVariableBoth weight gain and loss have been reported.

Table 4: Tricyclic Antidepressants (TCAs) - Common Adverse Effects

Adverse EffectFrequency (Approximate)Notes
Dry MouthHighProminent anticholinergic effect.
ConstipationHighAnticholinergic effect.
Blurred VisionHighAnticholinergic effect.
Urinary RetentionHighAnticholinergic effect.
Drowsiness/SedationHighDue to antihistaminic effects.
Weight GainHighCommon and can be significant.
DizzinessHighCan be due to postural hypotension.
Postural HypotensionCommonRisk of falls, especially in the elderly.
Cardiac ArrhythmiasLess common but seriousCan be cardiotoxic in overdose.
SeizuresRare at therapeutic dosesRisk increases in overdose.

Table 5: Monoamine Oxidase Inhibitors (MAOIs) - Common Adverse Effects

Adverse EffectFrequency (Approximate)Notes
Postural HypotensionCommonA frequent cause of dizziness.
InsomniaCommonCan be a significant issue.
Weight GainCommon
Sexual DysfunctionCommon
Dry MouthCommon
DrowsinessCommon
HeadacheCommon
Hypertensive CrisisRare but life-threateningCan occur with ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats) or certain medications. This is a major safety concern and requires strict dietary and medication restrictions.
Serotonin SyndromeRare but seriousRisk increases when combined with other serotonergic drugs.

Experimental Protocols for Safety and Toxicology Assessment

Detailed, drug-specific preclinical toxicology protocols are often proprietary. However, the safety assessment of new antidepressant candidates like this compound generally follows standardized guidelines established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and international bodies like the International Council for Harmonisation (ICH).[10][11][12] These protocols are designed to identify potential adverse effects on major organ systems.

General Methodologies:

  • Acute Toxicity Studies: These studies involve the administration of a single, high dose of the drug to animal models (typically rodents) to determine the median lethal dose (LD50) and identify the primary target organs for toxicity.

  • Repeated-Dose Toxicity Studies: Animals are administered the drug daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects of the drug on various organs and physiological functions. This includes regular monitoring of clinical signs, body weight, food and water consumption, as well as detailed hematological and clinical chemistry analyses. At the end of the study, a comprehensive histopathological examination of all major organs is performed.

  • Safety Pharmacology Studies: These studies are designed to assess the potential effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems. For antidepressants, particular attention is paid to cardiovascular parameters (e.g., blood pressure, heart rate, and ECG) and central nervous system effects (e.g., behavior, coordination, and body temperature).

  • Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the potential of the drug to cause genetic mutations or chromosomal damage.

  • Carcinogenicity Studies: Long-term studies (typically two years in rodents) are performed to evaluate the carcinogenic potential of the drug.

  • Reproductive and Developmental Toxicity Studies: These studies assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Neurotoxicity Studies: Specific studies are conducted to evaluate the potential for adverse effects on the nervous system.[10] This can include a functional observational battery to assess changes in behavior, motor activity, and sensory function, as well as neuropathological examinations.[10]

The following diagram illustrates a general workflow for preclinical safety and toxicology testing.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo_acute Acute In Vivo Studies cluster_in_vivo_repeated Repeated-Dose In Vivo Studies genotox_in_vitro Genotoxicity Assays (e.g., Ames test, chromosomal aberration) acute_tox Acute Toxicity (LD50, target organs) genotox_in_vitro->acute_tox Initial Safety cyp_inhibition CYP450 Inhibition/ Induction Assays cyp_inhibition->acute_tox repeated_dose Sub-chronic & Chronic Toxicity (28-day, 90-day, etc.) acute_tox->repeated_dose Dose-ranging safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose->safety_pharm neurotox Neurotoxicity Assessment repeated_dose->neurotox repro_dev_tox Reproductive & Developmental Toxicity repeated_dose->repro_dev_tox carcinogenicity Carcinogenicity Studies repeated_dose->carcinogenicity Long-term

Preclinical Safety and Toxicology Testing Workflow

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of antidepressants are mediated through their interaction with various neurotransmitter systems and intracellular signaling pathways.

Serotonergic and Noradrenergic Pathways in Conventional Antidepressants

SSRIs, SNRIs, and TCAs primarily exert their effects by modulating the serotonergic and/or noradrenergic systems. They block the reuptake of serotonin (5-HT) and/or norepinephrine (B1679862) (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors. MAOIs, on the other hand, inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of these neurotransmitters, also leading to their increased availability.

The downstream effects of increased synaptic serotonin and norepinephrine are complex and involve the activation of various G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.[13][14][15][16] These cascades can ultimately lead to changes in gene expression and neuroplasticity, which are thought to underlie the therapeutic effects of these drugs.

Antidepressant_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Vesicle Synaptic Vesicle (5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Reuptake Reuptake Transporter (SERT/NET) Reuptake->Vesicle Serotonin->MAO Degradation Serotonin->Reuptake Reuptake GPCR G-Protein Coupled Receptor (GPCR) Serotonin->GPCR Norepinephrine->MAO Degradation Norepinephrine->Reuptake Reuptake Norepinephrine->GPCR Signaling Intracellular Signaling Cascades (e.g., cAMP, PLC) GPCR->Signaling Gene Gene Expression & Neuroplasticity Signaling->Gene SSRI_SNRI SSRIs / SNRIs SSRI_SNRI->Reuptake Block TCA TCAs TCA->Reuptake Block MAOI MAOIs MAOI->MAO Inhibit

General Mechanism of Conventional Antidepressants
Putative Signaling Pathway of this compound

The exact mechanism of action of this compound is not fully elucidated. However, it is known to be an antagonist of the serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a Gq-protein coupled receptor that, upon activation, stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[17][18][19][20] By antagonizing this receptor, this compound may modulate downstream signaling in a way that contributes to its antidepressant effects.

Nemifitide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Serotonin Serotonin (5-HT) Serotonin->Receptor This compound This compound This compound->Receptor Antagonizes

Putative Mechanism of this compound via 5-HT2A Antagonism

Conclusion

This compound presents a promising safety profile, with a notable lack of systemic side effects observed in clinical trials to date. Its primary adverse effect appears to be localized and transient injection site reactions. This profile offers a potential advantage over existing antidepressant classes, which are associated with a range of side effects that can impact patient adherence and quality of life. Further large-scale, long-term studies are needed to fully characterize the safety and efficacy of this compound and to provide a more definitive quantitative comparison with other antidepressants. The unique mechanism of action of this compound as a 5-HT2A antagonist may also contribute to its distinct safety profile and warrants further investigation.

References

Cross-Study Analysis of Nemifitide Efficacy at Different Dosages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide (also known as INN-00835) is a novel pentapeptide antidepressant with a chemical structure similar to the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1).[1] It has been investigated in multiple clinical trials for the treatment of major depressive disorder (MDD).[1] This guide provides a comparative analysis of the efficacy of this compound at various dosages, based on available clinical trial data. It also details the experimental protocols employed in these studies and presents a putative signaling pathway for the drug. This compound has shown mixed efficacy in clinical trials, but in cases where it has been effective, it has demonstrated a rapid onset of action (approximately 5–7 days) and a favorable safety profile.[1] The drug is administered via subcutaneous injection as it is orally inactive.[1]

Quantitative Data Summary

The following tables summarize the efficacy data from key clinical studies of this compound at different dosages. It is important to note that the data presented here is primarily derived from abstracts and publicly available information, as full-text publications with detailed quantitative data were not accessible for all studies. Therefore, the information should be interpreted with this limitation in mind.

Table 1: Efficacy of this compound (30 mg/d and 45 mg/d) vs. Placebo in MDD

Dosage GroupPrimary Efficacy MeasureKey Findings
This compound 30 mg/d Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS)Showed less effect compared to the 45 mg/d dose.[2]
This compound 45 mg/d Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS)Demonstrated a statistically significant superiority over placebo at the peak effect time-point (1 week after treatment).[2]
Placebo Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS)-

Secondary measures in this study included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), the CGI severity and improvement scale, and the Carroll Self-Rating Scale for Depression.[2] An exploratory analysis showed a higher percentage of responders to both this compound doses in patients with a baseline HAMD score >22.[2]

Table 2: Efficacy of this compound (40-240 mg/d) in Treatment-Resistant Depression

Dosage RangePrimary Efficacy MeasureResponder Rate
This compound 40-240 mg/d Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS)11 out of 25 patients (44%) showed a response based on the MADRS criteria.[3]

Response was defined as a >50% improvement in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of ≤2 for at least two consecutive weeks.

Table 3: Efficacy of this compound in a Phase II Extension Study

Dosage RangeStudy DesignResponder Rate
This compound 18-72 mg/d Open-label extension study18 out of 27 subjects (66.7%) responded to re-treatment.[4]

This study enrolled subjects from a previous double-blind, placebo-controlled trial. The mean duration of effect between re-treatments was 3.3 months.

Experimental Protocols

Study of 30 mg/d and 45 mg/d this compound in MDD
  • Study Design: This was a 6-week, double-blind, multicenter, outpatient efficacy study.[2]

  • Patient Population: 81 patients diagnosed with Major Depressive Disorder according to DSM-IV criteria.[2]

  • Treatment Regimen: Following a 1-week screening period, patients were randomized to receive subcutaneous injections of 30 mg/d this compound, 45 mg/d this compound, or placebo.[2] The treatment was administered daily for 5 days a week (Monday to Friday) for the first 2 weeks, followed by a 4-week follow-up period.[2]

  • Outcome Measures:

    • Primary: Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS).[2]

    • Secondary: 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD), Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression.[2]

Study of this compound in Treatment-Resistant Depression
  • Study Design: An open-label, single-center, pilot study.

  • Patient Population: 25 patients with chronic, refractory depression.

  • Treatment Regimen: Patients received 40-240 mg of this compound once daily via subcutaneous injection for 10-20 doses.

  • Outcome Measures:

    • Primary: Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS).

    • Secondary: 17-item Hamilton Depression Rating Scale (HAMD) and the Clinical Global Impression-Improvement (CGI-I) scale.

Visualizations

Putative Signaling Pathway of this compound

The precise mechanism of action for this compound is not fully elucidated.[1] It is known to be an analog of melanocyte-inhibiting factor (MIF-1) and acts as an antagonist at the serotonin (B10506) 5-HT2A receptor.[1] The following diagram illustrates a putative signaling pathway based on these known interactions.

Nemifitide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound receptor 5-HT2A Receptor This compound->receptor Antagonism g_protein Gq/11 Protein receptor->g_protein Inhibition plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 dag DAG ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling (e.g., ERK/MAPK pathway) ca_release->downstream pkc->downstream antidepressant Antidepressant Effects downstream->antidepressant Clinical_Trial_Workflow cluster_treatment_arms Treatment Arms screening Screening Period (e.g., 1 week) randomization Randomization screening->randomization nemifitide_low This compound Low Dose (e.g., 30 mg/d) randomization->nemifitide_low nemifitide_high This compound High Dose (e.g., 45 mg/d) randomization->nemifitide_high placebo Placebo randomization->placebo treatment Treatment Period (e.g., 2 weeks) follow_up Follow-up Period (e.g., 4 weeks) treatment->follow_up data_analysis Data Analysis follow_up->data_analysis nemifitide_low->treatment nemifitide_high->treatment placebo->treatment

References

A Head-to-Head In Vivo Comparison of Nemifitide and MIF-1 in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nemifitide and its parent compound, Melanocyte-Inhibiting Factor-1 (MIF-1), based on available in vivo preclinical data. While direct head-to-head studies are limited, this document synthesizes findings from independent research to offer insights into their respective antidepressant-like properties, pharmacokinetics, and mechanisms of action.

At a Glance: this compound vs. MIF-1

FeatureThis compoundMIF-1
Structure Pentapeptide analog of MIF-1Endogenous tripeptide (Pro-Leu-Gly-NH2)
Primary Indication Major Depressive DisorderInvestigated for depression and Parkinson's disease
Administration Route Subcutaneous injection[1]Intraperitoneal, Intravenous, Subcutaneous[2][3][4]
Oral Bioavailability Inactive orally[1]Poorly active orally[5]
Half-life 15-30 minutes[1]Unusually resistant to metabolism in the bloodstream[5]
Blood-Brain Barrier Implied to crossReadily crosses the blood-brain barrier[5][6]
Mechanism of Action Unclear, presumed similar to MIF-1; may involve serotonergic pathways and 5-HT2A antagonism[1][7]Positive allosteric modulator of D2 and D4 dopamine (B1211576) receptors; anti-opioid effects[5][6]

In Vivo Antidepressant-Like Efficacy

This compound: Forced Swim Test in a Genetic Rat Model of Depression

In a study utilizing the Flinders Sensitive Line (FSL) rat, a genetic model of depression, this compound demonstrated a significant antidepressant-like effect.[8] Chronic treatment with this compound resulted in increased swimming behavior in the forced swim test, a common preclinical assay for antidepressant activity. Notably, the dose-response was biphasic, with efficacy observed at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) doses, but not at intermediate doses.[8]

Compound Animal Model Test Effective Dose (subcutaneous) Key Finding
This compoundFlinders Sensitive Line (FSL) RatsForced Swim Test0.025-0.3 mg/kg and 3.0-15.0 mg/kgIncreased swimming time, indicating an antidepressant-like effect.[8]
MIF-1: Antidepressant-Like Effects in a Chronic Stress Model

MIF-1 has also been evaluated in a chronic unpredictable stress model of depression in rats.[2] In this paradigm, daily intraperitoneal injections of MIF-1 at low doses (0.1 and 1.0 mg/kg) significantly increased activity and decreased defecation in an open field test, effects comparable to the tricyclic antidepressant imipramine.[2] However, a high dose of 10.0 mg/kg exacerbated the effects of chronic stress.[2] In another study, MIF-1 was shown to potentiate the effects of tricyclic antidepressants in the forced swim test.[9]

Compound Animal Model Test Effective Dose (intraperitoneal) Key Finding
MIF-1Chronic Unpredictable Stress (Rats)Open Field Test0.1 and 1.0 mg/kgIncreased activity and decreased defecation, indicative of an antidepressant effect.[2]
MIF-1RatsForced Swim Test0.01 mg/kg (in combination)Potentiated the effect of tricyclic antidepressants.[9]

Experimental Protocols

Below are detailed methodologies from key experiments cited in this guide.

This compound in the Flinders Sensitive Line (FSL) Rat Forced Swim Test
  • Animal Model: Male Flinders Sensitive Line (FSL) rats, a genetic model of depression.[8]

  • Drug Administration: this compound was administered chronically via subcutaneous injection for 5 or 14 days at various doses.[8]

  • Forced Swim Test Protocol:

    • 22-24 hours after the final drug administration, rats were individually placed in a cylinder (40 cm tall x 18 cm in diameter) filled with 25°C water to a depth of 30 cm for a 5-minute test session.[8]

    • The duration of swimming, immobility, and climbing behaviors was recorded and analyzed.[8]

MIF-1 in the Chronic Unpredictable Stress Model
  • Animal Model: Rats subjected to a daily protocol of various stressors for 20 days.[2]

  • Drug Administration: MIF-1 was administered daily via intraperitoneal injection for 20 days at doses of 0.1, 1.0, and 10.0 mg/kg.[2]

  • Open Field Test Protocol:

    • On day 21, rats were placed in an open field apparatus.

    • Activity levels and the number of fecal boli were recorded over a specified time period to assess anxiety and depressive-like behaviors.[2]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for this compound are still under investigation, though it is thought to act similarly to MIF-1.[1] Preclinical evidence also suggests an involvement of the serotonergic system.[7] MIF-1, on the other hand, has a more characterized mechanism of action primarily involving the dopaminergic system.

Proposed Signaling Pathway for this compound

The following diagram illustrates a potential, though not fully elucidated, signaling pathway for this compound, incorporating its presumed similarity to MIF-1 and its suggested interaction with the serotonergic system.

Nemifitide_Pathway This compound This compound Receptors 5-HT2A Receptor (Antagonist) This compound->Receptors Dopamine_Receptors Dopamine Receptors? (Presumed D2/D4 Modulation) This compound->Dopamine_Receptors Serotonergic_Neuron Serotonergic Neuron Receptors->Serotonergic_Neuron Modulation Dopaminergic_Neuron Dopaminergic Neuron Dopamine_Receptors->Dopaminergic_Neuron Modulation Downstream Downstream Signaling Serotonergic_Neuron->Downstream Dopaminergic_Neuron->Downstream Effect Antidepressant-like Effects Downstream->Effect

Proposed this compound Signaling Pathway
MIF-1 Signaling Pathway

MIF-1 is known to act as a positive allosteric modulator of D2 and D4 dopamine receptors. The diagram below outlines this established pathway.

MIF1_Pathway MIF1 MIF-1 D2_D4_Receptors Dopamine D2/D4 Receptors MIF1->D2_D4_Receptors Positive Allosteric Modulation Dopaminergic_Neuron Postsynaptic Dopaminergic Neuron D2_D4_Receptors->Dopaminergic_Neuron Located on Signaling_Cascade Intracellular Signaling Cascade Dopaminergic_Neuron->Signaling_Cascade Cellular_Response Modulation of Neuronal Activity Signaling_Cascade->Cellular_Response Behavioral_Effect Antidepressant & Anti-Parkinsonian Effects Cellular_Response->Behavioral_Effect

Established MIF-1 Signaling Pathway

Experimental Workflow: Preclinical Antidepressant Screening

The following diagram illustrates a typical workflow for screening potential antidepressant compounds like this compound and MIF-1 in animal models.

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Compound Administration cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis Animal_Model Select Animal Model (e.g., FSL Rats, Chronic Stress) Induction Induce Depressive-like State (if not a genetic model) Animal_Model->Induction Grouping Randomize into Groups (Vehicle, this compound, MIF-1) Induction->Grouping Administration Administer Compound (e.g., SC, IP) Grouping->Administration Behavioral_Test Conduct Behavioral Assay (e.g., Forced Swim Test, Open Field) Administration->Behavioral_Test Data_Collection Record and Quantify Behavior Behavioral_Test->Data_Collection Statistics Statistical Analysis Data_Collection->Statistics Conclusion Conclusion Statistics->Conclusion Draw Conclusions

Preclinical Antidepressant Screening Workflow

References

Replicating Positive Nemifitide Outcomes in Refractory Depression: A Comparative Guide to Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nemifitide with alternative therapeutic strategies for treatment-refractory depression (TRD). It aims to equip researchers and drug development professionals with the necessary data and methodologies to understand the landscape and potentially replicate or build upon the positive outcomes observed in some this compound clinical trials.

Introduction to this compound and the Challenge of Refractory Depression

This compound is a novel pentapeptide antidepressant, an analog of the melanocyte-inhibiting factor (MIF-1).[1][[“]] While its precise mechanism of action is not fully elucidated, it is known to act as a 5-HT2A receptor antagonist.[1] Clinical trials have shown mixed but promising results, particularly a rapid onset of action in some patients with major depressive disorder (MDD) and TRD.[1] However, this compound has not yet received marketing approval in any country.[1]

Treatment-refractory depression poses a significant clinical challenge, with a substantial portion of patients not responding adequately to at least two different antidepressant medications. This necessitates the exploration of novel therapeutic agents like this compound and a thorough understanding of existing alternatives.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative outcomes from key clinical trials of this compound and selected alternative treatments for refractory depression.

Table 1: this compound Clinical Trial Outcomes in Refractory and Major Depressive Disorder

Study DesignPatient PopulationInterventionPrimary Outcome MeasureKey Findings
Open-label, single-center, pilot study[3]25 patients with chronic refractory depressionThis compound 40-240 mg/day (subcutaneous injection) for 10-20 dosesChange from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS)11 out of 25 patients (44%) showed a >50% improvement in MADRS score. 7 of these 11 responders sustained the effect for the remainder of the acute phase.[3]
6-week double-blind, multicenter, outpatient study[4][5]81 patients with MDDThis compound 30 mg/d or 45 mg/d (subcutaneous injection) vs. placebo for 2 weeks (5 days/week)Change from baseline in MADRSThe 45 mg/d dose showed statistically significant superiority over placebo at the peak effect time point (1 week post-treatment). A higher percentage of responders was observed in patients with a baseline Hamilton Depression Rating Scale (HAMD) score >22 for both this compound doses.[4][5]

Table 2: Comparative Efficacy of Alternative Treatments for Refractory Depression

TreatmentStudy DesignKey Efficacy Outcomes
Esketamine (intranasal) Phase 4, double-blind, placebo-controlled RCT (N=378)[4]Statistically significant reduction in MADRS scores vs. placebo at day 28 for both 56 mg and 84 mg doses (LS mean difference: -5.1 and -6.8 respectively, p < 0.001). Rapid onset of action observed at 24 hours.[4]
Ketamine (intravenous) Double-blind trial (N=179)[6]20% of participants achieved total remission from symptoms after one month of bi-weekly injections, compared to 2% in the placebo group. A third had their symptoms improve by at least 50%.[6]
Psilocybin Phase 2b, multi-center, randomized, double-blind trial (N=233)[7]A single 25mg dose led to a statistically and clinically significant reduction in depressive symptoms at 3 weeks compared to a 1mg dose. 37% of the 25mg group met response criteria (≥50% decrease in depressive symptoms) at week 3, and 29.1% met remission criteria.[7]
Vagus Nerve Stimulation (VNS) 10-week, randomized, controlled, masked trial (N=235)[8]No definitive evidence of short-term efficacy based on the primary outcome (HRSD24 response rates: 15.2% for active vs. 10.0% for sham). However, a secondary outcome (IDS-SR30) showed a significant difference (17.0% vs. 7.3%).[8] Long-term benefits have been observed in other studies.
Repetitive Transcranial Magnetic Stimulation (rTMS) Retrospective investigation of routinely collected data (N=73)[9]Response rates were 40.4% on the HAM-D and 35.6% on the Beck Depression Inventory (BDI). Remission rates were 25.5% (HAM-D) and 20.8% (BDI).[9]

Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed methodologies for key experiments are provided below.

This compound Open-Label Pilot Study Protocol
  • Objective: To evaluate the clinical effect of this compound in patients with chronic refractory depression.

  • Inclusion Criteria: Patients diagnosed with chronic refractory depression.

  • Treatment Protocol:

    • Acute Phase: Subcutaneous injection of this compound at doses ranging from 40-240 mg once daily for 10-20 doses.[3]

    • Maintenance Phase: Patients with a sustained response at the end of the acute phase were enrolled for up to 2 years to determine the duration of response and to initiate retreatments upon relapse.[3]

  • Outcome Measures:

    • Primary: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS).[3]

    • Secondary: 17-item Hamilton Depression Rating Scale (HAMD) and the Clinical Global Impression-Improvement (CGI-I) scale.[3]

  • Definition of Response: >50% improvement in the MADRS from baseline or a CGI-I score of ≤2, lasting for at least two sequential weeks.[3]

Esketamine Double-Blind, Placebo-Controlled Trial Protocol
  • Objective: To assess the efficacy and safety of esketamine monotherapy in adults with treatment-resistant depression.

  • Inclusion Criteria: Adults with major depressive disorder who had an inadequate response to ≥2 oral antidepressants.

  • Treatment Protocol:

    • Screening: A ≥2-week antidepressant-free period.

    • Randomization: Participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a placebo.

    • Administration: Twice weekly for 4 weeks.[4]

  • Outcome Measures:

    • Primary: Change in MADRS score from baseline to day 28.[4]

    • Key Secondary: Change in MADRS score at 24 hours post-first dose.[4]

Psilocybin Phase 2b Clinical Trial Protocol
  • Objective: To determine the safety and potential antidepressant effects of a single dose of COMP360 psilocybin with psychological support in people with TRD.

  • Inclusion Criteria: Patients with treatment-resistant depression.

  • Treatment Protocol:

    • Randomization: Participants were randomized to receive a single dose of COMP360 psilocybin (25mg or 10mg) or a 1mg control dose.

    • Administration: Administered in a specialized room with psychological support from a trained therapist.[10] The psychedelic effects lasted for six to eight hours.[10]

  • Outcome Measures:

    • Primary: Change in the severity of depressive symptoms, assessed by the Montgomery-Åsberg Depression Rating Scale (MADRS), at 3 weeks.[10]

    • Follow-up: Assessments were conducted on day two, and at weeks one, three, six, nine, and twelve.[11]

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for this compound

This compound's primary known mechanism of action is as a 5-HT2A receptor antagonist. The following diagram illustrates the potential downstream effects of this antagonism in a neuron.

Nemifitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq_protein Gq Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Gene Expression (Altered) Ca_release->Downstream PKC->Downstream

Caption: Proposed this compound signaling pathway via 5-HT2A receptor antagonism.

Experimental Workflow for a Refractory Depression Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating a novel treatment for refractory depression, based on the protocols of the studies cited.

Clinical_Trial_Workflow Screening Patient Screening - Diagnosis of TRD - Inclusion/Exclusion Criteria Baseline Baseline Assessment - MADRS, HAMD, CGI Scores - Medical History Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Treatment_Phase Treatment Phase (e.g., Daily Injections for 2-4 weeks) Treatment_Arm->Treatment_Phase Control_Arm->Treatment_Phase Follow_up Follow-up Assessments - Weekly/Monthly Scoring - Adverse Event Monitoring Treatment_Phase->Follow_up Endpoint Primary Endpoint Analysis (e.g., Change in MADRS at Week 4) Follow_up->Endpoint Long_Term Long-term Follow-up (Optional) - Durability of Response Endpoint->Long_Term

References

Nemifitide Efficacy in Major Depressive Disorder: A Comparative Analysis in Stratified Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of Nemifitide's efficacy, with a focus on stratified patient groups, to inform research and drug development in the field of antidepressant therapies. The data presented is based on published clinical trial results.

Comparative Efficacy of this compound

This compound, a novel pentapeptide, has been investigated for the treatment of major depressive disorder (MDD). Clinical studies have compared its efficacy against placebo, with particular insights gained from analyses of patient subgroups based on the severity of depression at baseline.

A key phase II, double-blind, multicenter, outpatient study provides the most detailed comparison. In this 6-week trial, 81 patients with MDD (DSM-IV criteria) were randomized to receive daily subcutaneous injections of this compound 30 mg/d, 45 mg/d, or placebo for two 5-day cycles.[1][2]

Efficacy in Stratified Patient Groups

An exploratory analysis of this study stratified patients based on their baseline 17-item Hamilton Depression Rating Scale (HAMD-17) score, with a median score of 22 used as the cutoff.[1][2]

  • Patients with Higher Baseline Depression Severity (HAMD-17 > 22): In this subgroup of more severely depressed patients, both the 30 mg/d and 45 mg/d doses of this compound demonstrated a higher percentage of responders compared to placebo, with the difference achieving statistical separation.[1][2] For patients treated with the 45 mg/d dose, a stable response and statistically significant separation from placebo (p<0.05) were observed in the change from baseline on the Carroll Self-Rating Scale (CSRS) from day 22 (peak effect) until the end of the observation period at day 43.[3] The 30 mg/d dose showed a trend towards significance (p<0.10) at day 22.[3]

  • Patients with Lower Baseline Depression Severity (HAMD-17 ≤ 22): In this subgroup, no significant difference in efficacy was observed between either this compound dose and placebo.[1][2]

Overall Efficacy

The study also demonstrated a statistically significant superiority of the 45 mg/d this compound dose compared to placebo at the time of peak effect (one week after the end of treatment) based on the primary efficacy measure, the change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS).[1][2]

Table 1: Summary of this compound Efficacy Data in Stratified Patient Groups

Patient Subgroup (Baseline HAMD-17)Treatment ArmPrimary Efficacy Outcome (vs. Placebo)Responder Rate (vs. Placebo)Notes
> 22 This compound 30 mg/dStatistically significant separation on CSRS (p<0.10 at peak effect)[3]Higher percentage of responders (statistical separation)[1][2]Specific quantitative data on responder rates and mean score changes are not publicly available.
> 22 This compound 45 mg/dStatistically significant superiority on MADRS at peak effect[1][2]. Statistically significant separation on CSRS (p<0.05 from peak effect to end of study)[3]Higher percentage of responders (statistical separation)[1][2]Specific quantitative data on responder rates and mean score changes are not publicly available.
≤ 22 This compound 30 mg/dNo significant difference[1][2]No significant difference[1][2]
≤ 22 This compound 45 mg/dNo significant difference[1][2]No significant difference[1][2]

Experimental Protocols

Phase II, Double-Blind, Placebo-Controlled Study
  • Objective: To evaluate the efficacy and safety of two doses of this compound compared to placebo in patients with MDD.[1][2]

  • Study Design: A 6-week, randomized, double-blind, multicenter, outpatient study.[1][2]

  • Patient Population: 81 patients diagnosed with MDD according to DSM-IV criteria.[1]

  • Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria are not detailed in the available search results.

  • Treatment Regimen:

    • This compound 30 mg/d, subcutaneous injection, daily for 5 days a week for 2 weeks.[1][2]

    • This compound 45 mg/d, subcutaneous injection, daily for 5 days a week for 2 weeks.[1][2]

    • Placebo, subcutaneous injection, daily for 5 days a week for 2 weeks.[1][2]

  • Efficacy Endpoints:

    • Primary: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1][2]

    • Secondary: 17-item Hamilton Depression Rating Scale (HAMD-17), Clinical Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale for Depression (CSRS).[1][2]

  • Statistical Analysis: The primary analysis of efficacy data was performed for the intention-to-treat (ITT) population. An exploratory analysis stratified patients by the median baseline HAMD-17 score of 22.[1][2]

Visualizations

Experimental Workflow

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (2 Weeks) cluster_followup Follow-up Phase (4 Weeks) screening Patient Screening (N=81) - MDD Diagnosis (DSM-IV) - Baseline Assessments (HAMD-17, MADRS) randomization Randomization screening->randomization nem30 This compound 30 mg/d (Subcutaneous, 5 days/week) randomization->nem30 nem45 This compound 45 mg/d (Subcutaneous, 5 days/week) randomization->nem45 placebo Placebo (Subcutaneous, 5 days/week) randomization->placebo followup Efficacy and Safety Assessments (MADRS, HAMD-17, CGI, CSRS) nem30->followup nem45->followup placebo->followup

Caption: Workflow of the Phase II clinical trial of this compound.

Proposed Signaling Pathway for Antidepressant Action

The precise mechanism of action for this compound is not yet fully understood. It is a pentapeptide analog of the endogenous brain peptide MIF-1.[4] While a specific signaling pathway for this compound has not been elucidated, the following diagram illustrates a generalized pathway often implicated in the action of novel and rapid-acting antidepressants, which may share commonalities with this compound's potential mechanism.

G cluster_receptor Receptor Interaction cluster_downstream Intracellular Signaling Cascades cluster_cellular Cellular Response cluster_clinical Clinical Outcome This compound This compound receptors Potential Targets (e.g., 5-HT2A, NPY1, MC4/5) This compound->receptors cascade Second Messenger Systems receptors->cascade kinases Protein Kinase Activation (e.g., ERK, Akt) cascade->kinases transcription Transcription Factor Activation (e.g., CREB, c-Fos) kinases->transcription neuroplasticity Increased Neuroplasticity - Synaptogenesis - Neurogenesis transcription->neuroplasticity neuroprotection Enhanced Neuronal Survival transcription->neuroprotection outcome Antidepressant Effect neuroplasticity->outcome neuroprotection->outcome

Caption: A proposed general signaling pathway for novel antidepressants.

References

Correlating Nemifitide Plasma Concentration with Clinical Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder (MDD). It has shown potential for a rapid onset of action, which could offer a significant advantage over traditional antidepressant therapies. This guide provides a comprehensive overview of the available data correlating this compound plasma concentration with clinical response, alongside comparisons with other antidepressant alternatives where data is available. Experimental protocols for key assessment methods are also detailed to support further research and development.

Data Presentation

The following tables summarize the pharmacokinetic and clinical response data for this compound based on available clinical trial information.

Table 1: Pharmacokinetic Profile of this compound
ParameterValueReference
Route of Administration Subcutaneous Injection[1]
Elimination Half-life 15-30 minutes[1]
Time to Maximum Concentration (Tmax) ~5-7 days for onset of action[1]
Dose Proportionality Cmax and AUC are dose-proportional[2]
Table 2: Correlation of this compound Plasma Concentration with Clinical Response
Plasma ConcentrationClinical OutcomePatient PopulationReference
Cmax > 45.7 ng/mL Higher percentage of respondersPatients with baseline HAMD score > 22[2]
This compound 45 mg/day Statistically significant improvement in MADRS scores compared to placeboOutpatients with Major Depressive Disorder[3]
This compound 40-240 mg/day Response observed in patients with chronic refractory depressionPatients with chronic refractory depression[4]
This compound 18-72 mg/day 66.7% of subjects responded to re-treatment in an open-label extension studyOutpatients with Major Depressive Disorder[5][6]

Note: Direct head-to-head clinical trial data comparing this compound with SSRIs or other classes of antidepressants, specifically correlating plasma concentration with clinical response, is limited in the public domain. Preclinical studies suggest this compound may have a more rapid onset of action than fluoxetine.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of this compound Plasma Concentration (General Approach)

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from plasma and remove interfering substances.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions (Example for a peptide):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B to elute the peptide.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined.

    • Instrumentation Parameters: Optimization of parameters such as capillary voltage, cone voltage, and collision energy is required for maximum sensitivity.

Assessment of Clinical Response

Clinical response in this compound trials was primarily assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAMD).

1. Montgomery-Åsberg Depression Rating Scale (MADRS)

  • Objective: To measure the severity of depressive symptoms.

  • Administration: A 10-item, clinician-rated scale. Each item is scored on a 7-point scale (0-6).

  • Scoring: The total score ranges from 0 to 60. Higher scores indicate more severe depression.

  • Protocol: The interview should be conducted by a trained clinician. The rater assesses the patient's symptoms over the preceding week. The scoring is based on the clinician's judgment of the severity of each item.[2]

2. Hamilton Depression Rating Scale (HAMD)

  • Objective: To assess the severity of depression.

  • Administration: The 17-item version (HAMD-17) is most commonly used. It is a clinician-rated scale.

  • Scoring: Each item is scored on a 3 or 5-point scale. The total score for the HAMD-17 ranges from 0 to 52. Higher scores indicate greater depression severity.

  • Protocol: A trained clinician conducts a semi-structured interview to evaluate the patient's symptoms over the past week. The scoring requires clinical judgment to rate the severity of each symptom.[2]

Mandatory Visualization

Signaling Pathway

The exact mechanism of action of this compound is not fully elucidated, but it is known to interact with the serotonergic system.[1]

Nemifitide_Mechanism This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds to SerotonergicNeuron Serotonergic Neuron HTR2A->SerotonergicNeuron Modulates Activity AntidepressantEffect Antidepressant Effect SerotonergicNeuron->AntidepressantEffect Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow Patient Patient with MDD BloodSample Blood Sample Collection Patient->BloodSample ClinicalAssessment Clinical Assessment (MADRS/HAMD) Patient->ClinicalAssessment PlasmaSeparation Plasma Separation BloodSample->PlasmaSeparation SPE Solid-Phase Extraction PlasmaSeparation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Concentration This compound Plasma Concentration LCMS->Concentration Correlation Correlation Analysis Concentration->Correlation ClinicalAssessment->Correlation

Caption: Workflow for correlating plasma concentration with clinical response.

References

Safety Operating Guide

Navigating the Disposal of Nemifitide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidelines for the disposal of Nemifitide, a synthetic pentapeptide antidepressant, necessitates adherence to general best practices for pharmaceutical waste management in research settings. This ensures the safety of laboratory personnel and minimizes environmental impact.

Key Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of this compound's known characteristics.

PropertyValue
CAS Number 173240-15-8[1][2][3]
Molecular Formula C33H43FN10O6[1][2][3][4]
Molecular Weight 694.76 g/mol [1][2][3][4]
Appearance Solid[5]
Solubility Soluble in DMSO (10mM)[5][6]
Storage Short term (days to weeks) at 0-4°C; Long term (months) at -20°C[5]

Standard Operating Procedure for this compound Disposal

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it should be managed as a chemical waste product. Research laboratories are urged to comply with all federal, state, and local environmental regulations.[7][8]

Experimental Protocol: Disposal of Unused or Expired this compound

  • Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste.[9]

  • Segregation: Do not mix this compound waste with regular trash or other waste streams. It must be segregated as chemical or pharmaceutical waste.

  • Containerization:

    • Place unused or expired solid this compound into a designated, properly labeled, and sealed waste container.

    • For solutions containing this compound, use a compatible, leak-proof container. Ensure the container is clearly labeled with the contents, including the name "this compound" and any solvents used.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" or as required by your institution, and should include the chemical name and concentration.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Waste Pickup: Arrange for the disposal of the waste through your institution's EHS-approved hazardous waste management vendor. This typically involves incineration.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Nemifitide_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_sds_available Specific Disposal Instructions Available in SDS? consult_ehs->is_sds_available follow_sds Follow SDS-Specific Procedures is_sds_available->follow_sds Yes general_protocol Follow General Pharmaceutical Waste Protocol is_sds_available->general_protocol No segregate Segregate as Chemical Waste follow_sds->segregate general_protocol->segregate containerize Use Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end Disposal Complete pickup->end

This compound Disposal Decision Workflow

It is imperative for all laboratory personnel to receive training on proper chemical waste handling and disposal procedures to ensure a safe working environment and maintain regulatory compliance.[10] The ultimate responsibility for proper waste disposal lies with the generator of the waste.

References

Comprehensive Safety and Handling Guide for Nemifitide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of Nemifitide, a pentapeptide being investigated for the treatment of major depressive disorder. While this compound diTFA is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure the well-being of researchers and maintain experimental integrity.[1] This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to support your research and development activities.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the primary objective is to prevent inhalation and direct contact with skin and eyes.[1] The following table summarizes the recommended PPE.

Equipment Specification Purpose
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or equivalentRecommended when handling the powder outside of a containment system (e.g., fume hood) to prevent inhalation of fine particles.

Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the particular form of this compound you are using.

Handling and Storage

Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[1] Avoid the formation of dust and aerosols.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. For short-term storage, 0-4°C is recommended, and -20°C for long-term storage.[2]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Emergency Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] Consult a physician if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Minor Spill (Powder) 1. Wear appropriate PPE (gloves, safety glasses, respirator).2. Gently sweep or scoop the spilled material into a designated waste container, avoiding dust generation.3. Clean the spill area with a damp cloth or paper towel.4. Dispose of all cleanup materials as chemical waste.
Major Spill 1. Evacuate the immediate area.2. Alert others and your laboratory supervisor.3. Prevent the spread of the powder.4. Follow your institution's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Dispose of this compound waste in accordance with all local, state, and federal regulations. Never dispose of chemical waste in the regular trash or down the drain.

Waste Type Disposal Procedure
Unused this compound Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled container for solid chemical waste.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream for contaminated items.
Aqueous Solutions Collect in a labeled container for aqueous chemical waste. Do not pour down the drain.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

Nemifitide_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal start Start ppe Don Personal Protective Equipment (PPE) start->ppe setup Prepare work area in fume hood ppe->setup weigh Weigh this compound powder setup->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experiment dissolve->experiment liquid_waste Collect liquid waste experiment->liquid_waste solid_waste Collect solid waste (tips, tubes) experiment->solid_waste decontaminate Decontaminate work area liquid_waste->decontaminate solid_waste->decontaminate remove_ppe Doff PPE decontaminate->remove_ppe waste_storage Store waste in designated area remove_ppe->waste_storage waste_pickup Arrange for hazardous waste pickup waste_storage->waste_pickup end_node End waste_pickup->end_node

This compound Handling and Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.